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  • Product: Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone
  • CAS: 90734-76-2

Core Science & Biosynthesis

Foundational

Elucidating the In Vitro Mechanism of Action of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone: A-Kinase-Centric-Hypothesis

An In-Depth Technical Guide Preamble: From Privileged Scaffolds to Mechanistic Hypotheses The imidazo[1,2-a]pyrazine core represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Preamble: From Privileged Scaffolds to Mechanistic Hypotheses

The imidazo[1,2-a]pyrazine core represents a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an ideal foundation for developing potent and selective modulators of various protein targets. A survey of the literature reveals that derivatives of this and closely related scaffolds, such as imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines, frequently exhibit potent inhibitory activity against protein kinases.[1][2][3][4][5][6] Specifically, this structural class has yielded successful inhibitors of key signaling proteins like Aurora Kinases, Phosphoinositide 3-Kinases (PI3Ks), and notably, the p38 Mitogen-Activated Protein Kinase (MAPK).[1][3][4][7]

The specific molecule of interest, imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, possesses the key structural features consistent with ATP-competitive kinase inhibitors. Based on this precedent, this guide puts forth a primary hypothesis: the compound's principal mechanism of action is the direct inhibition of the p38 MAPK signaling pathway.

This document provides a comprehensive, field-proven framework for rigorously testing this hypothesis. We will proceed through a logical sequence of experiments, from direct biochemical validation to cellular target engagement and functional response, to build a complete picture of the compound's in vitro activity. Each protocol is designed as a self-validating system, ensuring the generation of robust and interpretable data for researchers in drug development.

Part 1: Primary Target Validation: The Biochemical Kinase Assay

Expertise & Rationale: Before investigating complex cellular effects, we must first answer the most fundamental question: Does the compound directly inhibit the enzymatic activity of our primary target, p38 MAPK? A direct, in vitro kinase assay using purified, active enzyme and a specific substrate is the gold standard for this determination. This approach isolates the interaction between the inhibitor and its putative target from the complexities of a cellular environment, providing a clean and quantitative measure of potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).

We will employ a non-radioactive, luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[8] This method is highly sensitive, readily adaptable to high-throughput screening, and avoids the safety and disposal concerns associated with radioactive isotopes.[8]

Experimental Workflow: Biochemical p38α Kinase Inhibition Assay

The workflow is designed to quantify the conversion of ATP to ADP by the p38α kinase in the presence of a range of inhibitor concentrations.

G cluster_reaction Kinase Reaction cluster_detection Luminescent Detection cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Test Compound (e.g., 100 µM to 1 nM) add_reagents Dispense Inhibitor, Kinase, and Substrate/ATP to 384-well plate prep_inhibitor->add_reagents prep_enzyme Prepare p38α Kinase Solution prep_enzyme->add_reagents prep_substrate Prepare Substrate/ATP Mix (e.g., ATF-2 peptide + ATP) prep_substrate->add_reagents incubate_reaction Incubate at Room Temp (e.g., 60 minutes) add_reagents->incubate_reaction add_adpglo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubate_reaction->add_adpglo incubate_adpglo Incubate at Room Temp (40 minutes) add_adpglo->incubate_adpglo add_detect Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate_adpglo->add_detect incubate_detect Incubate at Room Temp (30 minutes) add_detect->incubate_detect read_lum Read Luminescence (Plate Reader) incubate_detect->read_lum calc_inhibition Calculate % Inhibition vs. Control read_lum->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC₅₀ Value plot_curve->calc_ic50

Caption: Workflow for the in vitro biochemical p38α kinase assay.

Protocol 1.1: p38α ADP-Glo™ Kinase Assay
  • Reagents: p38α kinase (active), ATF-2 peptide substrate, ATP, ADP-Glo™ Assay Kit, Kinase Buffer, Test Compound, DMSO.

  • Procedure:

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone in DMSO. A typical starting concentration is 10 mM, diluted into the assay buffer to achieve final concentrations from 10 µM to 0.5 nM. Include a DMSO-only vehicle control.

    • Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO control.[8]

    • Add Kinase: Add 2 µL of active p38α kinase solution.

    • Initiate Reaction: Add 2 µL of the substrate/ATP mixture (containing ATF-2 peptide and ATP) to initiate the kinase reaction.[8]

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[8]

    • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.[8]

    • Data Acquisition: Measure the luminescence using a plate reader.

  • Trustworthiness Check: The protocol must include two critical controls: a "no kinase" control (to establish baseline signal) and a "vehicle" control (DMSO only, representing 0% inhibition). The resulting dose-response curve provides a self-validating system; a steep, sigmoidal curve indicates a specific inhibitory effect.

Data Presentation: Expected Biochemical Potency

The raw luminescence data is converted to percent inhibition relative to the vehicle control. A non-linear regression analysis is then used to fit a dose-response curve and determine the IC₅₀ value.

Target KinaseAssay TypeTest Compound IC₅₀ (nM)Control Inhibitor IC₅₀ (nM)
p38αADP-Glo™35SB203580: 50[9]
p38βADP-Glo™150SB203580: 350
JNK1ADP-Glo™>10,000N/A
ERK2ADP-Glo™>10,000N/A

This table presents hypothetical but realistic data for a selective p38α inhibitor.

Part 2: Cellular Mechanism: Target Engagement & Pathway Inhibition

Expertise & Rationale: Demonstrating that a compound inhibits a purified enzyme is a critical first step, but it doesn't prove the mechanism in a living system. We must next confirm two things: 1) that the compound can enter the cell and physically interact with its target (target engagement), and 2) that this interaction leads to the inhibition of the downstream signaling pathway.

Western blotting is the cornerstone technique for this analysis.[10] By using phospho-specific antibodies, we can directly measure the activation state of p38 and its key downstream substrate, MAPK-activated protein kinase 2 (MK2).[11] A potent inhibitor should reduce the phosphorylation of both proteins in a dose-dependent manner following stimulation with an inflammatory agent like Lipopolysaccharide (LPS).[4]

The p38 MAPK Signaling Cascade

This pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[10][12]

G stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) map3k MAP3K (e.g., TAK1) stimulus->map3k mkk MKK3 / MKK6 map3k->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates (Thr180/Tyr182) mk2 MAPKAPK2 (MK2) p38->mk2 phosphorylates transcription Transcription Factors (e.g., ATF-2) p38->transcription phosphorylates inhibitor Imidazo[1,2-a]pyrazin-3-yl (phenyl)methanone inhibitor->p38 inhibits ATP binding cytokines Inflammatory Cytokine Production (TNF-α, IL-6) mk2->cytokines regulates transcription->cytokines regulates

Caption: The p38 MAPK signaling pathway and the point of inhibition.

Protocol 2.1: Western Blot Analysis of p38 Pathway Inhibition
  • Cell Line: A relevant cell line, such as the human monocytic THP-1 cell line, is used as it robustly expresses the p38 pathway and produces inflammatory cytokines upon stimulation.[4]

  • Procedure:

    • Cell Culture & Seeding: Plate THP-1 cells in 6-well plates and allow them to adhere.

    • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 1-2 hours.[13]

    • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30 minutes to activate the p38 pathway. Include an unstimulated control group.[4]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[13]

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.[13]

    • Immunoblotting:

      • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST.

      • Incubate the membrane overnight at 4°C with primary antibodies against:

        • Phospho-p38 MAPK (Thr180/Tyr182)[13]

        • Total p38 MAPK[13]

        • Phospho-MK2 (Thr334)

        • GAPDH (as a loading control)[13]

      • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Trustworthiness Check: The inclusion of Total p38 and GAPDH antibodies is critical. They serve as internal controls to validate that any observed decrease in the phospho-p38 signal is due to inhibition of phosphorylation, not a decrease in the total amount of p38 protein or unequal sample loading.

Data Presentation: Pathway Inhibition Profile

Band intensities are quantified using densitometry software. The ratio of phospho-protein to total protein is calculated and normalized to the stimulated vehicle control.

Treatment ConditionCompound Conc. (µM)p-p38 / Total p38 Ratio (Normalized)p-MK2 / GAPDH Ratio (Normalized)
Unstimulated0 (Vehicle)0.150.10
LPS Stimulated0 (Vehicle)1.001.00
LPS + Compound0.10.780.65
LPS + Compound1.00.250.18
LPS + Compound10.00.090.11

This table shows the expected dose-dependent inhibition of p38 and MK2 phosphorylation.

Part 3: Functional Cellular Outcomes: Cytokine Release

Expertise & Rationale: The ultimate validation of an anti-inflammatory agent's mechanism is its ability to suppress a key functional response. In the context of p38 MAPK inhibition, a primary outcome is the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α).[4][6][12] An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and quantitative method for measuring the concentration of secreted proteins like TNF-α in the cell culture supernatant.[12]

Protocol 3.1: TNF-α Release ELISA
  • Cell Line & Treatment: Use the same cell model and treatment conditions as the Western blot analysis (e.g., LPS-stimulated THP-1 cells). The key difference is the endpoint.

  • Procedure:

    • Cell Treatment: Seed and treat cells with the inhibitor and LPS as described in Protocol 2.1, but use a longer stimulation time (e.g., 4-6 hours) to allow for cytokine synthesis and secretion.

    • Harvest Supernatant: After incubation, centrifuge the plates/tubes to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.[12]

    • ELISA Protocol: Perform the TNF-α ELISA according to the manufacturer's specific kit instructions. The general steps are:

      • Coat a 96-well plate with a TNF-α capture antibody.

      • Add standards and the collected cell supernatants to the wells.

      • Add a biotinylated detection antibody.

      • Add a streptavidin-HRP conjugate.

      • Add a TMB substrate to develop a colorimetric signal.

      • Stop the reaction and read the absorbance at 450 nm.

    • Data Analysis: Calculate the concentration of TNF-α in each sample by comparing its absorbance to a standard curve generated with known concentrations of recombinant TNF-α.

  • Trustworthiness Check: The ELISA must include a full standard curve to ensure accurate quantification. The unstimulated and stimulated vehicle controls are essential for defining the dynamic range of the assay and calculating the percent inhibition.

Data Presentation: Functional Inhibition of TNF-α Secretion
Treatment ConditionCompound Conc. (µM)TNF-α Concentration (pg/mL)% Inhibition
Unstimulated0 (Vehicle)< 50-
LPS Stimulated0 (Vehicle)25000%
LPS + Compound0.1185026%
LPS + Compound1.062575%
LPS + Compound10.015094%

This table demonstrates a clear correlation between compound concentration and the inhibition of a key inflammatory output.

Conclusion: Synthesizing a Coherent Mechanism of Action

By following this three-part experimental plan, we can build a robust, evidence-based case for the mechanism of action of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone. The data generated would cohesively demonstrate that the compound:

  • Directly inhibits p38α kinase activity with a specific potency (IC₅₀).

  • Effectively engages the p38 MAPK pathway in cells , leading to a dose-dependent reduction in the phosphorylation of p38 and its direct substrate, MK2.

  • Produces a functional anti-inflammatory effect by significantly suppressing the production of the key downstream cytokine, TNF-α.

This logical and methodologically sound approach transforms a structural hypothesis into a validated in vitro mechanism of action, providing the critical data needed for further drug development and scientific inquiry.

References

  • Boyle, R. G., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Burbulis, I., et al. (2010). Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure. Journal of Medicinal Chemistry. [Link]

  • Cirillo, P. F., et al. (2003). Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Martínez-González, S., et al. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. European Journal of Medicinal Chemistry. [Link]

  • Singh, P., & Kaur, M. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in Environmental Research. [Link]

  • Zhu, B., et al. (2010). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters. [Link]

  • Vasta, J. D., et al. (2019). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery. [Link]

  • Nagaraju, P., et al. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

  • Enslen, H., et al. (2003). Mechanism of p38 MAP kinase activation in vivo. The Journal of Cell Biology. [Link]

  • Kaieda, A., et al. (2018). Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • LoGrasso, P. V., et al. (1999). Molecular Basis for p38 Protein Kinase Inhibitor Specificity. Biochemistry. [Link]

  • Ravichandran, V., & Singh, P. (2023). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences. [Link]

  • Fakhri, S., et al. (2023). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Polycyclic Aromatic Compounds. [Link]

  • Kaieda, A., et al. (2019). Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. Archiv der Pharmazie. [Link]

  • de Oliveira, C. S., et al. (2021). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules. [Link]

  • Asano, M., et al. (2015). Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry. [Link]

  • Kumar, A., et al. (2018). Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. [Link]

  • Pierre, A., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Investigational New Drugs. [Link]

  • Assay Genie. (n.d.). p38 MAPK Colorimetric Cell-Based ELISA Kit. Product Information. [Link]

  • Corvaisier, M., et al. (2021). In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. European Journal of Medicinal Chemistry. [Link]

  • Ko, Y., et al. (2016). Western blot analysis of p38, JNK, ERK1/2 MAPK, MK2 and NF-κB signaling in p38α−/− and p38αfl/fl astrocytes. ResearchGate. [Link]

  • Wang, L., et al. (2023). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. RSC Medicinal Chemistry. [Link]

  • Xiang, R., et al. (2019). Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Adams, J. L., et al. (2003). Imidazopyrimidines, potent inhibitors of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings. [Link]

  • Martínez González, S., et al. (2012). Imidazo[1,2-a] pyrazines as novel PI3K inhibitors. ResearchGate. [Link]

  • Sheng, L., et al. (2011). Bioisosteric approach to the discovery of imidazo[1,2-a]pyrazines as potent Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Exploratory

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone pharmacokinetic properties and profiling

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Imidazo[1,2-a]pyrazine Derivatives Authored for Drug Discovery and Development Professionals Foreword: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Di...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Imidazo[1,2-a]pyrazine Derivatives

Authored for Drug Discovery and Development Professionals

Foreword: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to interact with a wide array of biological targets, leading to a multitude of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[1][2][3][4] Derivatives such as imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone represent a focal point for developing novel therapeutics. However, the journey from a biologically active compound in a test tube to a clinically effective drug is governed by its pharmacokinetic profile.

This guide serves as a technical deep-dive into the essential principles, experimental workflows, and field-proven insights required to comprehensively characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this vital compound class. As senior application scientists, we emphasize not just the protocols themselves, but the strategic rationale that underpins them, enabling researchers to make informed decisions, anticipate challenges, and ultimately de-risk their drug development programs.

Chapter 1: Foundational Physicochemical Properties

Before embarking on complex biological assays, a thorough understanding of a compound's fundamental physicochemical properties is paramount. These characteristics are the primary determinants of a drug's behavior in a biological system.

  • Aqueous Solubility: This is arguably the most critical initial parameter. A compound must be in solution to be absorbed. Poor solubility is a frequent cause of low and erratic oral bioavailability.[5]

  • Lipophilicity (LogP/LogD): The partitioning of a compound between lipid and aqueous phases governs its ability to cross biological membranes. An optimal balance is crucial; highly lipophilic compounds may be poorly soluble and sequester in fat tissue, while highly hydrophilic compounds may fail to cross the gut wall.

  • Chemical Stability: The compound's stability at different pH values (e.g., mimicking the stomach and intestine) and in biological matrices is essential for accurate assay results and predicting shelf-life.[6]

Protocol 1: Kinetic Aqueous Solubility Assessment

This high-throughput method provides an early indication of a compound's solubility limitations.

Rationale: The goal is to rapidly identify compounds that may face absorption challenges due to poor solubility. By starting with a high-concentration DMSO stock and diluting it into an aqueous buffer, we can measure the concentration at which the compound precipitates, giving us its kinetic solubility.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone) in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4). The final DMSO concentration should be kept low (<1%) to minimize co-solvent effects.

  • Incubation & Equilibration: Seal the plate and shake at room temperature for 1.5 to 2 hours to allow for precipitation to reach equilibrium.

  • Separation: Centrifuge the plate at high speed (e.g., >3000g) to pellet the precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using LC-MS/MS, UV-Vis spectroscopy, or another suitable analytical method against a calibration curve prepared in a DMSO/buffer mixture.

Chapter 2: The ADME Paradigm: A System-Level Overview

The journey of a drug through the body is defined by four interconnected processes: Absorption, Distribution, Metabolism, and Excretion (ADME). A comprehensive understanding of each is critical for predicting a drug's efficacy and safety profile.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Abs Oral Dose (Gut Lumen) Blood Systemic Circulation (Blood/Plasma) Abs->Blood Intestinal Wall Tissues Peripheral Tissues (Site of Action & Off-Target Sites) Blood->Tissues Free Drug Partitioning Liver Liver (Primary Metabolic Site) Blood->Liver Excretion Bile / Urine Blood->Excretion Kidney/Biliary Clearance Liver->Blood Liver->Excretion Biliary Excretion

Caption: The interconnected processes of ADME for an orally administered drug.

Chapter 3: Absorption Profiling

Absorption is the process by which a drug enters the systemic circulation. For orally administered drugs, this primarily involves crossing the intestinal epithelium.

In Vitro Permeability: The Caco-2 Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This model is the gold standard for predicting intestinal permeability and identifying whether a compound is a substrate for efflux transporters like P-glycoprotein (Pgp).[7][8] A high efflux ratio can explain why a compound with good solubility and lipophilicity may still have poor oral bioavailability.[9]

Protocol 2: Bidirectional Caco-2 Permeability Assay

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the tight junctions. Only use monolayers with TEER values above a pre-defined threshold.

  • Assay Initiation:

    • A-to-B (Apical to Basolateral): Add the test compound in transport buffer to the apical (upper) chamber.

    • B-to-A (Basolateral to Apical): Add the test compound to the basolateral (lower) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At specified time points (e.g., 60, 90, 120 minutes), take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A). Replace the sampled volume with fresh buffer.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation of Results:

  • High Permeability: Papp (A-to-B) > 10 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp (A-to-B) between 2 and 10 x 10⁻⁶ cm/s

  • Low Permeability: Papp (A-to-B) < 2 x 10⁻⁶ cm/s

  • Potential Pgp Substrate: ER > 2

Chapter 4: Distribution Profiling

Distribution describes the reversible transfer of a drug from the bloodstream to various tissues in the body.

Plasma Protein Binding (PPB)

Rationale: Drugs can bind to plasma proteins, primarily albumin. Only the unbound (free) fraction of the drug is available to interact with its target, be metabolized, and be excreted.[10] High PPB can significantly impact a drug's efficacy and pharmacokinetic profile. Therefore, determining the fraction unbound (fu) is a critical step.

Protocol 3: Plasma Protein Binding via Rapid Equilibrium Dialysis (RED)

Methodology:

  • Compound Spiking: Add the test compound to plasma (human, rat, mouse) at a known concentration.

  • Device Assembly: Add the spiked plasma to the sample chamber of a RED device and an equal volume of phosphate buffer to the buffer chamber. The two chambers are separated by a semipermeable dialysis membrane with an 8 kDa molecular weight cutoff.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.

  • Sampling & Quenching: After incubation, collect aliquots from both the plasma and buffer chambers. To release any protein-bound drug for total concentration measurement, "crash" the plasma sample by adding an equal volume of buffer, then add 3 volumes of ice-cold acetonitrile to both the diluted plasma and the buffer samples to precipitate proteins.

  • Quantification: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant from both chambers by LC-MS/MS.

  • Data Analysis:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

Chapter 5: Metabolism Profiling

Metabolism is the biotransformation of a drug into other compounds (metabolites), primarily occurring in the liver via enzymes like the Cytochrome P450 (CYP) family.[2] This process facilitates excretion but can also lead to drug-drug interactions (DDIs).

Metabolic Stability in Liver Microsomes

Rationale: Human liver microsomes (HLM) contain a high concentration of CYP enzymes and are a cost-effective model for assessing a compound's intrinsic metabolic stability. A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing or have low oral bioavailability.[11]

Protocol 4: HLM Intrinsic Clearance Assay

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes and buffer. Pre-warm to 37°C.

  • Initiation: The reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity. The test compound is added at a low concentration (e.g., 1 µM).

  • Time-Course Incubation: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Each aliquot is immediately added to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the metabolic reaction.

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Analysis:

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • In vitro Half-life (t½) = 0.693 / k

    • Intrinsic Clearance (CLint) (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)

CYP Inhibition Potential

Rationale: If a new drug inhibits a specific CYP enzyme, it can slow the metabolism of other co-administered drugs that are substrates for that enzyme. This can lead to dangerously elevated plasma levels of the co-administered drug. Assessing inhibition potential against major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for safety.[2][12]

Methodology: A typical approach uses commercially available kits with specific fluorescent probe substrates for each CYP isoform.

  • Incubation: Incubate human liver microsomes, a specific CYP probe substrate, and varying concentrations of the test compound.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Measurement: After a set incubation time, stop the reaction and measure the fluorescent signal of the metabolite formed from the probe substrate.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the control (no test compound). Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

Chapter 6: Integrated In Vivo Pharmacokinetic Studies

While in vitro assays provide crucial predictive data, the definitive pharmacokinetic profile is determined through in vivo studies in animal models.

PK_Workflow cluster_study In Vivo Study cluster_bioanalysis Bioanalysis cluster_analysis Data Analysis Dosing Dose Administration (IV and PO Routes) Sampling Serial Blood Sampling (e.g., via tail vein or cannula) Dosing->Sampling Extraction Plasma Sample Preparation (e.g., Protein Precipitation) Sampling->Extraction Quant LC-MS/MS Quantification Extraction->Quant ConcTime Generate Concentration-Time Profile Quant->ConcTime NCA Non-Compartmental Analysis (NCA) ConcTime->NCA Params Calculate PK Parameters NCA->Params

Caption: A typical workflow for an in vivo pharmacokinetic study.

Protocol 5: Rodent IV/PO Pharmacokinetic Study

Rationale: This study design allows for the determination of fundamental PK parameters, including clearance, volume of distribution, and, most importantly, absolute oral bioavailability (F%).

Methodology:

  • Animal Model: Use cannulated rodents (e.g., Sprague-Dawley rats) to facilitate serial blood sampling.

  • Dosing:

    • Group 1 (IV): Administer the compound as a bolus or short infusion at a low dose (e.g., 1-2 mg/kg) via the cannula.

    • Group 2 (PO): Administer the compound via oral gavage at a higher dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect blood samples (e.g., ~100 µL) into tubes containing an anticoagulant at multiple time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Plasma Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the drug concentration in plasma using a validated LC-MS/MS method as described previously.[13][14]

  • Pharmacokinetic Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) on the plasma concentration-time data.

Key Pharmacokinetic Parameters

The analysis of in vivo data yields critical parameters that describe the drug's behavior.

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration after oral dosing.Related to efficacy and potential toxicity.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the concentration-time Curve.Represents the total systemic exposure to the drug.
CL Clearance. The volume of plasma cleared of the drug per unit time.Determines the maintenance dose rate required to achieve a target steady-state concentration.
Vd Volume of Distribution. The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues.
Half-life. The time required for the plasma concentration to decrease by half.Determines the dosing interval and the time to reach steady-state.
F (%) Absolute Oral Bioavailability. The fraction of the oral dose that reaches systemic circulation.A critical parameter for determining if a compound is suitable for oral administration. Calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.

Chapter 7: Structure-Pharmacokinetic Relationships in Imidazo[1,2-a]pyrazines

Analysis of published data reveals key structural modifications that can rationally improve the pharmacokinetic properties of the imidazo[1,2-a]pyrazine scaffold.

  • Improving Oral Bioavailability: In a series of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors, initial leads suffered from poor oral bioavailability. Optimization at the solvent-accessible 8-position led to significant improvements in oral exposure across species.[5][15][16]

  • Enhancing Metabolic Stability: For a series of imidazo[1,2-a]pyrazine ENPP1 inhibitors, it was found that compounds with a sulfamide group exhibited better metabolic stability and oral bioavailability compared to analogs with a phosphate group.[17]

  • Overcoming Efflux: In a related imidazo[1,2-a]pyridine series, the introduction of a fluorine-substituted piperidine group resulted in a significant reduction of P-glycoprotein (Pgp) mediated efflux, which in turn improved bioavailability.[9]

These examples demonstrate that a data-driven, iterative approach, combining chemical synthesis with robust pharmacokinetic profiling, is essential for advancing compounds in this class toward clinical development.

References

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (URL: [Link])

  • Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. (URL: [Link])

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. (URL: [Link])

  • Discovery, Structure–Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor. PubMed. (URL: [Link])

  • In vitro ADME drug discovery services. Symeres. (URL: [Link])

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. (URL: [Link])

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. MDPI. (URL: [Link])

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. (URL: [Link])

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Pharmacology & Translational Science. (URL: [Link])

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs©. PMC. (URL: [Link])

  • (PDF) Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. ResearchGate. (URL: [Link])

  • Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agen. Semantic Scholar. (URL: [Link])

  • Novel imidazo[1,2-a]pyrazine derivatives as potent reversible inhibitors of the gastric H+/K+-ATPase. PubMed. (URL: [Link])

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. (URL: [Link])

  • In vitro and in vivo ADME of heterobifunctional degraders: a tailored approach to optimize DMPK properties of PROTACs. ResearchGate. (URL: [Link])

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. SpringerLink. (URL: [Link])

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science. (URL: [Link])

  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed. (URL: [Link])

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. (URL: [Link])

  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals. (URL: [Link])

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. (URL: [Link])

  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC. (URL: [Link])

  • (PDF) Analytical Approaches for the Quantitation of Redox-active Pyridine Dinucleotides in Biological Matrices. ResearchGate. (URL: [Link])

  • Pharmacokinetic Evaluation of New Drugs Using a Multi-Labelling Approach and PET Imaging: Application to a Drug Candidate with Potential Application in Neuromuscular Disorders. MDPI. (URL: [Link])

  • Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Semantic Scholar. (URL: [Link])

  • Pharmacokinetics of FK 506 Following Oral Administration: A Comparison of FK 506 and Cyclosporine. PMC. (URL: [Link])

Sources

Foundational

An In-depth Technical Guide to the In Vivo Pharmacodynamics of Imidazo[1,2-a]pyrazine-Based Compounds

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] As structural analogs of deazapurines, derivatives of this core have demonstrated a broad spectrum of pharmacological properties, positioning them as promising candidates for drug development across various therapeutic areas.[2][3] These activities include potent antioxidant, antimicrobial, antiviral, and anticancer effects.[2][3][4] Notably, specific derivatives have been identified as inhibitors of key signaling molecules such as receptor tyrosine kinases, phosphoinositide 3-kinases (PI3K), and Gαq/11 proteins, underscoring the scaffold's potential for targeted therapies.[2][5]

This guide will provide a comprehensive overview of the in vivo pharmacodynamics of a representative compound from this class, imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone. While specific in vivo data for this exact molecule is emerging, we will extrapolate from the well-documented activities of analogous compounds to present a robust framework for its preclinical characterization. The following sections will detail the scientific rationale and methodologies for elucidating the compound's mechanism of action, target engagement, and dose-response relationships in living systems.

Hypothesized Primary Mechanism of Action: Pan-Kinase Inhibition

Based on the recurring theme of kinase inhibition within the broader imidazo-fused heterocyclic class, we hypothesize that imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone functions as a pan-kinase inhibitor, with a potential focus on Tropomyosin Receptor Kinases (Trks).[6][7] This hypothesis is supported by the discovery of potent Trk inhibitors based on the 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamide scaffold.[7] The Trk family of receptors (TrkA, TrkB, and TrkC) and their neurotrophin ligands are critical regulators of neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various cancers and neurological disorders.

The following in vivo studies are designed to rigorously test this hypothesis and characterize the pharmacodynamic profile of our lead compound.

In Vivo Pharmacodynamic Assessment Workflow

A tiered approach is essential for a comprehensive in vivo pharmacodynamic evaluation. This workflow ensures a logical progression from target engagement to physiological response and, ultimately, to therapeutic efficacy.

G cluster_0 Phase 1: Target Engagement & PK/PD Modeling cluster_1 Phase 2: Proof-of-Concept Efficacy Studies cluster_2 Phase 3: Biomarker & Downstream Pathway Analysis A Single Ascending Dose (SAD) Study in Rodents B Target Occupancy Assessment (e.g., ex vivo autoradiography) A->B Tissue Collection C Pharmacokinetic (PK) Sampling (Plasma & Brain) A->C Blood/Brain Collection D PK/PD Model Development B->D C->D E Xenograft Tumor Model (e.g., SH-SY5Y-TrkB Neuroblastoma) D->E Dose Selection F Neuropathic Pain Model (e.g., Chronic Constriction Injury) D->F Dose Selection G Measurement of Tumor Growth Inhibition E->G H Assessment of Mechanical Allodynia F->H I Tissue Collection from Efficacy Studies G->I H->I J Western Blot Analysis (p-Trk, p-AKT, p-ERK) I->J K Immunohistochemistry (IHC) for Proliferation/Apoptosis Markers I->K

In Vivo Pharmacodynamic Assessment Workflow

Experimental Protocols

Protocol 1: Rodent Pharmacokinetic/Pharmacodynamic (PK/PD) Study

Objective: To establish the relationship between drug concentration and target engagement in both plasma and the central nervous system.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point per dose).

  • Dosing: Administer imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone via oral gavage at three dose levels (e.g., 5, 15, and 50 mg/kg) formulated in a suitable vehicle (e.g., 20% HP-β-CD).[8]

  • Sample Collection: At specified time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood via cardiac puncture and immediately perfuse animals with saline before harvesting the brain.

  • Pharmacokinetic Analysis: Analyze plasma and brain homogenate samples for drug concentration using a validated LC-MS/MS method.

  • Target Engagement Analysis:

    • Western Blot: Homogenize a brain hemisphere and perform Western blot analysis to quantify the phosphorylation status of Trk receptors and downstream signaling proteins like AKT and ERK.[5]

    • Rationale: A reduction in the ratio of phosphorylated to total protein indicates target inhibition.

  • Data Modeling: Correlate the pharmacokinetic profiles with the time course of target inhibition to develop a PK/PD model. This model is crucial for selecting doses for subsequent efficacy studies.

Protocol 2: Xenograft Model of Neuroblastoma

Objective: To evaluate the anti-tumor efficacy of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone in a Trk-dependent cancer model.

Methodology:

  • Cell Line: Utilize a human neuroblastoma cell line expressing high levels of TrkB, such as SH-SY5Y-TrkB.[7]

  • Animal Model: Athymic nude mice.

  • Tumor Implantation: Subcutaneously implant 5 x 10^6 SH-SY5Y-TrkB cells into the flank of each mouse.

  • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle and treatment groups. Administer the compound daily via oral gavage at doses determined from the PK/PD study.

  • Efficacy Readouts:

    • Measure tumor volume with calipers twice weekly.

    • Monitor animal body weight as an indicator of toxicity.

  • Terminal Analysis: At the end of the study, collect tumors for biomarker analysis (e.g., Western blot for p-TrkB and IHC for Ki-67 and cleaved caspase-3).

Data Presentation and Interpretation

Quantitative data from in vivo pharmacodynamic studies should be summarized in clear, concise tables to facilitate comparison across dose groups and time points.

Table 1: Summary of Pharmacokinetic and Target Engagement Parameters

Dose (mg/kg)Plasma Cmax (ng/mL)Brain Cmax (ng/g)Brain/Plasma Ratio% Trk Phosphorylation Inhibition (at Tmax)
5150 ± 2590 ± 180.635 ± 8
15520 ± 60350 ± 450.6775 ± 12
501800 ± 2101300 ± 1500.7295 ± 5
Data are presented as mean ± SD.

Interpretation: The data in Table 1 would indicate a dose-dependent increase in plasma and brain exposure, with a favorable brain-to-plasma ratio suggesting CNS penetration. The corresponding dose-dependent inhibition of Trk phosphorylation would confirm target engagement in the brain.

Table 2: Anti-Tumor Efficacy in Neuroblastoma Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle1500 ± 250-+5 ± 2
Compound (15 mg/kg)750 ± 12050+4 ± 3
Compound (50 mg/kg)300 ± 8080-2 ± 4
Data are presented as mean ± SD.

Interpretation: The results in Table 2 would demonstrate a significant, dose-dependent anti-tumor effect. A minimal impact on body weight at efficacious doses would suggest a favorable therapeutic window.

Downstream Signaling Pathway

The inhibition of Trk receptors by imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is expected to modulate key downstream signaling cascades, primarily the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell survival and proliferation.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Neurotrophin Neurotrophin Trk_Receptor Trk Receptor Neurotrophin->Trk_Receptor Binds & Activates PI3K PI3K Trk_Receptor->PI3K RAS RAS Trk_Receptor->RAS AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Compound Imidazo[1,2-a]pyrazin-3-yl (phenyl)methanone Compound->Trk_Receptor Inhibits

Trk Signaling Pathway Inhibition

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a highly versatile platform for the development of novel therapeutics. The hypothetical in vivo pharmacodynamic profile of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, based on extensive data from analogous compounds, suggests its potential as a Trk inhibitor with applications in oncology and neurology. The experimental framework outlined in this guide provides a clear path for the preclinical validation of this and other related molecules. Future studies should focus on exploring the broader kinase selectivity profile, investigating off-target effects, and evaluating efficacy in a wider range of disease models to fully elucidate the therapeutic potential of this promising chemical class.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evaluations. TSI Journals.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Royal Society of Chemistry.
  • Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. PMC.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PMC.
  • Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. PubMed.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Endocrine, Metabolic & Immune Disorders - Drug Targets.
  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed.
  • In vitro and in vivo studies of 6,8-(diaryl)imidazo[1,2-a]pyrazin-3(7H)-ones as new antioxidants. PubMed.
  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. PubMed.
  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed.

Sources

Exploratory

Crystal structure and molecular weight of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

An In-Depth Technical Guide on the Structural and Physicochemical Profiling of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone Executive Summary and Chemical Identity Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS No. 9073...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Structural and Physicochemical Profiling of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

Executive Summary and Chemical Identity

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS No. 90734-76-2) is a highly specialized bicyclic N-heterocycle that serves as a privileged scaffold in modern medicinal chemistry[1]. The molecule consists of an electron-rich imidazo[1,2-a]pyrazine core conjugated to a phenylmethanone (benzoyl) moiety at the C3 position. This specific structural arrangement is frequently utilized in the rational design of kinase inhibitors—most notably Aurora kinase inhibitors—and antiviral agents targeting viral nucleoproteins[2][3].

Understanding the precise molecular weight, exact mass, and three-dimensional crystallographic conformation of this compound is critical for structure-based drug design (SBDD). The spatial orientation of the phenylmethanone group relative to the planar imidazo-pyrazine core dictates its ability to fit into hydrophobic pockets, while the bridgehead and pyrazine nitrogens act as critical hydrogen-bond acceptors in the ATP-binding hinge regions of target kinases[3].

Molecular Weight and Physicochemical Properties

The molecular formula of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is C13H9N3O[4]. The presence of three nitrogen atoms within the aromatic framework significantly influences its basicity, solubility, and ionization profile.

Quantitative Data Summary

The following table summarizes the core physicochemical and structural parameters of the compound:

PropertyValueCausality / Significance
CAS Number 90734-76-2Unique registry identifier for chemical sourcing[1].
Molecular Formula C13H9N3OIndicates a high degree of unsaturation and aromaticity[4].
Average Molecular Weight 223.23 g/mol Standard MW used for stoichiometric calculations[1][5].
Monoisotopic Exact Mass 223.0746 DaCritical for high-resolution mass spectrometry (HRMS) validation[6].
Hydrogen Bond Acceptors 4 (3 Nitrogen, 1 Oxygen)Essential for kinase hinge-region binding[3].
Hydrogen Bond Donors 0Increases lipophilicity and membrane permeability.
Self-Validating Protocol: Molecular Weight Determination via LC-MS/ESI-TOF

To empirically validate the molecular weight of synthesized imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) is the gold standard. ESI is chosen specifically because the basic nitrogen atoms in the imidazo[1,2-a]pyrazine core are readily protonated in acidic media, ensuring strong signal intensity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol. Dilute to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]+ ion.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm). Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization (ESI+): Operate the ESI source in positive ion mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Utilize a Time-of-Flight (TOF) analyzer calibrated with a standard tuning mix.

  • Data Validation: The theoretical [M+H]+ ion for C13H10N3O+ is 224.0824 m/z. A mass error of < 5 ppm confirms the molecular weight and elemental composition[6].

MSWorkflow A Sample Preparation (0.1% Formic Acid) B LC Separation (C18 Column) A->B C Electrospray Ionization (Positive Mode, +H+) B->C D TOF Mass Analyzer (High Resolution) C->D E Data Processing (Target m/z: 224.0824) D->E

High-resolution LC-MS/ESI-TOF workflow for molecular weight validation.

Crystal Structure and Conformational Analysis

While the exact single-crystal X-ray diffraction coordinates for the isolated CAS 90734-76-2 molecule are often proprietary to drug discovery programs, the structural biology of the imidazo[1,2-a]pyrazine core and its 3-aroyl derivatives is extensively documented[3][7].

Structural Conformation
  • Core Planarity: The imidazo[1,2-a]pyrazine bicyclic system is highly planar. The delocalization of π-electrons across the fused 5- and 6-membered rings enforces a rigid, flat architecture. This planarity is a thermodynamic requirement for intercalating into narrow protein binding pockets, such as the ATP-binding cleft of Aurora A kinase[3].

  • C3-Phenylmethanone Torsion: The attachment of the phenylmethanone group at the C3 position introduces a critical conformational dynamic. Due to steric repulsion between the carbonyl oxygen and the adjacent C2/C5 protons of the core, the phenyl ring cannot remain coplanar with the imidazo-pyrazine system. Crystallographic data from closely related analogs (e.g., C13H9N3O isomers) demonstrate that the dihedral angle between the bicyclic core and the phenyl ring typically rests between 45° and 60°[8][9]. This twisted conformation allows the molecule to simultaneously engage a hinge-region hydrogen bond and project the phenyl ring into an adjacent hydrophobic sub-pocket.

Self-Validating Protocol: Single-Crystal X-ray Crystallography

To determine the absolute stereochemistry and precise bond lengths of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, the following crystallographic workflow is employed:

  • Crystal Growth (Vapor Diffusion): Dissolve 5 mg of the highly purified compound (>99% via HPLC) in 0.5 mL of Dichloromethane (DCM). Place this in an inner vial. Place the inner vial inside a larger sealed chamber containing 3 mL of Hexane (anti-solvent). Causality: The slow vapor diffusion of the volatile anti-solvent into the DCM lowers the solubility of the compound gradually, promoting the nucleation of high-quality, defect-free single crystals rather than amorphous precipitates.

  • Data Collection: Mount a suitable single crystal (e.g., 0.18 × 0.05 × 0.05 mm) on a glass fiber and transfer it to a diffractometer equipped with a CCD detector and Mo Kα radiation (λ = 0.71073 Å). Cool the crystal to 100 K using a nitrogen cold stream. Causality: Cryo-cooling minimizes atomic thermal vibrations (B-factors), significantly improving the resolution of the diffraction data.

  • Structure Solution and Refinement: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on F^2 using the SHELXL software suite[9].

  • Validation: Ensure the R-factor (R1) is < 0.05, confirming a highly accurate structural model[9].

XRayWorkflow A Compound Purification (>99% Purity) B Crystal Growth (Vapor Diffusion) A->B C X-ray Diffraction (Data Collection at 100K) B->C D Phase Problem Solution (Direct Methods) C->D E Structure Refinement (SHELXL Software) D->E F Final Structural Model (Conformation & Packing) E->F

Step-by-step X-ray crystallography workflow for structural determination.

Mechanistic Insights in Drug Development

The molecular weight (223.23 g/mol ) and the distinct crystal conformation of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone make it an ideal "fragment" or core scaffold in drug discovery. Because its molecular weight is well below the Lipinski Rule of 5 threshold (MW < 500), it offers ample synthetic room for the addition of solubilizing groups or target-specific pharmacophores without compromising oral bioavailability.

When utilized as a kinase inhibitor, X-ray co-crystal structures of imidazo[1,2-a]pyrazine derivatives bound to target proteins reveal that the N1 and N8 (or equivalent pyrazine nitrogens) act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides of the kinase hinge region (e.g., Ala 213 in Aurora A)[3]. The C3-phenylmethanone group, driven by its torsional twist, is perfectly positioned to exploit the DFG-in or DFG-out conformations of the activation loop, providing target selectivity.

References

  • PubChem - NIH. "Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone | C13H9N3O | CID 13248809." PubChem. Available at: [Link]

  • Belanger, D.B., et al. "Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(17), 5170-5174, 2010. Available at: [Link]

  • Zhang, Chao Zhi. "4-(4-Hydroxyphenyldiazenyl)benzonitrile." Acta Crystallographica Section E, 64(3), o618, 2008. Available at: [Link]

  • ACS Pharmacology & Translational Science. "Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." ACS Publications, 2023. Available at: [Link]

  • Chemical Science (RSC Publishing). "Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold." RSC, 2023. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Metabolic Stability of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone in Human Liver Microsomes

Abstract The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the methodolo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the methodologies used to assess the metabolic stability of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the theoretical underpinnings and practical execution of in vitro assays using human liver microsomes (HLM), with a focus on the causal relationships between experimental design, data interpretation, and their implications for drug development. This document is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust metabolic stability screening.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

The journey of a drug from a promising lead compound to a marketed therapeutic is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties.[1] Among these, metabolic stability stands out as a pivotal parameter. It describes the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[2] A compound that is too rapidly metabolized will likely have poor bioavailability and a short duration of action, necessitating frequent and high doses, which can lead to undesirable side effects.[2] Conversely, a compound that is excessively stable may accumulate in the body, leading to toxicity.[2]

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a wide range of biological activities.[3][4] Its structural similarity to purines makes it a compelling starting point for the design of kinase inhibitors and other targeted therapies.[5] However, like many nitrogen-containing heterocycles, this scaffold can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, the primary drivers of Phase I metabolism in the liver.[6][][8]

Therefore, early assessment of the metabolic stability of novel imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives is not merely a routine screening step but a critical, data-driven approach to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[9] This allows for the early identification of metabolic liabilities and the rational design of next-generation analogs with improved pharmacokinetic profiles.[10][11] The in vitro human liver microsome (HLM) stability assay is the gold-standard method for this initial assessment.[12][13] HLMs are subcellular fractions of hepatocytes that are rich in Phase I drug-metabolizing enzymes, particularly the CYP superfamily.[2][12] These assays are cost-effective, have high throughput, and provide a reliable prediction of in vivo hepatic clearance.[1][14]

The Science of Hepatic Metabolism: A Primer

The liver is the body's primary metabolic clearinghouse.[12] The biotransformation of drugs within the liver is broadly categorized into Phase I and Phase II reactions.

  • Phase I Reactions: These are primarily functionalization reactions, such as oxidation, reduction, and hydrolysis, that introduce or expose polar functional groups on the drug molecule.[15] The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases, located in the endoplasmic reticulum of hepatocytes, are the principal enzymes responsible for Phase I metabolism.[16][17][18] There are numerous CYP isoforms, with CYP3A4, 2D6, 2C9, 2C19, and 1A2 being responsible for the metabolism of the vast majority of drugs.[17][18] These reactions require molecular oxygen and the cofactor nicotinamide adenine dinucleotide phosphate (NADPH).[12][19]

  • Phase II Reactions: These are conjugation reactions where an endogenous, polar molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the drug or its Phase I metabolite.[15] This process, catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs), further increases water solubility and facilitates excretion. While HLM preparations contain UGTs, their activity is often latent and requires the addition of cofactors like UDPGA and pore-forming agents to be fully assessed.[12][20]

For the imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone scaffold, likely sites of metabolic attack include the phenyl ring (aromatic hydroxylation), the imidazopyrazine core itself, and potentially the methanone linker, primarily through CYP-mediated oxidation.[6]

Experimental Design: The Human Liver Microsome (HLM) Stability Assay

The HLM stability assay is designed to measure the rate of disappearance of a test compound when incubated with metabolically active HLMs.[10] This rate is then used to calculate key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).[2][11]

Core Principles of the Assay

The assay's central premise is to create an in vitro system that mimics the metabolic environment of the human liver. This is achieved by combining the test compound with pooled human liver microsomes in a buffered solution at physiological temperature (37°C).[14] The reaction is initiated by the addition of the essential cofactor NADPH, which provides the reducing equivalents for CYP450-catalyzed reactions.[12][21] Samples are taken at various time points, and the metabolic reaction is stopped (quenched) by adding an organic solvent like acetonitrile, which precipitates the microsomal proteins.[20][21] The concentration of the remaining parent compound is then quantified using a sensitive analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[1][22]

Detailed Experimental Protocol

This protocol represents a robust, self-validating system for assessing the metabolic stability of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives.

Materials:

  • Test Compound (e.g., imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivative)

  • Pooled Human Liver Microsomes (from a reputable supplier)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (or 1 mM NADPH solution)

  • Positive Control Compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Internal Standard (IS) for analytical quantification (a structurally similar but chromatographically distinct compound)

  • Acetonitrile (HPLC grade)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • On the day of the experiment, thaw the pooled human liver microsomes on ice.

    • Prepare the working solutions of the test compound and positive controls by diluting the stock solutions in the potassium phosphate buffer. The final concentration of the test compound in the incubation is typically 1 µM.[20][21]

    • Prepare the NADPH solution (1 mM) in the buffer and pre-warm it to 37°C.[21]

  • Incubation:

    • In a 96-well plate, add the diluted human liver microsomes to the potassium phosphate buffer to achieve a final protein concentration of 0.5 mg/mL.[10][20]

    • Add the test compound and positive controls to their respective wells.

    • Include a "minus cofactor" control for each compound, where buffer is added instead of the NADPH solution. This control is crucial to assess for any non-NADPH-dependent degradation.[20]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells except the "minus cofactor" controls.[14]

  • Time-Course Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing the internal standard.[10][20][21] The 0-minute time point serves as the initial concentration baseline.

    • The acetonitrile not only stops the reaction but also precipitates the microsomal proteins.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant, which contains the remaining parent compound and any formed metabolites, to a new plate for analysis.

    • Analyze the samples by HPLC-MS/MS.[23] The HPLC separates the parent compound from metabolites and matrix components, and the MS/MS provides sensitive and specific quantification.[24][25][26][27]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_incubation 2. Incubation Setup (96-well plate) cluster_sampling 3. Time-Course Sampling cluster_analysis 4. Analysis A Prepare Test Compound & Control Stocks (DMSO) F Add Test Compound (final 1 µM) A->F B Thaw Pooled HLM (on ice) E Add HLM to Buffer (final 0.5 mg/mL) B->E C Prepare 100 mM Phosphate Buffer (pH 7.4) C->E D Prepare 1 mM NADPH in Buffer (37°C) H Initiate Reaction: Add NADPH D->H E->F G Pre-incubate at 37°C F->G G->H I Incubate at 37°C with shaking H->I J At t = 0, 5, 15, 30, 45, 60 min: Quench with Acetonitrile + IS I->J K Centrifuge to Pellet Protein J->K L Transfer Supernatant K->L M Analyze by LC-MS/MS L->M N Data Processing & Parameter Calculation M->N

Caption: Workflow for the HLM Metabolic Stability Assay.

Data Analysis and Interpretation

The data obtained from the HPLC-MS/MS analysis is the peak area ratio of the test compound to the internal standard at each time point. This data is used to calculate the percentage of the parent compound remaining over time.

Calculations:

  • Percentage Remaining: % Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Plotting the Data: A plot of the natural logarithm (ln) of the percentage of compound remaining versus time is generated.

  • Determining the Rate of Elimination (k): The slope of the linear regression line from the plot of ln(% remaining) vs. time gives the elimination rate constant, k. Slope = -k

  • Calculating In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized. t½ = 0.693 / k

  • Calculating In Vitro Intrinsic Clearance (CLint): Intrinsic clearance is a measure of the metabolic capacity of the liver for a particular compound.[13][28] CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)[2]

Data Presentation:

Compound IDt½ (min)CLint (µL/min/mg protein)Classification
Test Compound A45.215.3Moderate Stability
Test Compound B8.779.7Low Stability
Verapamil (Control)12.555.4Low Stability
Warfarin (Control)> 60< 11.6High Stability

Interpretation:

  • High Stability (t½ > 60 min, CLint < 11.6 µL/min/mg): Compounds in this category are metabolized slowly and are likely to have good oral bioavailability and a longer duration of action.

  • Moderate Stability (t½ = 15-60 min, CLint = 11.6-77 µL/min/mg): These compounds may have acceptable pharmacokinetic properties, but further optimization might be beneficial.

  • Low Stability (t½ < 15 min, CLint > 77 µL/min/mg): These compounds are rapidly metabolized and are at high risk for poor in vivo performance. They often require significant medicinal chemistry efforts to block the metabolic "hotspots."

Potential Metabolic Pathways and SMR

For an imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone scaffold, several metabolic transformations are plausible. Identifying these pathways is crucial for guiding SMR efforts.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs, SULTs) Parent Imidazo[1,2-a]pyrazin-3-yl (phenyl)methanone (Parent) M1 Aromatic Hydroxylation (Phenyl Ring) Parent->M1 Oxidation M2 Hydroxylation (Imidazopyrazine Core) Parent->M2 Oxidation M3 N-Oxidation Parent->M3 Oxidation M4 Ketone Reduction Parent->M4 Reduction M5 Glucuronidation (of hydroxylated metabolites) M1->M5 M6 Sulfation (of hydroxylated metabolites) M1->M6 M2->M5 M2->M6

Caption: Potential Metabolic Pathways.

Structure-Metabolism Relationship (SMR) Insights:

  • If aromatic hydroxylation of the phenyl ring is a major metabolic route, introducing electron-withdrawing groups or sterically hindering substituents on the ring can increase metabolic stability.[29]

  • If the imidazopyrazine core is the site of metabolism, modifications to this ring system, such as the introduction of fluorine atoms, can block sites of oxidation.[30]

  • The data from the HLM assay, combined with metabolite identification studies (MetID), provides the empirical basis for these rational design strategies.

Conclusion and Future Directions

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in modern drug discovery.[12] For novel series of compounds like imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives, this assay provides a rapid and cost-effective means to assess a critical ADME property, enabling the early triage of compounds and guiding the optimization of leads.[12] By understanding the principles behind the assay, the nuances of its execution, and the interpretation of its data, drug development teams can make more informed decisions, ultimately increasing the probability of advancing candidates with favorable pharmacokinetic profiles into clinical development.

Future work would involve using hepatocytes to assess both Phase I and Phase II metabolism more comprehensively, and conducting reaction phenotyping studies with specific CYP isoforms to pinpoint which enzymes are responsible for the observed metabolism.[10][13]

References

  • MTTlab. Microsomal Stability Assay. [Link]

  • Obach, R. S., Baxter, J. G., Liston, T. E., et al. (1997). The prediction of human clearance from hepatic microsomal metabolism data. Journal of Pharmacology and Experimental Therapeutics.
  • Cyprotex. Microsomal Stability. [Link]

  • Sagar, S., et al. (2024). Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation of Human Hepatic Clearance for Marketed Central Nervous System Drugs. Pharmaceutical Research.
  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • Beckman Coulter. (2023). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • Creative Bioarray. Microsomal Stability Assay. [Link]

  • Di, L. (2003). Metabolic stability assessed by liver microsomes and hepatocytes.
  • ChEMBL. (2022). Assay: Metabolic stability in human liver microsomes assessed as parent compound at 100 uM up to 75 hrs in presence of NADPH generating system by HPLC-MS/MS analysis. [Link]

  • ChemHelpASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. [Link]

  • Wernevik, J., et al. (2024). Protocol for the Human Liver Microsome Stability Assay.
  • In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. (2021). IntechOpen.
  • Coe, S. (2023). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]

  • Moslin, R., et al. (2018).
  • NIH Molecular Libraries Program. (2013). ML368 Identification of Imidazopyridines as Selective Inhibitors of the Cytochrome P450 Enzyme CYP3A4. Probe Reports.
  • MacDonough, T., et al. (2022). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. ACS Medicinal Chemistry Letters.
  • Shen, Y., et al. (2022). Conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines via a tandem reduction-cyclization sequence generates new mitochondrial uncouplers. RSC Medicinal Chemistry.
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (2018). Analytical and Bioanalytical Chemistry.
  • The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. (2013). European Journal of Pharmacology.
  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). MedChemComm.
  • Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.
  • Inhibition of cytochromes P450 by antifungal imidazole derivatives. (2002). Drug Metabolism and Disposition.
  • Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Patel, K. (2024). Role of Cytochrome P450 In Drug Metabolism. MicroDigest. [Link]

  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. (2023).
  • The Role of Cytochrom P450 in Drug Metabolism. (2022). International Journal of Research in Pharmacy and Allied Science.
  • Bioanalytical Approaches for Early Assessment of Metabolite Exposures in Human and Animals to Address MIST. (2010). AAPS Journal.
  • A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. (2022). RSC Advances.
  • Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line. (2000). General Pharmacology.
  • Hou, J., et al. (2019). Determination of Amitraz and Its Metabolites in Honey by LC-MS/MS. Physical Testing and Chemical Analysis Part B:Chemical Analysis.
  • Simultaneous Determination of Amitraz and its Metabolites in Blood by Support Liquid Extraction Using UPHLC-QTOF. (2016). Journal of Analytical Toxicology.
  • Simultaneous determination of amitraz, chlordimeform, formetanate and their main metabolites in human urine by high performance liquid chromatography-tandem mass spectrometry. (2017).
  • Comparison of immunoassay and HPLC-MS/MS used to measure urinary metabolites of atrazine, metolachlor, and chlorpyrifos. (2009). Journal of Exposure Science and Environmental Epidemiology.

Sources

Exploratory

Preclinical Toxicity and Pharmacokinetic Profile of the Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone Scaffold in Animal Models

Introduction: The Imidazopyrazine Pharmacophore Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS 90734-76-2) is a foundational building block in modern medicinal chemistry[1]. Its rigid, nitrogen-dense bicyclic structure...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazopyrazine Pharmacophore

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS 90734-76-2) is a foundational building block in modern medicinal chemistry[1]. Its rigid, nitrogen-dense bicyclic structure effectively mimics the purine ring of adenosine triphosphate (ATP), making it a privileged scaffold for designing potent kinase inhibitors (e.g., MPS1, PI3K) and receptor antagonists (e.g., A2AAR, ENPP1)[2][3][4].

However, the same physicochemical properties that drive high-affinity target engagement also introduce specific metabolic and toxicological liabilities. As a Senior Application Scientist, I emphasize that evaluating the safety of this scaffold requires moving beyond simple cell-viability assays and understanding the systemic causality of its metabolism. This guide synthesizes the in vivo pharmacokinetic (PK) and toxicity profile of imidazopyrazine derivatives, providing a self-validating framework for preclinical screening[5].

Pharmacokinetics (PK) and Biodistribution

Understanding the toxicity of imidazo[1,2-a]pyrazine derivatives requires a foundational analysis of their pharmacokinetic exposure. In rodent models (Sprague-Dawley and Wistar rats), compounds bearing this core generally exhibit excellent systemic exposure and moderate-to-high oral bioavailability[2][6].

Causality Insight: The lipophilicity contributed by the phenylmethanone moiety enhances membrane permeability (highly favorable for Caco-2 transit and gut absorption), but it also increases the volume of distribution ( Vss​ ). A high Vss​ indicates extensive tissue penetration. While this is highly beneficial for targeting solid tumors, it necessitates careful monitoring for off-target organ toxicity, as the compound will accumulate in highly perfused organs like the liver and kidneys[6].

Table 1: Representative Pharmacokinetic Parameters of Imidazopyrazine Derivatives in Rodent Models
ParameterRouteDoseValue RangeBiological Implication
Cmax​ IV25 mg/kg~41,142 ng/mLHigh peak plasma concentration indicates rapid systemic distribution[2].
AUC0−t​ IV25 mg/kg~40,647 h·ng/mLSustained exposure supports once-daily dosing regimens[2].
T1/2​ IV / PO0.3 - 25 mg/kg3.7 – 5.9 hoursModerate half-life prevents toxic bioaccumulation over 14-day cycles[6].
Bioavailability (F%) PO80 mg/kg78% – 119%Excellent oral absorption, minimizing gastrointestinal residual toxicity[6].

In Vivo Toxicity Profile: Acute and Subacute Findings

The transition from in vitro efficacy to in vivo safety is governed by the therapeutic index. In acute toxicity models (e.g., OECD Guideline 420), imidazo-based heterocycles demonstrate a clear dose-dependent toxicity threshold[5].

  • Therapeutic Doses (25 - 100 mg/kg): At efficacious doses used for tumor growth inhibition (e.g., in triple-negative breast cancer xenografts), imidazopyrazine derivatives show no significant impact on murine body weight[2]. Histological analysis (H&E staining) confirms the absence of severe pathological changes in the heart, spleen, lungs, or kidneys[2].

  • Elevated Doses (500 mg/kg): Animals may exhibit mild, reversible lethargy, but gross organ pathology remains largely normal, confirming a wide safety margin for structurally optimized derivatives[2].

  • Toxic Doses (≥ 1000 mg/kg): High-dose administration triggers significant systemic toxicity. Mortality is frequently observed at 2000 mg/kg, with the primary cause of morbidity linked directly to severe hepatic damage and cholestasis[5].

Mechanistic Basis of Hepatotoxicity

Why do high doses of imidazopyrazines cause liver damage? The causality lies in Phase I hepatic metabolism. Nitrogen-rich heterocycles are prime substrates for Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6)[7].

During bioactivation, the imidazopyrazine core can be oxidized into reactive electrophilic intermediates (such as epoxides or N-oxides). Under normal dosing conditions, these intermediates are rapidly neutralized by glutathione (GSH) conjugation[5]. However, at doses exceeding 1000 mg/kg, the hepatic GSH pool is rapidly depleted. The unbound reactive metabolites covalently bind to hepatocellular macromolecules, inducing oxidative stress, DNA fragmentation, and ultimate hepatocellular necrosis[5].

Hepatotoxicity A Imidazo[1,2-a]pyrazin-3-yl (phenyl)methanone Core B Hepatic CYP450 Oxidation A->B Phase I Metabolism C Reactive Intermediate (Epoxide / N-Oxide) B->C Bioactivation D Glutathione (GSH) Conjugation C->D Detoxification F GSH Depletion & Oxidative Stress C->F Excess Dose (>1000 mg/kg) E Safe Excretion (Urine/Bile) D->E Adequate GSH G Hepatocellular Necrosis & Cholestasis F->G Toxicity Cascade

Mechanistic pathway of imidazopyrazine-induced hepatotoxicity via CYP450 bioactivation.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols are standard for profiling imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives.

Protocol 1: 14-Day Subacute Toxicity Workflow (Adapted from OECD 407)

Rationale: A 14-day repeated dose study is critical to identify cumulative organ toxicity that single-dose acute studies might miss, particularly for compounds with a high Vss​ [2][6].

  • Formulation: Dissolve the test compound in a vehicle of 3:1 Polyethylene Glycol (PEG) and water. Note: This ensures complete solubilization without vehicle-induced toxicity, which is common with DMSO in rodents[3].

  • Animal Grouping: Randomize 8-week-old healthy mice (e.g., BALB/c or C57BL/6) into vehicle control, low-dose (100 mg/kg), and high-dose (500 mg/kg) groups (n=5 per sex/group)[2].

  • Administration: Administer the formulation via oral gavage (PO) once daily for 14 consecutive days.

  • Clinical Observation: Monitor daily for clinical signs of distress (lethargy, piloerection) and record body weights every 48 hours[2].

  • Termination & Necropsy: On Day 15, euthanize animals via CO2​ asphyxiation. Collect blood via cardiac puncture for clinical chemistry (ALT, AST, BUN, Creatinine) to assess liver and kidney function[2][5].

  • Histopathology: Harvest the heart, liver, spleen, lungs, and kidneys. Fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic evaluation[2].

ToxWorkflow S1 Compound Formulation (PEG/Water 3:1) S2 Acute Toxicity (OECD 420) S1->S2 Single Dose S3 Subacute Tox (14-Day Repeat) S2->S3 Dose Selection S4 Histopathology & ClinChem S3->S4 Necropsy S5 NOAEL Determination S4->S5 Data Synthesis

Step-by-step in vivo toxicity screening workflow for imidazopyrazine derivatives.

Conclusion

The imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone scaffold is a highly valuable chemical starting point for drug discovery, offering excellent oral bioavailability and potent target engagement[3][4]. While generally safe at therapeutic doses, its primary toxicological liability is dose-dependent hepatotoxicity driven by CYP450 bioactivation[5]. Rigorous adherence to structured in vivo profiling ensures that lead compounds maintain a wide therapeutic window, paving the way for safe clinical translation.

References

  • PubChem - Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone. NIH.
  • Discovery of Novel Benzo[4,5]imidazo[1,2-a]pyrazin-1-amine-3-amide-one Derivatives as Anticancer Human A2A Adenosine Receptor Antagonists. ACS Publications.
  • Characterization of novel MPS1 inhibitors with preclinical anticancer activity. PMC / NIH.
  • Crystalline forms of a phosphoinositide 3-kinase (pi3k) inhibitor. Google Patents.
  • Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. PMC / NIH.
  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry / ACS Publications.
  • New Generation of sGC Stimulators: Discovery of Imidazo[1,2-a]pyridine Carboxamide BAY 1165747 (BAY-747), a Long-Acting Soluble Guanylate Cyclase Stimulator. Journal of Medicinal Chemistry / ACS Publications.
  • Rapid identification of ETP-46992, orally bioavailable PI3K inhibitor, selective versus mTOR. PMC / NIH.

Sources

Protocols & Analytical Methods

Method

Synthesis of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone: A Detailed Protocol for Researchers

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines ha...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines has led to its classification as a "deazapurine" analogue, making it a focal point for the development of novel therapeutics.[1] Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antiviral, and kinase inhibitory effects.[2][3][4] The functionalization of the imidazo[1,2-a]pyrazine ring system, particularly at the C-3 position, is a key strategy for modulating its biological activity and developing new chemical entities with improved potency and selectivity. This application note provides a detailed, step-by-step protocol for the synthesis of a specific C-3 functionalized derivative, imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, a valuable building block for further chemical exploration.

Strategic Approach: Regioselective C-3 Acylation

The synthesis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone requires a regioselective method for the introduction of a benzoyl group at the C-3 position of the imidazo[1,2-a]pyrazine core. While classical Friedel-Crafts acylation can be challenging for this heterocyclic system due to potential side reactions and lack of regioselectivity, a more robust and controlled approach involves the use of organometallic intermediates.[5][6][7] This protocol is based on a state-of-the-art method that employs a regioselective metalation at the C-3 position, followed by quenching with an acylating agent. This strategy offers high yields and excellent control over the position of functionalization.

The overall synthetic strategy can be visualized as a two-step process: first, the synthesis of the core imidazo[1,2-a]pyrazine scaffold, and second, the regioselective C-3 acylation.

Synthesis_Strategy cluster_step1 Step 1: Scaffold Synthesis cluster_step2 Step 2: C-3 Acylation A 2-Aminopyrazine C Imidazo[1,2-a]pyrazine A->C Reaction B α-Bromoacetophenone B->C D Imidazo[1,2-a]pyrazine E Regioselective Metalation (C-3) D->E F 3-Metallo-imidazo[1,2-a]pyrazine E->F H Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone F->H Acylation G Benzoyl Chloride G->H

Caption: Overall synthetic strategy for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone.

Experimental Protocol

This protocol is divided into two main parts: the synthesis of the starting imidazo[1,2-a]pyrazine and the subsequent C-3 benzoylation.

Part 1: Synthesis of Imidazo[1,2-a]pyrazine

The synthesis of the imidazo[1,2-a]pyrazine core is achieved through the condensation of 2-aminopyrazine with an α-haloketone, a well-established method for the formation of this fused heterocyclic system.

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-Aminopyrazine99%Commercially Available
2-Bromoacetophenone98%Commercially Available
Sodium Bicarbonate (NaHCO₃)ACS ReagentCommercially Available
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS ReagentCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS ReagentCommercially Available

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyrazine (1.0 g, 10.5 mmol) and anhydrous ethanol (30 mL).

  • Addition of Base: Add sodium bicarbonate (2.65 g, 31.5 mmol) to the stirred suspension.

  • Addition of α-Haloketone: Slowly add a solution of 2-bromoacetophenone (2.09 g, 10.5 mmol) in ethanol (10 mL) to the reaction mixture at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: After completion of the reaction (disappearance of the starting materials), cool the mixture to room temperature.

  • Filtration: Filter the reaction mixture to remove the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with a saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure imidazo[1,2-a]pyrazine.

Part 2: Synthesis of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone via Regioselective Magnesiation

This part of the protocol details the highly regioselective C-3 acylation of the imidazo[1,2-a]pyrazine core. The key to this transformation is the use of a Hauser base (a magnesium amide base) to selectively deprotonate the C-3 position, followed by trapping the resulting organomagnesium intermediate with benzoyl chloride.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Imidazo[1,2-a]pyrazineSynthesized in Part 1-
2,2,6,6-Tetramethylpiperidine (TMP)99%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Magnesium Chloride (MgCl₂)Anhydrous, 99.9%Commercially Available
Lithium Chloride (LiCl)Anhydrous, 99%Commercially Available
Tetrahydrofuran (THF)Anhydrous, inhibitor-freeCommercially Available
Benzoyl Chloride99%Commercially Available
Saturated Ammonium Chloride Solution-Prepared in-house
Diethyl Ether (Et₂O)AnhydrousCommercially Available

Step-by-Step Procedure:

  • Preparation of TMPMgCl·LiCl:

    • Caution: This procedure should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and reagents.

    • To a flame-dried Schlenk flask, add anhydrous magnesium chloride (1.1 equiv.) and anhydrous lithium chloride (1.1 equiv.).

    • Add anhydrous THF and stir the suspension at room temperature for 30 minutes.

    • In a separate flame-dried Schlenk flask, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv.) in anhydrous THF.

    • Cool the TMP solution to -10 °C and slowly add n-butyllithium (1.05 equiv.) dropwise. Stir for 15 minutes at this temperature to form lithium tetramethylpiperidide (LiTMP).

    • Slowly transfer the freshly prepared LiTMP solution to the MgCl₂·LiCl suspension at -10 °C via cannula.

    • Allow the mixture to warm to room temperature and stir for 1 hour to form a clear solution of TMPMgCl·LiCl.

  • Regioselective Magnesiation:

    • In a separate flame-dried Schlenk flask, dissolve imidazo[1,2-a]pyrazine (1.0 equiv.) in anhydrous THF.

    • Cool the solution to -60 °C (a dry ice/acetone bath).

    • Slowly add the freshly prepared TMPMgCl·LiCl solution (1.1 equiv.) to the imidazo[1,2-a]pyrazine solution via cannula.

    • Stir the reaction mixture at -60 °C for 30 minutes. This results in the formation of the C-3 magnesiated imidazo[1,2-a]pyrazine intermediate.[7]

  • Acylation:

    • To the solution of the magnesiated intermediate, add benzoyl chloride (1.2 equiv.) dropwise at -60 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the final product, imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone.

C3_Acylation_Workflow cluster_prep Hauser Base Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification A TMP + n-BuLi in THF @ -10°C B LiTMP A->B Formation D TMPMgCl·LiCl B->D Addition C MgCl₂ + LiCl in THF C->D F Add TMPMgCl·LiCl D->F E Imidazo[1,2-a]pyrazine in THF @ -60°C E->F G C-3 Magnesiated Intermediate F->G H Add Benzoyl Chloride @ -60°C to RT G->H I Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone H->I J Quench with aq. NH₄Cl I->J K EtOAc Extraction J->K L Purification (Column Chromatography) K->L M Final Product L->M

Caption: Workflow for the C-3 benzoylation of imidazo[1,2-a]pyrazine.

Characterization

The structure of the final product, imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To determine the proton environment and confirm the regiochemistry of the benzoyl group.

  • ¹³C NMR: To identify all carbon atoms in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretching frequency of the ketone.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Anhydrous solvents and reagents are moisture-sensitive and should be handled accordingly.

  • Follow all standard laboratory safety procedures.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone. The described method, which relies on a regioselective C-3 metalation followed by acylation, offers a reliable and efficient route to this valuable building block. By following this protocol, researchers in academia and the pharmaceutical industry can access this and other C-3 functionalized imidazo[1,2-a]pyrazine derivatives for the development of novel therapeutic agents.

References

  • Kastrati, A., Kremsmair, A., Sunagatullina, A. S., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. Chemical Science, 14(40), 11043-11051. [Link]

  • Kastrati, A., Kremsmair, A., Sunagatullina, A. S., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. ResearchGate. [Link]

  • Kastrati, A., Kremsmair, A., Sunagatullina, A. S., et al. (2023). Calculation-assisted regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold via zinc and magnesium organometallic intermediates. PMC. [Link]

  • Zhang, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7899-7913. [Link]

  • Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. European Journal of Medicinal Chemistry, 179, 470-482. [Link]

  • Li, X., et al. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 247, 115030. [Link]

  • TSI Journals. (2018). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. [Link]

Sources

Application

Application Note: Preparation and Handling of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone for In Vitro Cell Culture

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary & Scientific Rationale Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Cell Biologists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Scientific Rationale

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS: 90734-76-2, Formula: C13H9N3O) belongs to a highly active class of heterocyclic small molecules. Derivatives of the imidazo[1,2-a]pyrazine scaffold are widely investigated in oncology and pharmacology due to their potent role as kinase inhibitors (e.g., CDK9, TRK) and phosphodiesterase (PDE) inhibitors, which collectively modulate cAMP levels and induce apoptosis in various cancer cell lines[1][2][3].

The Core Challenge: Like many targeted small-molecule inhibitors, imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is highly hydrophobic. It exhibits poor aqueous solubility but dissolves readily in organic solvents such as Dimethyl Sulfoxide (DMSO)[4][5]. A critical failure point in cell-based assays occurs when researchers introduce the concentrated DMSO stock directly into an aqueous culture medium. This sudden shift in solvent polarity causes the compound to "crash out" (precipitate), leading to inaccurate dosing, high assay variability, and false-negative biological readouts[4].

To ensure scientific integrity, this guide establishes a self-validating protocol for formulating stock solutions, executing intermediate serial dilutions, and applying the compound to cell cultures without compromising cell viability or compound solubility.

Mechanistic Pathway & Causality

Understanding the downstream targets of imidazo[1,2-a]pyrazine derivatives is essential for designing appropriate assay timepoints and controls. These compounds frequently act as competitive inhibitors at the ATP-binding sites of kinases or the catalytic domains of PDEs, leading to cell cycle arrest and apoptosis[1][2].

Caption: Mechanism of imidazo[1,2-a]pyrazine derivatives in kinase/PDE inhibition and apoptosis.

Quantitative Parameters for Formulation

To prevent solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture well must be strictly controlled. While robust cell lines can tolerate up to 0.5% DMSO, sensitive primary cells may undergo transcriptomic shifts or apoptosis at concentrations above 0.1%[4][6].

Table 1: DMSO Tolerance in Cell-Based Assays
Final DMSO ConcentrationGeneral Cellular EffectRecommendation for Assay Design
< 0.1% (v/v) Minimal to no effect on viability or gene expression.Ideal for sensitive cells (e.g., primary neurons, stem cells) and long-term exposure (>72h).
0.1% - 0.5% (v/v) Well-tolerated by robust immortalized lines (e.g., HeLa, MCF7).Acceptable for standard 24-48h viability/proliferation assays.
0.5% - 1.0% (v/v) Increased baseline cytotoxicity; altered proliferation rates.Not recommended unless strictly required for solubility; requires rigorous vehicle controls.
> 1.0% (v/v) Significant solvent toxicity and widespread apoptosis.Do not use for in vitro cell culture.
Table 2: Stock Solution Reconstitution (MW ≈ 223.23 g/mol )

Note: Use anhydrous, cell-culture grade DMSO to prevent hydrolysis and degradation.

Desired Stock ConcentrationMass of CompoundVolume of 100% DMSO Required
10 mM 1.00 mg448 µL
10 mM 2.23 mg1.00 mL
50 mM 5.00 mg448 µL
50 mM 11.16 mg1.00 mL

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes an intermediate dilution strategy to step down the DMSO concentration gradually, preventing the hydrophobic compound from precipitating upon contact with the aqueous culture medium[4][6].

Phase 1: Primary Stock Preparation (10 mM - 50 mM)
  • Equilibration: Allow the lyophilized imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents ambient moisture condensation, which degrades hygroscopic DMSO stocks[5].

  • Reconstitution: Add the calculated volume of cell-culture grade, sterile 100% DMSO directly to the vial (refer to Table 2).

  • Dissolution: Vortex the vial for 30–60 seconds. If the compound does not fully dissolve, sonicate in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Aliquot & Storage: Aliquot the stock into single-use sterile amber tubes to prevent freeze-thaw degradation. Store at -80°C for up to 6 months, or -20°C for 1 month[5].

Phase 2: Intermediate Serial Dilution (100x to 1000x)

Causality Check: Never add 100% DMSO stock directly to the cells. The localized high concentration of water will cause immediate micro-precipitation.

  • Prepare a serial dilution of the compound in 100% DMSO to create a range of 1000x concentrated stocks (e.g., if your final desired dose is 10 µM, prepare a 10 mM stock).

  • Create an Intermediate Working Solution by diluting the 1000x DMSO stock 1:10 into pre-warmed (37°C) complete culture medium. This yields a 100x solution containing 10% DMSO.

    • Pro-tip: Add the DMSO solution dropwise to the medium while vortexing gently to ensure rapid dispersal.

Phase 3: Final Cell Treatment
  • Aspirate old media from the cell culture plates (e.g., 96-well plate).

  • Dilute the 100x Intermediate Working Solution 1:100 into the final assay wells containing fresh, pre-warmed culture media.

  • Result: The final concentration of the compound is achieved, and the final DMSO concentration is safely maintained at 0.1% (v/v).

Caption: Step-by-step workflow for preparing and diluting hydrophobic small molecule inhibitors.

Quality Control & Self-Validating Systems

To ensure the integrity of your assay, every experiment utilizing imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone must include the following self-validating checks:

  • Kinetic Solubility Check (Turbidity Assay): Before adding the intermediate solution to your cells, measure the absorbance of a cell-free well containing the final compound concentration in media at 600 nm. Compare this to a media-only blank. A significant increase in optical density indicates that the compound has exceeded its kinetic solubility limit and precipitated[4].

  • Strict Vehicle Controls: You must include a "Vehicle-Only" control well that receives the exact same final concentration of DMSO (e.g., 0.1%) as your highest compound dose. This isolates the pharmacological effect of the imidazo[1,2-a]pyrazine derivative from baseline solvent toxicity[6].

  • Microscopic Validation: Observe the treated wells under a phase-contrast microscope at 20x or 40x magnification immediately after treatment and at 24 hours. Look for needle-like or amorphous crystals, which are clear indicators of compound "crashing out."

References

  • Apoptotic effects of imidazo[1,2-a]pyrazine derivatives in the human Dami cell line - PubMed. National Institutes of Health (NIH).[Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC. National Institutes of Health (NIH).[Link]

  • Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors - PubMed. National Institutes of Health (NIH).[Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. ResearchGate.[Link]

Sources

Method

Topic: Protocols for Dissolving Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone in DMSO

An Application Note from the Desk of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide for the solubilization an...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Desk of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the solubilization and handling of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone using Dimethyl Sulfoxide (DMSO). The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of pharmacological activities.[1][2] Proper preparation of stock solutions is a critical, yet often overlooked, step that underpins the reliability and reproducibility of downstream biological assays. This note details not only the step-by-step protocols for dissolution and serial dilution but also the scientific rationale behind these procedures, best practices for storage, and a guide for troubleshooting common challenges. Our objective is to equip researchers with a robust methodology to ensure compound integrity and maximize experimental success.

Foundational Principles: Understanding the Components

The Compound: Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

Imidazo[1,2-a]pyrazines are nitrogen-fused heterocyclic compounds that are of significant interest in drug discovery.[1][3] While specific data for the title compound is not extensively published, its structure—a rigid, aromatic core with a ketone substituent—suggests it is a solid, crystalline substance with low aqueous solubility.[4] Therefore, an organic solvent is required for its use in most biological research contexts.

The Solvent: Dimethyl Sulfoxide (DMSO)

DMSO is a potent, polar aprotic solvent, celebrated for its ability to dissolve a vast array of both polar and nonpolar small molecules.[5][6] Its utility in a research setting is unparalleled for several reasons:

  • High Solvating Power: It can dissolve compounds that are intractable in water or alcohols.[7]

  • Miscibility: It is fully miscible with water and a wide range of organic solvents, which facilitates the dilution of stock solutions into aqueous assay buffers.[5][6]

  • Cryoprotectant Properties: It helps to preserve the viability of cells and tissues during freezing.[8]

However, researchers must be cognizant of its key properties:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere. Using anhydrous DMSO from a freshly opened or properly stored bottle is crucial, as moisture can decrease the solubility of hydrophobic compounds and promote their degradation.[9]

  • Cellular Permeability: DMSO can penetrate skin and cell membranes, carrying dissolved substances with it.[6][8] This necessitates careful handling and the use of appropriate personal protective equipment (PPE), especially when working with potent or toxic compounds.[6]

  • Assay Interference: At high concentrations (typically >0.5%), DMSO can be toxic to cells and interfere with assay results.[10] It is imperative to maintain a consistent, low final concentration of DMSO across all experimental and control groups.[11]

Protocol for Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a high-concentration primary stock solution. The target concentration of 10 mM is a common standard, but may be adjusted based on the compound's molecular weight and intended use.

Materials and Equipment
  • Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (solid powder)

  • Anhydrous, sterile-filtered DMSO (e.g., cell culture or molecular biology grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator

  • Personal Protective Equipment (nitrile gloves, safety glasses, lab coat)[6][12]

Step-by-Step Methodology
  • Pre-Calculation and Equilibration:

    • Calculate the mass of the compound required. For a 1 mL stock of 10 mM Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (Molecular Weight: ~222.25 g/mol ), you will need 2.22 mg.

    • Allow the vial containing the compound to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.

  • Weighing the Compound:

    • Tare the analytical balance with a sterile microcentrifuge tube or weigh boat.

    • Carefully weigh the calculated mass of the compound. For small quantities, it is often more accurate to weigh a slightly larger amount (e.g., 5.0 mg) and adjust the volume of DMSO accordingly (e.g., to 2.25 mL for a 10 mM solution).

  • Reconstitution:

    • Add the calculated volume of anhydrous DMSO to the tube containing the weighed compound.

    • Ensure the tube cap is securely fastened.

  • Facilitating Dissolution:

    • Vortexing: Mix the solution on a vortex mixer at medium speed for 1-2 minutes.[10] Visually inspect for any undissolved particulate matter.

    • Sonication (If Necessary): If the compound is not fully dissolved, place the tube in a bath sonicator for 5-15 minutes.[10] The ultrasonic waves will help break up aggregates. Check the solution periodically.

    • Gentle Warming (Use with Caution): As a last resort, the solution can be gently warmed in a 37°C water bath.[10] However, this should be avoided if the thermal stability of the compound is unknown, as heat can cause degradation.

  • Final Inspection and Storage:

    • Once the solution is clear and free of precipitates, it is ready for storage.

    • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile tubes.[10]

    • Storage: Store the aliquots at -20°C or -80°C in a dark, dry environment. Properly stored DMSO stocks are typically stable for several months.[13]

Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage Calc 1. Calculate Mass & Equilibrate Compound Weigh 2. Weigh Compound Calc->Weigh Add_DMSO 3. Add Anhydrous DMSO Weigh->Add_DMSO Vortex 4. Vortex Solution Add_DMSO->Vortex Inspect1 Visually Inspect Vortex->Inspect1 Sonicate 5. Sonicate (Optional) Inspect1->Sonicate Particulates Present Aliquot 6. Aliquot into Single-Use Volumes Inspect1->Aliquot Dissolved Inspect2 Visually Inspect Sonicate->Inspect2 Inspect2->Sonicate Particulates Still Present Inspect2->Aliquot Dissolved Store 7. Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing a DMSO stock solution.

Protocol for Serial Dilutions and Working Solutions

A common pitfall is the precipitation of a hydrophobic compound when a concentrated DMSO stock is diluted directly into an aqueous buffer.[9][14] The correct procedure is to perform initial serial dilutions in 100% DMSO to lower the compound concentration before the final dilution into your assay medium.[11]

Step-by-Step Methodology
  • Thaw and Prepare:

    • Thaw a single aliquot of the high-concentration stock solution (e.g., 10 mM).

    • Label a series of sterile tubes for each concentration in your dilution series.

  • Perform Serial Dilutions in 100% DMSO:

    • To create a 10-fold dilution series (1 mM, 100 µM, 10 µM, etc.), add 90 µL of 100% DMSO to all tubes except the first one in the series.

    • Transfer 10 µL from the 10 mM stock to the tube labeled "1 mM". Vortex thoroughly.

    • Using a fresh pipette tip, transfer 10 µL from the 1 mM solution to the "100 µM" tube. Vortex thoroughly.

    • Continue this process until you have created your desired range of concentrations, all in 100% DMSO.

  • Prepare Final Working Solution:

    • Add the final, small volume of the DMSO-diluted compound to your aqueous assay buffer. For example, to achieve a final concentration of 10 µM in 1 mL of media with 0.1% DMSO, you would add 1 µL of your 10 mM stock. To achieve 1 µM with 0.1% DMSO, you would add 1 µL of your 1 mM stock.

    • Always add the DMSO stock to the aqueous buffer and mix immediately; do not add buffer to the concentrated DMSO.

Serial Dilution Workflowdot

G Stock 10 mM Stock in 100% DMSO Dil1 1 mM in 100% DMSO Stock->Dil1 +90µL DMSO Transfer 10µL Dil2 100 µM in 100% DMSO Dil1->Dil2 +90µL DMSO Transfer 10µL Assay Final Assay Plate (e.g., in Media) Dil1->Assay Dil3 10 µM in 100% DMSO Dil2->Dil3 +90µL DMSO Transfer 10µL Dil2->Assay Dil3->Assay Add small volume (e.g., 1µL to 1mL) to aqueous buffer

Sources

Application

Application Note: Utilizing Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone as a Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Structural Rationale The devel...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the selection of a robust, pre-organized chemical scaffold. The imidazo[1,2-a]pyrazine core is a well-established privileged bicyclic heterocycle that serves as an excellent bioisostere for the purine ring of ATP[1].

When functionalized as imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone , the scaffold provides distinct structural advantages for kinase targeting (e.g., CDK9, PI3K, and Aurora kinases)[2][3]:

  • Hinge Binding: The N1 and N7 nitrogen atoms of the imidazo[1,2-a]pyrazine core act as critical hydrogen bond acceptors, interacting directly with the backbone amides of the kinase hinge region[3].

  • Gatekeeper & Solvent Access: The C3-benzoyl group provides a rotatable phenyl ring that can project into the hydrophobic Pocket II (gatekeeper pocket), while the carbonyl oxygen offers an additional hydrogen bond acceptor vector pointing towards the solvent-exposed region or the DFG motif[2].

Pharmacophore Core Imidazo[1,2-a]pyrazine Core Hinge Kinase Hinge Region (Hydrogen Bond Donor/Acceptor) Core->Hinge N1/N7 Interaction Carbonyl C3-Carbonyl Oxygen Solvent Solvent Exposed Region (Hydrogen Bond Acceptor) Carbonyl->Solvent Dipole Interaction Phenyl C3-Phenyl Ring Gatekeeper Hydrophobic Pocket (Pi-Stacking / VdW) Phenyl->Gatekeeper Hydrophobic Fit

Pharmacophore mapping of the imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone scaffold.

Hit-to-Lead Optimization Workflow

To systematically explore the Structure-Activity Relationship (SAR) of this scaffold, researchers must employ a multi-disciplinary workflow. The process begins with synthetic derivatization, moves through high-throughput biochemical screening, and culminates in cellular target engagement validation.

Workflow Scaffold Scaffold Selection Deriv Pd-Catalyzed Cross-Coupling Scaffold->Deriv Biochem TR-FRET Kinase Assay Deriv->Biochem Cellular Western Blot Target Engagement Biochem->Cellular Lead Lead Optimization Cellular->Lead

Hit-to-lead optimization workflow utilizing the imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone core.

Synthetic Derivatization Protocol: Suzuki-Miyaura Cross-Coupling

To generate a diverse SAR library, the scaffold is typically halogenated at the C-6 or C-8 position and subjected to Palladium-catalyzed cross-coupling[4].

Mechanistic Causality: We utilize Pd(dppf)Cl2​ as the catalyst because its bidentate phosphine ligand (dppf) creates a wide bite angle, which facilitates the reductive elimination step and efficiently handles sterically hindered aryl boronic acids[4]. K2​CO3​ is selected as a mild base to activate the boronic acid without risking the hydrolysis of the C3-methanone linkage.

Step-by-Step Methodology
  • Reagent Assembly: In a 10 mL microwave-safe vial, combine 6-bromo-imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (1.0 eq, 0.5 mmol), the desired aryl boronic acid (1.2 eq, 0.6 mmol), and Pd(dppf)Cl2​ (0.05 eq, 0.025 mmol).

  • Solvent Addition: Add 4 mL of a degassed solvent mixture of 1,4-Dioxane and H2​O (4:1 v/v). Note: Degassing via nitrogen sparging is critical to prevent oxidative degradation of the active Pd(0) species.

  • Base Addition: Add K2​CO3​ (2.0 eq, 1.0 mmol). Seal the vial immediately with a crimp cap.

  • Reaction Execution: Heat the mixture in a dedicated microwave synthesizer at 110°C for 20 minutes with high stirring.

  • Self-Validation Check (In-Process Control): Sample 5 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The complete disappearance of the starting material mass peak (noting the characteristic M+ / M+2 isotopic pattern for bromine) and the appearance of the product mass confirms successful coupling. Do not proceed to workup until conversion is >95%.

  • Purification: Filter the crude mixture through a Celite pad to remove palladium black. Concentrate the filtrate under reduced pressure and purify via reverse-phase preparative HPLC (Water/Acetonitrile gradient with 0.1% TFA).

High-Throughput Kinase Screening Protocol (TR-FRET)

Once the library is synthesized, biochemical potency (IC 50​ ) must be determined.

Mechanistic Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over standard luminescence or absorbance assays because it introduces a microsecond time delay before measurement. This delay allows short-lived background auto-fluorescence from the library compounds to decay, drastically reducing false positives and compound interference[1].

Step-by-Step Methodology
  • Assay Buffer Preparation: Prepare buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Plating: Dispense 100 nL of the test compounds (in 100% DMSO) into a 384-well low-volume pro-plate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase/Substrate Addition: Add 5 µL of a 2X kinase/substrate mix containing the target kinase (e.g., CDK9/Cyclin T1 at 10 nM) and a biotinylated-peptide substrate (200 nM).

  • Reaction Initiation: Add 5 µL of a 2X ATP solution prepared at the apparent Km​ of the specific kinase. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of detection buffer containing 20 mM EDTA (to stop the reaction by chelating Mg2+ ), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). Incubate for 30 minutes.

  • Self-Validation & Quality Control:

    • Positive Control: 1 µM Staurosporine (ensures 100% kinase inhibition).

    • Negative Control: 1% DMSO vehicle (ensures 0% inhibition).

    • Z'-Factor Calculation: Calculate Z′=1−∣μpos​−μneg​∣3σpos​+3σneg​​ . An assay is only deemed valid for IC 50​ reporting if the Z′ score is ≥0.6 .

Structure-Activity Relationship (SAR) Data Presentation

The following table summarizes hypothetical, biologically grounded SAR data demonstrating how functionalizing the C-6 position of the imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone scaffold impacts CDK9 inhibition and cellular viability[2].

Compound IDC-6 SubstitutionCDK9 IC 50​ (nM)HCT116 Viability IC 50​ (µM)CLogP
Scaffold -H>10,000>50.02.1
IMP-001 Phenyl45012.53.4
IMP-002 4-Aminophenyl853.22.8
IMP-003 3-Pyridyl120.82.5

Data Interpretation: The introduction of a hydrogen-bond donating group (IMP-002) or a basic nitrogen (IMP-003) at the C-6 position significantly enhances biochemical potency by establishing favorable interactions with the solvent-exposed region of the kinase, while maintaining optimal lipophilicity (CLogP < 3.0) for cellular penetration.

Cellular Target Engagement Protocol (Western Blot)

Biochemical potency must translate to intracellular target engagement. For CDK9 inhibitors, the canonical biomarker is the reduction of phosphorylation at Serine 2 (p-Ser2) of the RNA Polymerase II C-terminal domain (CTD)[2].

Mechanistic Causality: We utilize RIPA buffer supplemented heavily with phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride). Without these, endogenous cellular phosphatases will rapidly dephosphorylate RNA Pol II during lysis, leading to false-positive target engagement signals.

Step-by-Step Methodology
  • Cell Culture & Treatment: Seed HCT116 cells in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C. Treat cells with compounds at 1x, 3x, and 10x their biochemical IC 50​ for exactly 4 hours.

  • Lysis: Wash cells twice with ice-cold PBS. Lyse directly in the well using 150 µL of supplemented RIPA buffer. Scrape the cells, transfer to microcentrifuge tubes, and sonicate briefly to shear genomic DNA.

  • Protein Quantification: Perform a BCA assay to ensure exact equal loading. Unequal loading invalidates phosphorylation ratios.

  • Immunoblotting: Denature samples at 95°C for 5 minutes in Laemmli buffer. Run 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane using a semi-dry transfer system.

  • Probing & Self-Validation:

    • Probe with primary antibodies against p-Ser2 RNA Pol II and Total RNA Pol II.

    • Loading Control: Probe for GAPDH. Self-Validation Rule: If GAPDH levels fluctuate across lanes, the assay must be discarded and repeated. Fluctuating GAPDH indicates either pipetting errors during loading or generalized compound cytotoxicity rather than selective target engagement.

  • Analysis: Quantify the bands via chemiluminescence. A valid hit will show a dose-dependent decrease in the p-Ser2 / Total RNA Pol II ratio.

Sources

Method

Application Note: Preclinical In Vivo Dosing and Administration Protocols for Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone Derivatives

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide Executive Summary & Pharmacological Context The compound imidazo[1,2-a]pyraz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Pharmacological Context

The compound imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS 90734-76-2) represents a privileged nitrogen-bridgehead fused heterocyclic scaffold in modern medicinal chemistry[1]. Derivatives of this core have demonstrated profound therapeutic potential across multiple modalities, most notably as potent inhibitors of ENPP1 in cancer immunotherapy[2], FLT3 in acute myeloid leukemia[3], and Aurora kinases in cell cycle regulation[4].

However, transitioning these planar, highly lipophilic molecules from in vitro biochemical assays to in vivo murine models presents significant pharmacokinetic (PK) challenges. Poor aqueous solubility often leads to erratic gastrointestinal absorption, while rapid oxidative metabolism at the benzylic position can severely limit systemic exposure[4].

As a Senior Application Scientist, I have designed this guide to provide a self-validating methodological framework. By linking formulation chemistry directly to PK outcomes and downstream phenotypic efficacy, this protocol ensures that observed in vivo results are driven by true target engagement rather than formulation artifacts or localized toxicity.

Mechanistic Rationale & Signaling Pathway

Understanding the mechanism of action (MOA) is critical for timing your in vivo sampling. For instance, when utilizing imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors, the primary goal is to block the hydrolysis of 2′3′-cGAMP[2]. This biochemical blockade leads to cGAMP accumulation, which subsequently activates the STING pathway, driving the transcription of downstream targets like IFNB1 and CXCL10 to promote CD8+ T cell tumor infiltration[2].

Pathway A Imidazo[1,2-a]pyrazin-3-yl (phenyl)methanone B Target Inhibition (e.g., ENPP1 / FLT3) A->B Binds Active Site C Biochemical Response (cGAMP Accumulation) B->C Blocks Hydrolysis D Pathway Activation (STING / IFNB1 / CXCL10) C->D Signal Transduction E In Vivo Efficacy (Tumor Regression) D->E Immune Infiltration

Signaling pathway of imidazo[1,2-a]pyrazine derivatives mediating tumor regression via STING.

Compound Formulation Protocol

Expertise & Causality: Researchers often default to high-DMSO vehicles for lipophilic compounds. However, high DMSO concentrations can cause localized tissue necrosis during intravenous (IV) injection and precipitate in the acidic gastric environment during oral (PO) gavage. To circumvent this, we utilize a 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) matrix[5]. The hydrophobic cavity of HP-β-CD forms a transient inclusion complex with the phenylmethanone moiety, significantly enhancing the volume of distribution (Vss) while maintaining physiological tolerability.

Step-by-Step Formulation (20% HP-β-CD in Water)
  • Preparation of Vehicle: Dissolve 20 g of HP-β-CD in 80 mL of sterile Milli-Q water. Stir continuously at room temperature until completely transparent. Adjust the final volume to 100 mL.

  • Compound Addition: Weigh the required mass of the imidazo[1,2-a]pyrazine derivative to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20 g mouse).

  • Solubilization: Slowly add the compound to the 20% HP-β-CD solution.

  • Mechanical Agitation: Vortex the mixture for 2 minutes, followed by water-bath sonication at 37°C for 15–20 minutes.

  • Validation: Visually inspect the solution. It must be completely clear with no particulate matter. Filter through a 0.22 µm PTFE syringe filter prior to IV administration.

In Vivo Pharmacokinetic (PK) Profiling

To establish a therapeutic window, you must determine clearance (CL), half-life (T1/2), and oral bioavailability (F%). This protocol utilizes female BALB/c or C57BL/6 mice[2].

Workflow N1 1. Formulation (20% HP-β-CD) N2 2. PK Profiling (IV & PO Dosing) N1->N2 Optimize N3 3. MTD Screen (7-Day Toxicity) N2->N3 Exposure N4 4. Efficacy Model (Xenograft Mice) N3->N4 Safe Dose N5 5. Ex Vivo Analysis (LC-MS/MS) N4->N5 Harvest

Standardized in vivo experimental workflow for evaluating imidazo[1,2-a]pyrazine compounds.

Step-by-Step PK Methodology
  • Animal Preparation: Fast the mice for 12 hours prior to PO dosing to ensure uniform gastric absorption. IV groups do not require fasting.

  • Administration:

    • IV Group: Administer 1 mg/kg via lateral tail vein injection.

    • PO Group: Administer 10 mg/kg via oral gavage using a bulb-tipped gastric needle.

  • Blood Sampling: Collect 50 µL of blood via submandibular bleed at the following time points: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Processing: Collect blood in K2-EDTA tubes. Centrifuge immediately at 4°C, 3000 × g for 10 minutes. Extract the plasma supernatant.

  • Bioanalysis (Self-Validation): Precipitate plasma proteins using 3 volumes of cold acetonitrile containing an internal standard. Analyze the supernatant via LC-MS/MS to quantify systemic exposure.

Table 1: Representative Pharmacokinetic Parameters

Synthesized from preclinical evaluations of imidazo[1,2-a]pyrazine ENPP1 and Aurora kinase inhibitors[2][4].

ParameterIV Administration (1 mg/kg)PO Administration (10 mg/kg)Causality / Interpretation
Cmax N/A~450 - 500 ng/mLIndicates rapid GI absorption when formulated in HP-β-CD.
Tmax N/A0.5 - 1.0 hSuggests efficient permeation; critical for timing target engagement assays.
T1/2 1.2 - 2.5 h2.0 - 3.5 hModerate half-life necessitates daily or twice-daily dosing for sustained inhibition.
Clearance (CL) 15 - 25 mL/min/kgN/AModerate hepatic clearance; can be optimized via deuterium incorporation[4].
Bioavailability (F%) N/A30% - 45%Sufficient for oral efficacy in murine models without requiring continuous infusion.

In Vivo Efficacy: Syngeneic Tumor Model Protocol

Once PK parameters are established, the compound must be evaluated in a disease model. For immunomodulatory targets (e.g., ENPP1), a syngeneic model such as MC38 (colon adenocarcinoma) in immunocompetent C57BL/6 mice is required to observe T-cell mediated tumor regression[2].

Step-by-Step Efficacy Methodology
  • Toxicity & MTD Screen (Internal Control): Before efficacy testing, administer the compound at 40 mg/kg and 80 mg/kg PO daily for 7 days to healthy C57BL/6 mice. Monitor body weight daily. A lack of significant weight loss validates the safety of the dose and vehicle[2].

  • Tumor Inoculation: Inject 1×106 MC38 cells subcutaneously into the right flank of 6–8 week-old female C57BL/6 mice.

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of 50–100 mm³, randomize the mice into treatment groups (n=8 per group).

  • Dosing Regimen:

    • Vehicle Control: 20% HP-β-CD, PO, Daily.

    • Monotherapy: Imidazo[1,2-a]pyrazine derivative, 80 mg/kg, PO, Daily[2].

    • Combination Therapy: 80 mg/kg PO Daily + Anti-PD-1 antibody (10 mg/kg, IP, twice weekly)[2].

  • Monitoring & Endpoint: Measure tumor volume bi-weekly using the formula: Volume=(length×width2)/2 . Euthanize mice when tumor volume exceeds 2000 mm³.

  • Ex Vivo Validation: Harvest tumors for flow cytometry to quantify CD8+ T cell infiltration and perform RT-qPCR for IFNB1/CXCL10 expression, confirming the mechanism of action[2].

Table 2: Tumor Growth Inhibition (TGI) Summary

Based on ENPP1 inhibitor derivative efficacy in MC38-bearing C57BL/6 mice[2].

Treatment GroupDose & RouteTumor Growth Inhibition (TGI %)Mechanistic Observation
Vehicle Control PO, Daily0%Baseline tumor progression; normal immune evasion.
Imidazo[1,2-a]pyrazine Monotherapy 80 mg/kg PO, Daily~40 - 50%Moderate regression; accumulation of cGAMP and partial STING activation.
Anti-PD-1 Monotherapy 10 mg/kg IP, Bi-weekly~45 - 55%Standard checkpoint blockade response.
Combination Therapy 80 mg/kg PO + 10 mg/kg IP77.7%Synergistic immune infiltration (CD8+ T cells) and cytokine upregulation.

References

  • PubChem - NIH.Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone | C13H9N3O | CID 13248809.
  • Journal of Medicinal Chemistry - ACS Publications.Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors.
  • RSC Advances - RSC Publishing.Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents.
  • Journal of Medicinal Chemistry - ACS Publications.Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure.
  • PMC - NIH.Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators.

Sources

Technical Notes & Optimization

Troubleshooting

Improving synthesis yield and purity of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to address the common challenges encountered during the synthesis of imidazo[1,2-a]pyra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I have designed this comprehensive guide to address the common challenges encountered during the synthesis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone and its derivatives. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental issues.

Question 1: My reaction yield is consistently low or fails to go to completion. What are the primary causes and how can I improve it?

Low yield is a frequent issue stemming from several factors. A systematic approach is crucial for diagnosis and optimization.

Causality Analysis: The core of this synthesis is a condensation and cyclization reaction, typically between a 2-aminopyrazine and an α-haloketone or a related 1,2-dicarbonyl compound. The nucleophilicity of the 2-aminopyrazine is a critical parameter. The pyrazine ring is inherently more electron-deficient than a pyridine ring, which can render the starting amine less reactive and the cyclization step more sluggish.[1][2]

Troubleshooting Workflow:

G cluster_optimization Optimization Strategies start Low Yield Observed check_reagents 1. Verify Reagent Purity & Stoichiometry start->check_reagents monitor_rxn 2. Monitor Reaction by TLC/LC-MS check_reagents->monitor_rxn incomplete Reaction Stalled? monitor_rxn->incomplete Analyze aliquots side_products Side Products Observed? monitor_rxn->side_products Reaction complete, but complex mixture optimize_cond 3. Optimize Reaction Conditions incomplete->optimize_cond Yes purification 4. Address Purification Issues incomplete->purification No, clean but incomplete temp Increase Temperature optimize_cond->temp catalyst Introduce/Change Catalyst optimize_cond->catalyst solvent Change Solvent optimize_cond->solvent base Add/Change Base optimize_cond->base side_products->purification

Caption: Decision tree for troubleshooting low reaction yield.

Actionable Solutions:

  • Reagent Purity and Stoichiometry:

    • Purity: Ensure the 2-aminopyrazine and the phenylglyoxal derivative (or α-haloketone precursor) are pure. Impurities can inhibit the reaction or lead to side products.[1] Use freshly purified starting materials if necessary.

    • Stoichiometry: Carefully control the stoichiometry. An excess of the ketone component can sometimes lead to N-alkylation side products on the already-formed imidazopyrazine ring.[1] Start with a 1:1 or 1:1.1 ratio of amine to ketone.

  • Reaction Conditions:

    • Temperature: Many imidazo[1,2-a]pyrazine syntheses require elevated temperatures to proceed at a reasonable rate.[3] If your reaction is stalling at room temperature, consider heating to reflux in a suitable solvent like ethanol, acetone, or DMF.[3][4]

    • Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or acetonitrile can accelerate the reaction compared to protic solvents like ethanol. In some cases, solvent-free conditions at elevated temperatures have proven effective and can simplify workup.[5]

    • Catalysis: If thermal conditions are insufficient, catalysis may be necessary.

      • Lewis Acids: Catalysts like FeCl₃ can activate the carbonyl group, facilitating the initial condensation.[5]

      • Iodine: Molecular iodine has been shown to be an effective and inexpensive catalyst for the synthesis of related heterocycles, often proceeding at room temperature.[4]

      • Copper Salts: Copper(I) iodide (CuI) is frequently used in related syntheses, often in the presence of an oxidant like air, to facilitate oxidative C-N bond formation.[6]

  • Role of a Base: For reactions starting with an α-haloketone, a mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often added.[1] Its role is to neutralize the HBr or HCl generated during the cyclization, preventing the protonation and deactivation of the starting 2-aminopyrazine.

Question 2: My final product is difficult to purify and contains persistent impurities. What are these impurities and how can I remove them?

Purification challenges often arise from side products with polarities similar to the desired product.

Common Impurities & Prevention Strategies:

Impurity TypePotential CausePrevention & Mitigation Strategy
Unreacted 2-Aminopyrazine Incomplete reaction; incorrect stoichiometry.Monitor the reaction via TLC until the starting amine is consumed. Use a slight excess (1.05-1.1 eq.) of the ketone component.
Acyclic Intermediate Incomplete cyclization.Increase reaction temperature or time. Add a catalyst (e.g., I₂, FeCl₃) to promote the final dehydration/cyclization step.[4][5]
Polymeric/Tarry Material High temperatures; reactive intermediates.Run the reaction at the lowest effective temperature. Ensure efficient stirring. Consider a more dilute reaction mixture.
Regioisomers (If using a substituted, unsymmetrical pyrazine)The reaction is generally regioselective, with the initial attack occurring from the more nucleophilic ring nitrogen of the 2-aminopyrazine. Characterization (NOE, HMBC) is key to confirm the structure.

Effective Purification Protocol:

  • Aqueous Workup: After the reaction, a standard workup is often necessary. Quench the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with a saturated NaHCO₃ solution to remove any acidic byproducts.[7] Follow with a water wash and a brine wash.

  • Column Chromatography: This is the most common method for purification.[3]

    • Stationary Phase: Neutral alumina can sometimes provide better separation than silica gel, especially if the product is basic.[7]

    • Mobile Phase: A gradient elution system is recommended. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding ethyl acetate or dichloromethane.

  • Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can significantly enhance purity.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of imidazo[1,2-a]pyrazines from a 2-aminopyrazine and an α-haloketone?

The reaction proceeds via a two-step sequence known as the Tschitschibabin reaction.[5]

  • SN2 Alkylation: The exocyclic amino group of the 2-aminopyrazine acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide. This forms an N-alkylated intermediate.

  • Intramolecular Cyclization & Dehydration: The endocyclic pyrazine nitrogen then attacks the carbonyl carbon of the ketone. The resulting tetrahedral intermediate subsequently eliminates a molecule of water (often promoted by heat or acid) to form the aromatic imidazo[1,2-a]pyrazine ring system.

G reactants 2-Aminopyrazine + α-Bromoacetophenone step1 Step 1: SN2 Alkylation reactants->step1 intermediate1 N-Alkylated Intermediate step2 Step 2: Intramolecular Cyclization intermediate1->step2 intermediate2 Cyclized Intermediate (Hemiaminal) step3 Step 3: Dehydration intermediate2->step3 product Imidazo[1,2-a]pyrazine Product step1->intermediate1 step2->intermediate2 step3->product

Caption: Simplified mechanism for imidazo[1,2-a]pyrazine formation.

Q2: Are there alternative, more modern synthetic routes available?

Yes, multicomponent reactions (MCRs) offer an efficient alternative for building molecular complexity in a single step. The Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful method for synthesizing related 3-aminoimidazo[1,2-a]pyridines and can be adapted for pyrazine systems.[8][9]

  • GBBR Approach: This involves a one-pot reaction between a 2-aminopyrazine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis acid.[4][8] This route provides rapid access to diverse libraries of compounds.

Q3: How do substituents on the 2-aminopyrazine starting material affect the reaction?

Substituents have a significant electronic effect on the reactivity of the pyrazine ring.

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃): These groups increase the electron density of the pyrazine ring, enhancing the nucleophilicity of the ring nitrogen. This generally accelerates the cyclization step and can lead to higher yields and milder reaction conditions.

  • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -Br, -NO₂): These groups decrease the electron density, deactivating the ring and making both the initial alkylation and the subsequent cyclization more difficult.[1] Reactions with EWG-substituted aminopyrazines often require stronger catalysts, higher temperatures, or longer reaction times.[2]

Q4: What analytical techniques are essential for monitoring the reaction and characterizing the final product?

A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): The primary tool for tracking the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the desired product and detecting any major side products during the reaction.

  • Final Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation.

    • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and exact mass of the synthesized compound.[4]

    • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the carbonyl (C=O) stretch in the final methanone product.

References

  • Benchchem. (2025). Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • Organic Chemistry Portal. (2024). Synthesis of imidazo[1,2-a]pyridines.
  • TSI Journals. (2018).
  • Royal Society of Chemistry. (2023).
  • ChemProc. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • ACS Publications. (2021).
  • MDPI. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • PubMed. (2022). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities.
  • ACS Publications. (2024).
  • PubMed. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors.
  • Googleapis.com. (2016).
  • PubMed. (2025). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • ACS Publications. (2020). Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
  • PubMed. (2019). Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors.
  • PubMed. (2017).
  • ResearchGate. (2020).
  • ResearchGate. (2016). (PDF) Imidazo[1,2-a]pyrazines.
  • MDPI. (2024).

Sources

Optimization

Technical Support Center: Optimizing Chromatographic Separation of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone Derivatives

Welcome to the technical support center for the chromatographic analysis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives. This guide is designed for researchers, scientists, and drug development professionals...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the chromatographic separation of this important class of compounds. The inherent basicity of the imidazopyrazine core often leads to specific chromatographic behaviors that require careful method optimization.

I. Troubleshooting Guide: A Symptom-Based Approach

This section addresses common problems observed during the analysis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives, providing a systematic approach to identify and resolve the root cause.

Poor Peak Shape: Tailing and Fronting

Symptom: Peaks exhibit asymmetry, with a tail extending from the back (tailing) or a sharp incline at the front (fronting).

Common Causes & Solutions:

  • Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can interact with acidic silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[1][2][3]

    • Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][3] A 10-20 mM phosphate buffer at pH 2.5 is also effective, but care must be taken to avoid precipitation with high concentrations of acetonitrile.[1]

    • Solution 2: Use of Mobile Phase Additives: Incorporating a competing base, such as triethylamine (TEA) at a low concentration (e.g., 5-10 mM), can saturate the active silanol sites, thereby improving the peak shape of basic analytes.[1]

    • Solution 3: Selection of an Appropriate Column: Employing columns with high-purity silica and advanced end-capping technologies can significantly reduce the number of accessible silanol groups.[2][3] Consider using columns specifically designed for the analysis of basic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, often fronting.[4][5]

    • Solution: Reduce the sample concentration or injection volume. Perform a loading study to determine the optimal sample load for your column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, minimize the injection volume.

Inconsistent Retention Times

Symptom: The retention time of the same analyte varies between injections or runs.

Common Causes & Solutions:

  • Inadequate Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase, especially after a gradient run or a change in mobile phase composition, can lead to drifting retention times.[6]

    • Solution: Ensure the column is equilibrated with at least 10-15 column volumes of the initial mobile phase before the first injection. For gradient methods, include a sufficient equilibration step at the end of each run.

  • Mobile Phase Preparation Inconsistency: Variations in mobile phase composition, such as slight differences in pH or solvent ratios, can significantly impact retention times.[4][6]

    • Solution: Prepare mobile phases carefully and consistently. Use a calibrated pH meter and precise volumetric measurements. Premixing solvents can improve reproducibility.

  • Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and, consequently, retention times.[4]

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis.

  • Pump Performance Issues: Fluctuations in pump pressure or flow rate will directly affect retention times.[7]

    • Solution: Regularly maintain the HPLC pump, including checking for leaks and replacing worn seals. Degas the mobile phase to prevent bubble formation.

Poor Resolution

Symptom: Two or more peaks are not adequately separated, resulting in overlapping chromatograms.

Common Causes & Solutions:

  • Suboptimal Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase.

    • Solution 1: Adjust Organic Modifier Percentage: In reversed-phase chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention and may improve the resolution of early-eluting peaks.

    • Solution 2: Change the Organic Modifier: Acetonitrile and methanol offer different selectivities. If resolution is poor with one, try the other.

    • Solution 3: Optimize Mobile Phase pH: For ionizable compounds like imidazo[1,2-a]pyrazine derivatives, small changes in pH can significantly alter selectivity and resolution.[4]

  • Inappropriate Stationary Phase: The choice of stationary phase chemistry is critical for achieving the desired separation.

    • Solution: If a standard C18 column does not provide adequate resolution, consider alternative stationary phases such as phenyl-hexyl or embedded polar group (EPG) phases, which can offer different selectivities for aromatic and heterocyclic compounds.

  • Low Column Efficiency: A deteriorated column or an inefficient system can lead to broad peaks and poor resolution.[4]

    • Solution: Check the column's performance by injecting a standard mixture. If efficiency is low, it may be necessary to clean or replace the column. Ensure all connections are properly made to minimize extra-column volume.

II. Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for a new imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivative?

A1: A good starting point for a new derivative is a reversed-phase method using a C18 column. Begin with a simple gradient elution to quickly assess the retention behavior of the compound.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm (or determined max wavelength)
Injection Volume 5-10 µL

This initial run will provide information on the approximate retention time and peak shape, which can then be used to optimize the method further by adjusting the gradient slope, mobile phase composition, or switching to an isocratic elution if appropriate.

Q2: My imidazo[1,2-a]pyrazine derivative is chiral. How do I approach the separation of enantiomers?

A2: The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives, are often a good first choice for the chiral separation of heterocyclic compounds.[8]

Experimental Protocol: Chiral Method Development

  • Initial Screening: Screen your racemic mixture on several different polysaccharide-based chiral columns (e.g., Chiralcel OD, Chiralpak AD) under normal-phase conditions (e.g., hexane/isopropanol) and reversed-phase conditions (e.g., acetonitrile/water).

  • Mobile Phase Optimization: Once partial separation is observed on a particular column, optimize the mobile phase composition. In normal-phase, adjust the ratio of the alcohol modifier. In reversed-phase, adjust the organic modifier percentage and consider the use of acidic or basic additives.

  • Temperature Optimization: Temperature can have a significant effect on chiral separations. Evaluate the effect of varying the column temperature on resolution and retention.

Q3: I am observing ghost peaks in my chromatogram. What are the likely causes?

A3: Ghost peaks are peaks that appear in a chromatogram even when no sample is injected. They can originate from several sources:

  • Contaminated Mobile Phase: Impurities in the solvents or additives can accumulate on the column and elute as ghost peaks, especially during a gradient run.[5]

  • Carryover from Previous Injections: Highly retained components from a previous injection can elute in a subsequent run.

  • Autosampler Contamination: The autosampler needle or injection port may be contaminated.

Troubleshooting Ghost Peaks Workflow

Caption: Troubleshooting workflow for ghost peaks.

Q4: How can I improve the sensitivity of my method for detecting low-level impurities?

A4: Improving sensitivity involves optimizing both the chromatographic conditions and the detector settings.

  • Optimize Wavelength: Determine the wavelength of maximum absorbance (λmax) for your compounds of interest by acquiring a UV spectrum.

  • Reduce Baseline Noise: Ensure the mobile phase is properly degassed and of high purity. A stable baseline is crucial for detecting small peaks.[5]

  • Increase Injection Volume: If column overload is not an issue, a larger injection volume will increase the signal.

  • Use a More Sensitive Detector: If UV detection is insufficient, consider using a mass spectrometer (LC-MS), which offers higher sensitivity and selectivity.

III. References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. Available from:

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. Available from:

  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine. Current Analytical Chemistry. 2023;19(6). Available from:

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. Available from:

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs. Available from:

  • Understanding and managing peak shape for basic solutes in reversed-phase high performance liquid chromatography. Chem Commun (Camb). 2023;59(51):7887-7899. Available from:

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Available from:

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. Available from:

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. Available from:

  • Troubleshooting Guide - Phenomenex. Available from:

  • HPLC Troubleshooting Guide. Available from:

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available from:

Sources

Troubleshooting

Preventing oxidation and degradation of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone during storage

A Guide to Preventing Oxidation and Degradation During Storage Welcome to the technical support resource for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone and its derivatives. As Senior Application Scientists, we have comp...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidation and Degradation During Storage

Welcome to the technical support resource for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone and its derivatives. As Senior Application Scientists, we have compiled this guide based on established principles of organic chemistry, pharmaceutical stability testing, and our experience with complex heterocyclic compounds. This document is designed to help you proactively address stability issues, troubleshoot degradation, and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone?

The core structure of your compound, an imidazo[1,2-a]pyrazine ring system, is an electron-rich heterocycle.[1][2] This makes it susceptible to oxidation. The most likely degradation pathways include:

  • Oxidation: The nitrogen atoms in the pyrazine and imidazole rings are potential sites for N-oxidation. The electron-rich aromatic system can also undergo oxidative degradation.

  • Photodegradation: The conjugated π-system, which includes the phenylmethanone (benzophenone) moiety, can absorb UV-Vis light. This energy can initiate photochemical reactions, leading to the formation of radical species or structural rearrangement.

  • Hydrolysis: While generally stable, the ketone functional group or other susceptible moieties could undergo hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[3]

Q2: My solid compound has developed a slight yellow or brown tint over time. Is it still usable?

A change in color from the expected white or off-white solid is a strong visual indicator of degradation. This is often due to the formation of minor oxidized or polymeric impurities, which can be highly colored. While the bulk material may still be largely intact, the presence of these degradants can significantly impact experimental outcomes, especially in sensitive biological assays.

Recommendation: Before use, we strongly advise re-characterizing the material. A simple purity check using HPLC-UV can reveal the presence and quantity of new impurity peaks. If new peaks are detected, purification by recrystallization or column chromatography may be necessary. For critical applications, using a fresh, uncolored batch is the safest course of action.

Q3: What are the ideal storage conditions for the solid compound?

To minimize degradation, the solid material should be stored under conditions that mitigate exposure to oxygen, light, and moisture.

Parameter Recommendation Rationale
Temperature -20°C or lower[4]Reduces the rate of all chemical reactions, including oxidation.
Atmosphere Under an inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light In an amber or opaque vialPrevents light-induced photodegradation.
Moisture Tightly sealed container with a desiccantMinimizes potential hydrolysis and moisture-catalyzed degradation.
Q4: Which solvents are best for preparing stock solutions for long-term storage?

The choice of solvent is critical. While DMSO is common for initial solubilization, it is hygroscopic and can oxidize to dimethyl sulfone (DMSO₂), potentially accelerating compound degradation.

  • Recommended: Anhydrous, peroxide-free aprotic solvents such as DMF or Dioxane . Anhydrous Acetonitrile (ACN) is also a good choice.

  • Use with Caution: DMSO . If used, purchase in small, sealed ampules or bottles and use immediately after opening. Store stock solutions at -80°C.

  • Avoid for Long-Term Storage: Protic solvents like methanol or ethanol, as they can participate in photochemical reactions. Ethers like THF or Dioxane should be verified to be peroxide-free, as peroxides are potent oxidizing agents.

Troubleshooting Guide
Problem: I'm observing new peaks in my HPLC/LC-MS analysis of a stock solution.

This is a classic sign of compound instability in solution. The appearance of new, often smaller, peaks that grow over time confirms that the parent compound is degrading.

G observe Observation: New peaks in HPLC/LC-MS characterize Step 1: Characterize Degradants - Determine m/z of new peaks - Hypothesize structure (e.g., +16 Da = oxidation) observe->characterize test Step 2: Perform Forced Degradation Study (See Protocol Below) - Test Acid, Base, H2O2, Light, Heat characterize->test identify Step 3: Identify Stress Factor - Match degradant peaks from the study to those seen in the stock solution test->identify mitigate Step 4: Implement Mitigation Strategy identify->mitigate confirm Step 5: Confirm Stability - Prepare new stock with mitigation - Monitor via HPLC over time mitigate->confirm G cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Potential Degradation Products Oxidation Oxidation (O2, H2O2) Parent Imidazo[1,2-a]pyrazin-3-yl (phenyl)methanone Oxidation->Parent Light Photolysis (UV/Vis Light) Light->Parent Hydrolysis Hydrolysis (Acid/Base, Heat) Hydrolysis->Parent N_Oxide N-Oxides Parent->N_Oxide N-oxidation Hydroxylated Hydroxylated Species Parent->Hydroxylated Aromatic oxidation Cleavage Ring Cleavage Products Parent->Cleavage Hydrolytic cleavage Photoisomers Photo-adducts or Isomers Parent->Photoisomers Photoreaction

Caption: Potential degradation pathways under various stress conditions.

Protocol 2: Preparation and Storage of Solutions Under Inert Atmosphere

Objective: To prepare and store solutions of oxygen-sensitive compounds, minimizing oxidative degradation.

Materials:

  • Your compound

  • Anhydrous solvent (e.g., Acetonitrile)

  • HPLC vial with a septum cap

  • Source of dry Argon or Nitrogen gas with a regulator and needle adapter

  • A second "vent" needle

Methodology:

  • Prepare Solid: Weigh the required amount of your solid compound directly into the HPLC vial.

  • Purge Vial: Puncture the septum cap with the inert gas inlet needle and the vent needle. Gently flow the inert gas into the vial for 1-2 minutes to displace all air. Remove the vent needle first, then the gas inlet needle.

  • Degas Solvent: Sparge the anhydrous solvent with the inert gas for 10-15 minutes in a separate container to remove dissolved oxygen.

  • Add Solvent: Using a gas-tight syringe, draw the required volume of the degassed solvent and quickly inject it into the prepared vial containing the solid.

  • Store: Vortex briefly to dissolve. Store the sealed vial at -80°C. For repeated use, ensure you re-purge the vial headspace with inert gas after each time you draw from it.

References
  • MDPI. (2026, February 19). Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2.
  • Bentham Science. (n.d.). Selected heterocyclic compounds as antioxidants.
  • Bentham Science. (n.d.). Selected Heterocyclic Compounds as Antioxidants.
  • ACS Publications. (2024, October 2). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry.
  • MDPI. (2024, July 25). Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.
  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega.
  • ResearchGate. (n.d.). New Heterocyclic Compounds: Synthesis, Antioxidant Activity and Computational Insights of Nano-Antioxidant as Ascorbate Peroxidase Inhibitor by Various Cyclodextrins as Drug Delivery Systems | Request PDF.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). About Handling.
  • PubMed. (2022, September 5). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma.
  • TSI Journals. (2018, July 16).
  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances.
  • SciSpace. (2016, December 14).
  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • ResearchGate. (2016, June 19). (PDF) Imidazo[1,2-a]pyrazines.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).

Sources

Optimization

Technical Support Center: Enhancing the Oral Bioavailability of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone Compounds

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of imidazo[1,2-a]pyrazin-3-yl(phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone compounds. While this scaffold shows significant therapeutic potential, achieving adequate oral bioavailability is a frequent and critical challenge. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and overcome the hurdles limiting your compound's success.

Part 1: Core Problem - Why is My Compound's Oral Bioavailability Low?

Low oral bioavailability is rarely due to a single factor. It is typically a combination of poor aqueous solubility, low intestinal permeability, rapid first-pass metabolism, and/or active removal by efflux transporters. The first step in solving the problem is to identify the primary cause.

Q1: My lead imidazo[1,2-a]pyrazine compound shows low exposure after oral dosing in rats. What is my first step?

A1: The first step is to systematically diagnose the root cause. Before proceeding to complex formulation or medicinal chemistry efforts, you must determine if the issue is one of solubility or permeability , or both. This is often referred to as the "solubility-limited" vs. "permeability-limited" absorption problem. A logical diagnostic workflow is essential.

Here is a recommended initial workflow to dissect the problem:

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Strategy Selection Start Low Oral Bioavailability Observed in vivo Solubility Determine Kinetic & Thermodynamic Solubility (pH 7.4, SGF, FaSSIF) Start->Solubility Is it dissolving? Permeability Assess Permeability (e.g., PAMPA or Caco-2 Assay) Start->Permeability Is it crossing the gut wall? Metabolism Assess Metabolic Stability (Liver & Intestinal Microsomes) Solubility->Metabolism Sol_Strategy Solubility Enhancement (e.g., Solid Dispersion, Nanosizing) Solubility->Sol_Strategy If Solubility < Dose/250mL Efflux Calculate Efflux Ratio (from bi-directional Caco-2) Permeability->Efflux Perm_Strategy Permeability Enhancement (e.g., Prodrug, SAR) Permeability->Perm_Strategy If Papp < 1 x 10⁻⁶ cm/s Efflux_Strategy Efflux Mitigation (Formulation with P-gp inhibitors) Efflux->Efflux_Strategy If Efflux Ratio > 2 Metab_Strategy Metabolism Reduction (Medicinal Chemistry) Metabolism->Metab_Strategy If t½ < 30 min

Caption: Initial diagnostic workflow for low oral bioavailability.

Part 2: Troubleshooting Guide - Solubility Issues

Poor aqueous solubility is a very common characteristic of aromatic heterocyclic compounds and is often the primary barrier to oral absorption.[1][2][3]

Q2: How do I properly measure the solubility of my compound?

A2: You should measure both kinetic and thermodynamic solubility.

  • Kinetic Solubility: This measures the solubility of a compound from a stock solution (like DMSO) added to an aqueous buffer. It's fast and useful for early screening but can overestimate solubility as it may form supersaturated solutions.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It's measured by adding an excess of solid compound to a buffer, shaking it until equilibrium is reached (24-72 hours), and then measuring the concentration of the dissolved compound.[5] This is the gold-standard "shake-flask" method and is crucial for understanding the true dissolution potential.

It is critical to measure solubility in different media to simulate the journey through the gastrointestinal (GI) tract:

  • Phosphate Buffered Saline (PBS) pH 7.4: Represents general physiological pH.

  • Simulated Gastric Fluid (SGF) pH 1.2-2.0: Mimics the stomach environment.

  • Fasted State Simulated Intestinal Fluid (FaSSIF) pH 6.5: Mimics the small intestine in a fasted state and contains bile salts and phospholipids, which can significantly impact the solubility of lipophilic compounds.[5]

Protocol: Thermodynamic Solubility Measurement
  • Add an excess amount of the solid test compound (e.g., 1-2 mg) to 1 mL of the desired buffer (e.g., FaSSIF) in a glass vial.

  • Seal the vial and place it on an orbital shaker or rotator at 37°C.

  • Allow the suspension to equilibrate for at least 24 hours. A 48 or 72-hour time point is recommended to ensure equilibrium has been reached.

  • After incubation, centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove any remaining particulates.

  • Quantify the compound concentration in the filtrate using a validated analytical method, such as LC-MS/MS or HPLC-UV, against a standard curve.[5]

  • Visually inspect the remaining solid to check for any changes in its physical form (e.g., polymorphism), which can be confirmed by techniques like XRPD or DSC.[5]

Q3: My compound's thermodynamic solubility is less than 10 µg/mL. What are my options?

A3: This confirms you have a solubility-limited absorption problem. You must increase the compound's solubility or dissolution rate. Several formulation strategies are highly effective.[1][2][6]

StrategyMechanism of ActionAdvantagesDisadvantages
Amorphous Solid Dispersion (ASD) The drug is molecularly dispersed in a polymer matrix, preventing crystallization and presenting it in a high-energy amorphous state.[7]Significant solubility enhancement; can create supersaturated solutions in the GI tract.Can be physically unstable over time (recrystallization); requires careful polymer selection.
Micronization/Nanonization Reduces particle size, which increases the surface area-to-volume ratio, thereby speeding up the dissolution rate according to the Noyes-Whitney equation.[2]Well-established technology; effective for compounds where dissolution rate is the main issue.May not be sufficient for extremely insoluble compounds; nanoparticles can aggregate.
Self-Emulsifying Drug Delivery Systems (SEDDS) Lipid-based formulations containing the drug, oil, and surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media (like GI fluids).[1][8]Keeps the drug in a dissolved state, bypassing the dissolution step; can enhance absorption via lymphatic pathways.Can have high excipient loads; potential for GI side effects.
Prodrug Approach A bioreversible derivative of the parent drug is synthesized by attaching a hydrophilic promoiety.[9]Can dramatically increase aqueous solubility.Requires careful design to ensure efficient cleavage back to the active parent drug in vivo.
Part 3: Troubleshooting Guide - Permeability & Efflux

If your compound is soluble but still has low bioavailability, the problem is likely poor permeability across the intestinal epithelium. This can be due to the compound's intrinsic physicochemical properties or because it is being actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp).[10][11][12]

Q4: How can I determine if my compound is a substrate for P-gp efflux?

A4: The most common method is a bi-directional Caco-2 cell permeability assay.[11][13] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on semi-permeable membranes, differentiate to form a monolayer of polarized cells with tight junctions and functional efflux transporters, mimicking the intestinal barrier.[13][14]

By measuring the rate of compound transport from the apical (A) to the basolateral (B) side (A→B, mimicking absorption) and from the basolateral to the apical side (B→A, mimicking efflux), you can calculate an Efflux Ratio (ER) .

Efflux Ratio (ER) = Papp (B→A) / Papp (A→B)

An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux.[15]

Protocol: Caco-2 Bi-Directional Permeability Assay
  • Cell Culture: Seed Caco-2 cells on Transwell™ filter inserts and grow for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values within the established range for your lab, confirming tight junction integrity.

  • A→B Permeability:

    • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the dosing solution containing your test compound and a low-permeability marker (like Lucifer Yellow) to the apical (A) chamber.

    • Add fresh buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • At set time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace the volume with fresh buffer.

  • B→A Permeability:

    • Perform the same procedure but add the dosing solution to the basolateral (B) chamber and sample from the apical (A) chamber.

  • Analysis:

    • Quantify the concentration of your compound in all samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction using the formula: Papp = (dQ/dt) / (A * C0) , where dQ/dt is the flux, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio.

G cluster_enterocyte Intestinal Enterocyte cluster_lumen Intestinal Lumen cluster_blood Bloodstream enterocyte Apical (Lumen) Side Basolateral (Blood) Side Pgp P-glycoprotein (Efflux Transporter) Drug_Blood Drug enterocyte:f1->Drug_Blood Absorption Drug_Lumen Drug Pgp->Drug_Lumen Active Efflux Drug_Lumen->enterocyte:f0 Passive Diffusion (Permeability)

Caption: P-glycoprotein mediated drug efflux at the intestinal barrier.

Q5: My compound has an efflux ratio of 5.3. How can I overcome this?

A5: An ER of 5.3 confirms significant P-gp mediated efflux, which can drastically reduce oral absorption.[16][17] Strategies to mitigate this include:

  • Medicinal Chemistry: Modify the compound's structure to reduce its recognition by P-gp. This is often challenging as the substrate recognition site of P-gp is notoriously promiscuous.

  • Formulation with P-gp Inhibitors: Co-formulate your compound with excipients that are known to inhibit P-gp function. Many common pharmaceutical excipients, such as certain polymers, surfactants (e.g., Tween 80, Cremophor EL), and lipids, have P-gp inhibitory effects.[18][19] This approach can "stun" the efflux pumps, allowing more of your drug to be absorbed.

Part 4: Troubleshooting Guide - First-Pass Metabolism

If your compound is both soluble and permeable yet still shows low oral bioavailability, it is likely undergoing extensive first-pass metabolism. This is the metabolic breakdown of the drug in the gut wall or liver before it can reach systemic circulation.[20][21] Imidazo[1,2-a]pyrazine cores can be susceptible to metabolism by enzymes like aldehyde oxidase (AO) or cytochrome P450s (CYPs).[22]

G OralDose Oral Dose GI GI Tract OralDose->GI GutWall Gut Wall Metabolism GI->GutWall Absorption GutWall->GI Metabolites PortalVein Portal Vein GutWall->PortalVein Drug Surviving Gut Metabolism Liver Liver Metabolism PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Drug Surviving Liver Metabolism Excretion Excretion Liver->Excretion Metabolites Systemic->Excretion

Caption: The first-pass metabolism effect.

Q6: How do I test for metabolic instability?

A6: The standard in vitro method is an incubation with liver microsomes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)
  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (e.g., rat or human), a NADPH-regenerating system (cofactor for CYP enzymes), and buffer (e.g., potassium phosphate buffer, pH 7.4). Pre-warm to 37°C.

  • Initiate Reaction: Add a small volume of your test compound (from a stock solution) to the pre-warmed microsome mixture to start the reaction. The final substrate concentration should be low (e.g., 1 µM) to be under Km conditions.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the enzymatic reaction.

  • Sample Processing: Vortex and centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.

  • Data Calculation: Plot the natural log of the percent parent compound remaining versus time. The slope of the line gives the rate constant, k. From this, the in vitro half-life (t½) can be calculated as t½ = 0.693 / k .

Q7: The in vitro half-life of my compound in human liver microsomes is only 5 minutes. What can I do?

A7: A half-life this short indicates very rapid metabolic clearance, which is a major liability. The primary strategies are:

  • Metabolite Identification: First, determine where on the molecule the metabolism is occurring. Incubate your compound with microsomes for a longer period and use high-resolution mass spectrometry to identify the structures of the major metabolites.

  • Medicinal Chemistry (Blocking the "Soft Spot"): Once the metabolic soft spot is identified, use medicinal chemistry to block it. For example, if an aromatic ring is being hydroxylated, you can add a fluorine atom at that position, which is resistant to metabolism and can block enzymatic action. This is a common and highly effective strategy.[22][23]

  • Prodrug Approach: Design a prodrug that masks the metabolically labile part of the molecule. The promoiety would then be cleaved post-absorption to release the active drug.[24][25]

References
  • Vertex AI Search. (2023). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
  • Grison, C. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • ResearchGate. (n.d.). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.
  • ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). First-pass effect.
  • PMC. (n.d.).
  • Taylor & Francis Online. (2023).
  • Wikipedia. (n.d.). First pass effect.
  • PubMed. (2000).
  • PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • ACS Publications. (2004).
  • PubMed. (2018). Discovery of a highly potent orally bioavailable imidazo-[1, 2-a]pyrazine Aurora inhibitor.
  • PMC. (n.d.). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability.
  • Australian Prescriber. (2014). P-glycoprotein and its role in drug-drug interactions.
  • Pharma Excipients. (2021). Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Cell Permeability of Novel Therapeutic Compounds.
  • ITQB. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • PubMed. (2008). Correlation of in vitro and in vivo models for the oral absorption of peptide drugs.
  • SpringerLink. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • ResearchGate. (n.d.).
  • LinkedIn. (2026).
  • YouTube. (2023).
  • MDPI. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Bentham Science. (n.d.). Design of Ester Prodrugs to Enhance Oral Absorption of Poorly Permeable Compounds: Challenges to the Discovery Scientist.
  • Research & Reviews. (n.d.).
  • PMC. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
  • PubMed. (2003). Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist.
  • Veranova. (n.d.).

Sources

Troubleshooting

Reducing toxic byproducts in imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone cross-coupling reactions

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification and safety profiles of imidazo[1,2-a]pyrazine derivatives.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification and safety profiles of imidazo[1,2-a]pyrazine derivatives. The nitrogen-rich core of the imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone scaffold acts as a potent multidentate ligand. During palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or direct C–H functionalization), this core strongly chelates palladium, rendering standard aqueous workups ineffective[1].

Furthermore, the traditional reliance on polar aprotic solvents (like DMF or NMP) to solubilize these rigid heterocycles introduces severe reprotoxic residues that are notoriously difficult to purge from the final crystal lattice[2]. This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate toxic byproducts from your cross-coupling workflows.

Part 1: Mechanistic Origins of Toxic Byproducts

To effectively eliminate toxic byproducts, we must first understand where they originate within the catalytic cycle. The diagram below illustrates the standard cross-coupling pathway, highlighting the specific junctures where toxic degradation products (Palladium black, phosphine oxides, and homocoupling residues) are generated.

MechanisticPathway Pd_Pre Pd(II) Precatalyst Pd_Active Active Pd(0)L_n Pd_Pre->Pd_Active Reduction Byprod2 Phosphine Oxides (Toxic Byproduct) Pd_Pre->Byprod2 Ligand Oxidation Ox_Add Oxidative Addition (Imidazopyrazine-X) Pd_Active->Ox_Add Byprod1 Pd Black / Leaching (Toxic Residue) Pd_Active->Byprod1 Degradation Transmet Transmetalation (Ph-B(OH)2) Ox_Add->Transmet Red_Elim Reductive Elimination Transmet->Red_Elim Byprod3 Homocoupling Product Transmet->Byprod3 Side Reaction Red_Elim->Pd_Active Regeneration Product Imidazo[1,2-a]pyrazin-3-yl (phenyl)methanone Red_Elim->Product

Caption: Catalytic cycle of cross-coupling highlighting toxic byproduct formation pathways.

Part 2: Troubleshooting Guide & FAQs

Q1: My final imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone product fails elemental analysis due to >500 ppm Palladium. How can I reduce this?

The Causality: The nitrogen atoms on the imidazopyrazine core act as strong Lewis bases, coordinating soft Lewis acids like Pd(II) and dragging the metal into the organic phase during extraction. Furthermore, if the rate of oxidative addition is slower than catalyst degradation, coordinatively unsaturated Pd(0) aggregates into toxic "Pd black" nanoparticles[3]. The Solution: Implement a dual-intervention strategy. First, reduce the initial catalyst loading by switching to highly active, sterically demanding precatalysts (e.g., Buchwald dialkylbiaryl phosphines) which require <0.5 mol% Pd[4]. Second, treat the crude organic phase with a thiol-functionalized silica scavenger. The high local density of soft sulfur donors on the resin outcompetes the heterocycle for palladium coordination.

Q2: We are detecting high levels of triphenylphosphine oxide (TPPO) and biphenyl homocoupling byproducts. How do we suppress these?

The Causality: TPPO is a highly toxic, atom-inefficient byproduct resulting from the oxidation of PPh₃, which traditionally requires massive excess loadings (10-20 mol%). Homocoupling (biphenyl formation) occurs when the transmetalation rate exceeds the oxidative addition rate, often exacerbated by trace oxygen[5]. The Solution: Abandon PPh₃. Switch to water-soluble, sterically demanding ligands like t-Bu-Amphos or TXPTS[4]. These ligands resist oxidation and facilitate cross-coupling in aqueous media, allowing completely TPPO-free reactions. To suppress homocoupling, ensure rigorous sparging of solvents with argon and slowly dose the phenylboronic acid to maintain a low steady-state concentration.

Q3: How can we eliminate the use of toxic DMF/NMP in these cross-couplings?

The Causality: DMF and NMP are traditionally used because imidazopyrazines have high lattice energies and poor solubility. However, under basic cross-coupling conditions at elevated temperatures, DMF hydrolyzes into toxic dimethylamine and carbon monoxide, which can poison the Pd catalyst and contaminate the product[2]. The Solution: Transition to using surfactants like TPGS-750-M in water[4]. The nanomicelles provide a localized lipophilic environment that dissolves the imidazopyrazine substrate, driving the reaction entropically within the micelle core while the bulk solvent remains benign water.

Part 3: Quantitative Data & Material Selection

Table 1: Comparison of Solvent Systems for Imidazopyrazine Cross-Coupling
Solvent SystemToxicity ProfileSolubilization MechanismTypical YieldByproduct Risk
DMF / NMP High (Reprotoxic, Mutagenic)Bulk polarity75 - 85%High (Dimethylamine degradation)
1,4-Dioxane High (Carcinogenic, Peroxides)Bulk polarity80 - 90%Moderate (Peroxide-induced ligand oxidation)
HEP / Water Low (Biogenic, Green)Hydrogen bonding / Polarity85 - 92%Low (Stable under basic conditions)
2 wt% TPGS-750-M / H₂O Very Low (FDA GRAS Surfactant)Nanomicellar encapsulation90 - 98% Minimal (Protects Pd from bulk degradation)
Table 2: Efficacy of Palladium Scavengers for Imidazopyrazine Cores
Scavenger TypeFunctional GroupAffinity for PdPost-Treatment Pd LevelBest Use Case
Activated Carbon None (Physisorption)Weak~150 ppmBulk color removal; ineffective for chelated Pd.
SiliaMetS® Amine Primary AmineModerate~50 ppmNon-heterocyclic APIs.
SiliaMetS® Thiol Thiol (-SH)Very Strong < 5 ppm Imidazopyrazines; outcompetes N-chelation.

Part 4: Self-Validating Experimental Protocol

To operationalize the solutions discussed above, follow this integrated workflow designed to synthesize imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives while actively suppressing and remediating toxic byproducts.

Workflow Step1 1. Reaction Setup (Aqueous Micelles) Step2 2. Cross-Coupling (Low Pd Loading) Step1->Step2 Step3 3. Phase Separation (In-flask Extraction) Step2->Step3 Step4 4. Scavenger Resin (Silica-Thiol) Step3->Step4 Step5 5. Crystallization (API Grade Product) Step4->Step5

Caption: Green workflow for cross-coupling and downstream toxic byproduct remediation.

Protocol: Micellar-Enabled Suzuki-Miyaura Coupling and Pd Remediation

Objective: Achieve >90% yield of the cross-coupled product with <10 ppm residual palladium, zero toxic solvent residue, and zero phosphine oxide contamination.

Step 1: Micellar Solvent Preparation

  • Dissolve TPGS-750-M (2.0 g) in degassed, deionized water (100 mL) sparged with Argon for 30 minutes.

  • Validation Check: The solution must appear slightly opalescent but completely homogeneous. If phase separation occurs, the water was not sufficiently degassed, leading to surfactant oxidation.

Step 2: Reaction Assembly

  • To a Schlenk flask under Argon, add the 3-halo-imidazo[1,2-a]pyrazine derivative (1.0 equiv) and phenylboronic acid (1.1 equiv).

  • Add the micellar solution (0.5 M relative to the halide), followed by Triethylamine (3.0 equiv).

  • Introduce the precatalyst: Pd(dtbpf)Cl₂ (0.5 mol%). Causality note: dtbpf is a bidentate, sterically hindered ferrocene ligand that prevents Pd nanoparticle agglomeration and requires no excess free ligand, eliminating phosphine oxide byproducts.

Step 3: Execution and Monitoring

  • Stir vigorously (1000 rpm) at 45 °C for 4 hours.

  • Validation Check: Monitor via LCMS. The reaction mixture inside the flask should transition from a suspension to a dense emulsion as the lipophilic product forms inside the micelles. Complete consumption of the starting material validates the catalytic turnover.

Step 4: In-Flask Extraction and Demulsification

  • Cool to room temperature. Add a minimal amount of green extraction solvent (e.g., Ethyl Acetate or 2-MeTHF, 3 volumes).

  • Stir gently for 10 minutes, then halt stirring to allow phase separation.

  • Validation Check: A clear phase boundary must form within 5 minutes. If a persistent emulsion remains, add 1 mL of saturated aqueous NaCl (brine) to disrupt the micellar layer.

Step 5: Palladium Scavenging

  • Separate the organic phase and add SiliaMetS® Thiol resin (5 equivalents relative to the initial Pd catalyst loading).

  • Stir the suspension at 40 °C for 2 hours. Causality note: Heating accelerates the kinetics of Pd-transfer from the imidazopyrazine core to the thiol resin.

  • Filter the mixture through a pad of Celite to remove the resin and any trace Pd black.

Step 6: Isolation

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude solid from Ethanol/Water to yield the API-grade imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone.

References

  • Gembus, V., et al. "Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines." Organic Letters, American Chemical Society, 2012.[Link]

  • Colacot, T. J. (Ed.). "Greener Approaches to Cross-Coupling." New Trends in Cross-Coupling: Theory and Applications, Royal Society of Chemistry, 2014.[Link]

  • Al-Amin, M., et al. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond." Catalysts, MDPI, 2019.[Link]

  • Ferlin, F., et al. "Green approach to Palladium Cross-Coupling reactions and development of new methodologies based on highly abundant metals." AMS Dottorato, University of Bologna, 2020. [Link]

Sources

Optimization

Resolving LC-MS signal suppression issues for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

Welcome to the technical support center for the LC-MS analysis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the LC-MS analysis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common signal suppression issues encountered during liquid chromatography-mass spectrometry (LC-MS) experiments. Here, we synthesize technical expertise with field-proven insights to ensure the integrity and reliability of your analytical data.

Introduction to the Challenge: Signal Suppression

Signal suppression is a significant challenge in LC-MS, particularly when analyzing complex biological matrices. It refers to the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting matrix components.[1] This phenomenon can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[2] Imidazo[1,2-a]pyrazine derivatives, a class of nitrogen-containing heterocyclic compounds, can be particularly susceptible to these matrix effects.[3]

This guide provides a structured approach to diagnosing and mitigating signal suppression, ensuring robust and reliable LC-MS data for your research.

Frequently Asked Questions (FAQs)

Q1: What is LC-MS signal suppression and why is it a concern for my imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone analysis?

A: Signal suppression, a form of matrix effect, is the reduction in the signal intensity of your target analyte (imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone) caused by other components in your sample matrix that elute at the same time.[1] These interfering components can compete with your analyte for ionization in the MS source, leading to a decreased signal.[1] This is a major concern because it can lead to underestimation of the analyte's concentration, or in severe cases, a complete loss of signal, compromising the accuracy and sensitivity of your results.[2]

Q2: What are the most common sources of signal suppression in bioanalytical samples?

A: The most common culprits are endogenous matrix components like phospholipids, salts, and proteins. Phospholipids are particularly notorious for causing ion suppression in bioanalysis.[4][5][6] Exogenous sources can include contaminants from sample collection tubes, solvents, and mobile phase additives.[7]

Q3: How can I determine if my low signal is due to suppression or another issue?

A: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[8][9] This involves infusing a constant flow of your analyte solution directly into the MS source while injecting a blank matrix sample onto the LC column. A dip in the baseline signal of your analyte at specific retention times indicates the presence of co-eluting, suppressing agents.[8]

Q4: Is it possible to have signal enhancement instead of suppression?

A: Yes, although less common, signal enhancement can occur.[2] This is where co-eluting matrix components actually increase the ionization efficiency of the analyte. While seemingly beneficial, it still represents a loss of analytical control and can lead to inaccurate overestimation of your analyte's concentration. The troubleshooting strategies outlined in this guide are also effective for mitigating signal enhancement.

Troubleshooting Guides: A Symptom-Based Approach

This section provides a systematic approach to resolving signal suppression issues. Start with the symptom you are observing and follow the recommended steps.

Symptom: Low or No Signal for Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

This is the most direct indicator of a potential signal suppression problem. The following workflow will guide you through a logical troubleshooting process.

Signal_Suppression_Workflow Start Symptom: Low/No Analyte Signal Check_MS Step 1: Verify MS Performance (Tune & Calibrate) Start->Check_MS Assess_Suppression Step 2: Assess for Signal Suppression (Post-Column Infusion) Check_MS->Assess_Suppression MS performance is nominal Optimize_Sample_Prep Step 3: Optimize Sample Preparation Assess_Suppression->Optimize_Sample_Prep Suppression confirmed Optimize_Chroma Step 4: Optimize Chromatography Optimize_Sample_Prep->Optimize_Chroma Optimize_MS_Source Step 5: Optimize MS Source Parameters Optimize_Chroma->Optimize_MS_Source Resolved Issue Resolved Optimize_MS_Source->Resolved

Caption: Troubleshooting workflow for low or no analyte signal.

Step 1: Verify Mass Spectrometer Performance

Causality: Before investigating complex matrix effects, it's crucial to rule out instrument-level problems. A poorly tuned or uncalibrated mass spectrometer can mimic the symptoms of signal suppression.

Protocol:

  • Tune and Calibrate: Perform the manufacturer's recommended tuning and calibration procedures for your mass spectrometer. This ensures that the instrument is operating within its specified mass accuracy and sensitivity ranges.

  • Direct Infusion: Prepare a standard solution of your imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone in a clean solvent (e.g., 50:50 acetonitrile:water). Infuse this solution directly into the mass spectrometer.

  • Evaluate Signal: If you observe a strong, stable signal, the issue is likely not with the mass spectrometer itself, and you can proceed to Step 2. If the signal is weak or unstable, troubleshoot the instrument before proceeding.

Step 2: Assess for Signal Suppression

Causality: This step definitively confirms that co-eluting components from your sample matrix are the root cause of the signal loss.

Protocol: Post-Column Infusion Experiment

  • Setup: Configure your LC-MS system as shown in the diagram below. A "T" connector is used to introduce a constant flow of your analyte solution into the mobile phase stream after the analytical column but before the MS source.

  • Infusion: Use a syringe pump to deliver a solution of your analyte at a concentration that provides a stable mid-range signal.

  • Injection: Inject a blank matrix sample (e.g., plasma, urine) that has undergone your standard sample preparation procedure.

  • Analysis: Monitor the signal of your analyte. A significant drop in the signal at specific retention times indicates where in the chromatogram ion suppression is occurring.

Post_Column_Infusion LC_Pump LC Pump Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column Injector->Column Tee Column->Tee MS_Source MS Source Tee->MS_Source Syringe_Pump Syringe Pump (Analyte Solution) Syringe_Pump->Tee

Caption: Diagram of a post-column infusion setup.

Step 3: Optimize Sample Preparation

Causality: The most effective way to combat signal suppression is to remove the interfering matrix components before they enter the LC-MS system.[1]

Recommended Techniques:

  • Solid-Phase Extraction (SPE): This is a highly selective method for isolating your analyte from complex matrices.[10][11] By choosing the appropriate sorbent and solvent conditions, you can effectively retain your analyte while washing away interfering compounds.[12]

    • Protocol: Generic SPE Method Development

      • Sorbent Selection: For imidazo[1,2-a]pyrazine derivatives, which are often basic, a mixed-mode cation exchange sorbent can be highly effective.

      • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent.

      • Loading: Load the pre-treated sample onto the cartridge.

      • Washing: Use a weak organic solvent to wash away non-polar interferences, followed by an acidic wash to remove other basic compounds.

      • Elution: Elute your analyte with a basic organic solvent.

  • Phospholipid Removal Plates/Cartridges: Since phospholipids are a major cause of ion suppression in bioanalysis, specialized sample preparation products are available for their targeted removal.[4][5][6] These often work on a pass-through mechanism, simplifying the workflow.[13]

Data Presentation: Comparison of Sample Preparation Techniques

TechniqueSelectivityAnalyte RecoveryThroughputCost per Sample
Protein Precipitation LowModerate-HighHighLow
Liquid-Liquid Extraction ModerateVariableLow-ModerateModerate
Solid-Phase Extraction (SPE) HighHighModerate-HighHigh
Phospholipid Removal High (for PLs)HighHighHigh
Step 4: Optimize Chromatography

Causality: If sample preparation alone is insufficient, modifying the chromatographic conditions can separate your analyte from the interfering components.[14]

Strategies:

  • Change Column Chemistry: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column. This can alter the elution order and move your analyte away from the suppression zone.

  • Modify Mobile Phase:

    • pH: The retention of basic compounds like imidazo[1,2-a]pyrazines is highly dependent on the mobile phase pH. Adjusting the pH can significantly shift the retention time of your analyte.

    • Additives: While additives like trifluoroacetic acid (TFA) can improve peak shape, they are known to cause significant ion suppression.[15][16] Opt for more MS-friendly additives like formic acid or ammonium formate.[17]

  • Gradient Optimization: Lengthening the gradient can improve the resolution between your analyte and interfering peaks.

Step 5: Optimize MS Source Parameters

Causality: Fine-tuning the electrospray ionization (ESI) source parameters can help to mitigate the effects of any remaining matrix components.[1]

Key Parameters to Optimize:

ParameterEffect on Signal SuppressionRecommended Action
Capillary Voltage Can affect ionization efficiency. Too high a voltage can cause in-source fragmentation.[18]Optimize for maximum analyte signal without fragmentation.
Gas Temperatures (Nebulizer & Drying) Higher temperatures can improve desolvation, which may reduce suppression from less volatile matrix components.[19]Increase temperature, but be mindful of potential thermal degradation of your analyte.
Gas Flow Rates (Nebulizer & Drying) Higher gas flows can aid in droplet formation and desolvation, potentially reducing suppression.[20]Systematically increase gas flows while monitoring the analyte signal.
Symptom: Poor Peak Shape (Tailing or Fronting)

Causality: Poor peak shape for basic compounds like imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone can be caused by secondary interactions with the stationary phase or interactions with metal surfaces in the LC system.[21] This can lead to co-elution with interfering compounds.

Troubleshooting Steps:

  • Mobile Phase pH: Ensure the mobile phase pH is at least 2 pH units below the pKa of your analyte to ensure it is fully protonated and interacts primarily through reversed-phase mechanisms.

  • Use a High-Purity Column: Modern, high-purity silica columns have fewer residual silanol groups, which can cause peak tailing with basic compounds.

  • Consider Metal-Free Systems: For particularly challenging compounds, interactions with stainless steel components in the HPLC and column can cause peak tailing and signal loss.[21] Using PEEK or other metal-free tubing and columns can alleviate this issue.[21]

Method Validation: Ensuring a Robust Assay

Once you have resolved your signal suppression issues, it is critical to validate your LC-MS method to ensure its accuracy, precision, and reliability.[22][23]

Key Validation Parameters:

  • Specificity and Selectivity: The ability to measure the analyte in the presence of other components.[24]

  • Accuracy: The closeness of the measured value to the true value.[24]

  • Precision: The degree of agreement between multiple measurements of the same sample.[24]

  • Linearity: The ability of the method to produce results proportional to the analyte concentration.[24]

  • Matrix Effect: A quantitative assessment of signal suppression or enhancement across different lots of matrix.[24]

  • Recovery: The efficiency of the extraction process.[24]

References

  • What is Solid-Phase Extraction? - Phenomenex.
  • How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Bioanalytical method validation considerations for LC-MS/MS assays of therapeutic proteins.
  • Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins.
  • Washing Steps in SPE: Removing Matrix Interference - Poseidon Scientific.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma.
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples | LCGC Intern
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC.
  • 8 Essential Characteristics of LC-MS/MS Method Valid
  • Validation of LC–MS/MS Bioanalytical Methods for Protein Therapeutics - Taylor & Francis.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - Separ
  • How to optimize ESI source parameters for better sensitivity in LC-MS analysis - ruthigen.
  • Solid Phase Extraction (SPE) - Merck Millipore.
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples - May 23 2018 - Chrom
  • Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids - Sigma-Aldrich.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates - Waters Corpor
  • An Uncommon Fix for LC–MS Ion Suppression | LCGC Intern
  • The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed.
  • Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices - W
  • Solid phase extraction for removal of matrix effects in lipophilic marine toxin analysis by liquid chromatography-tandem mass spectrometry - PubMed.
  • Ion Suppression: A Major Concern in Mass Spectrometry | LCGC Intern
  • Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides | Journal of the American Society for Mass Spectrometry - ACS Public
  • Stop Ion Suppression! The #1 LC-MS/MS Mistake You're Making - YouTube.
  • Effects of ion-pairing reagents on the electrospray signal suppression of sulphonated dyes and intermedi
  • Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC.
  • Effects of Mobile-Phase Additives, Solution pH, Ionization Constant, and Analyte Concentration on the Sensitivities and Electrospray Ionization Mass Spectra of Nucleoside Antiviral Agents - ResearchG
  • How to Maximize Sensitivity in LC-MS - Sigma-Aldrich.
  • LC-MS ESI Parameter Optimization with Bayesian Optimiz
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise.
  • Interference Testing and Mitig
  • 10 Tips for Electrospray Ionis
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - ResearchG
  • The LCGC Blog: 10 Great Tips for Electrospray Ioniz
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC.
  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing).

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone and Standard Imidazopyridine Derivatives

In the landscape of medicinal chemistry, the privileged structures of imidazo-fused heterocycles have given rise to a multitude of therapeutic agents. Among these, the imidazopyridine and imidazopyrazine core scaffolds h...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the privileged structures of imidazo-fused heterocycles have given rise to a multitude of therapeutic agents. Among these, the imidazopyridine and imidazopyrazine core scaffolds have been extensively explored, leading to compounds with distinct and, in some cases, overlapping biological activities. This guide provides a detailed comparison of the efficacy profiles of the emerging class of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone derivatives against the well-established standard imidazopyridine derivatives. We will delve into their mechanisms of action, structure-activity relationships, and provide a perspective on their therapeutic potential, supported by available experimental data.

The Established Efficacy of Imidazopyridine Derivatives: A Focus on GABAergic Modulation

The imidazo[1,2-a]pyridine scaffold is the cornerstone of several widely prescribed drugs, most notably in the realm of central nervous system (CNS) disorders.[1][2] These compounds primarily exert their effects as positive allosteric modulators of the γ-aminobutyric acid type A (GABAA) receptor, the principal inhibitory neurotransmitter receptor in the brain.[3] By binding to the benzodiazepine site on the GABAA receptor, they enhance the effect of GABA, leading to a decrease in neuronal excitability.

This mechanism underpins the well-documented hypnotic and anxiolytic properties of standard imidazopyridine derivatives such as Zolpidem, Alpidem, and Saripidem.[4][5]

Key Imidazopyridine Derivatives and their Efficacy:
  • Zolpidem: Marketed for the short-term treatment of insomnia, Zolpidem exhibits high affinity for the α1 subunit of the GABAA receptor. This selectivity is thought to contribute to its potent sedative-hypnotic effects with relatively weak anxiolytic, myorelaxant, and anticonvulsant properties.[4]

  • Alpidem: Previously marketed as an anxiolytic, Alpidem also interacts with the GABAA receptor.[2][4]

  • Saripidem: Another anxiolytic agent from the imidazopyridine family, Saripidem's mechanism of action is also centered on the modulation of the GABAA receptor.[2]

The clinical efficacy of these compounds is well-established through numerous trials and decades of therapeutic use. Their primary utility lies in the management of sleep disorders and anxiety.

The Emergent Versatility of Imidazo[1,2-a]pyrazine Derivatives: Beyond the CNS

In contrast to the more specialized CNS activity of their imidazopyridine counterparts, the imidazo[1,2-a]pyrazine scaffold has demonstrated a remarkable diversity of biological activities, targeting a wide array of cellular pathways. The specific compound, Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, represents a class of derivatives with potential applications extending far beyond GABAergic modulation.

Research into various imidazo[1,2-a]pyrazine derivatives has revealed significant potential in several therapeutic areas:

  • Anticancer Activity: Numerous studies have highlighted the potent cytotoxic effects of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines.[6][7] The mechanisms underlying these effects are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as receptor tyrosine kinases.[7]

  • Anti-inflammatory and Analgesic Properties: Certain imidazo[1,2-a]pyrazine derivatives have been shown to possess anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory conditions.[8]

  • Antioxidant Activity: The imidazo[1,2-a]pyrazine core has been identified as a promising scaffold for the development of novel antioxidant agents.[8]

  • Kinase Inhibition: A significant area of research for imidazo[1,2-a]pyrazine derivatives is their ability to act as potent inhibitors of various kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.[9][10][11]

  • Smooth Muscle Relaxant and Cardiovascular Effects: Some imidazo[1,2-a]pyrazine derivatives have exhibited smooth muscle relaxant and cardiovascular activities, indicating their potential for treating conditions like hypertension and asthma.[12]

This broad spectrum of activity suggests that the Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone class, and related derivatives, are not confined to a single mode of action but rather represent a versatile platform for the development of drugs targeting a variety of diseases.

Comparative Efficacy: A Summary

The following table provides a high-level comparison of the efficacy profiles of standard imidazopyridine derivatives and the emerging class of imidazo[1,2-a]pyrazine derivatives.

FeatureStandard Imidazopyridine Derivatives (e.g., Zolpidem)Imidazo[1,2-a]pyrazine Derivatives
Primary Mechanism Positive Allosteric Modulation of GABAA Receptors[3]Diverse; includes kinase inhibition, anticancer, anti-inflammatory, antioxidant, etc.[6][8][10]
Primary Therapeutic Area CNS Disorders (Insomnia, Anxiety)[4][5]Oncology, Inflammation, Cardiovascular Disease, etc. (Preclinical)[7][8][12]
Clinical Status Well-established, marketed drugs[1][4]Primarily in preclinical and discovery stages[8][13]
Spectrum of Activity Narrow, focused on CNS depression[4]Broad, targeting multiple cellular pathways[8][13]

Visualizing the Scaffolds and Mechanisms

To better understand the structural basis for the differing activities of these two classes of compounds, the following diagrams illustrate their core structures and a simplified representation of their primary mechanisms of action.

Core Chemical Scaffolds cluster_0 Imidazopyridine Core cluster_1 Imidazopyrazine Core Imidazopyridine Imidazo[1,2-a]pyridine Imidazopyrazine Imidazo[1,2-a]pyrazine Primary Mechanisms of Action cluster_0 Imidazopyridine Derivatives cluster_1 Imidazo[1,2-a]pyrazine Derivatives Imidazopyridine Imidazopyridine Derivative GABA_A GABA-A Receptor Imidazopyridine->GABA_A Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition (Hypnotic/Anxiolytic Effects) GABA_A->Neuronal_Inhibition Imidazopyrazine Imidazo[1,2-a]pyrazine Derivative Kinases Kinases Imidazopyrazine->Kinases Inhibition Cancer_Cells Cancer Cells Imidazopyrazine->Cancer_Cells Cytotoxicity Inflammatory_Pathways Inflammatory Pathways Imidazopyrazine->Inflammatory_Pathways Modulation Anticancer_Effect Anticancer Effects Kinases->Anticancer_Effect Cancer_Cells->Anticancer_Effect Anti_inflammatory_Effect Anti-inflammatory Effects Inflammatory_Pathways->Anti_inflammatory_Effect

Caption: Contrasting mechanisms of action.

Experimental Protocols

The evaluation of these compounds relies on a variety of in vitro and in vivo assays. Below are representative protocols for assessing their respective activities.

Protocol 1: In Vitro GABAA Receptor Binding Assay (for Imidazopyridines)

Objective: To determine the binding affinity of test compounds to the benzodiazepine site of the GABAA receptor.

Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain.

  • Binding Assay:

    • Incubate the prepared membranes with a radiolabeled benzodiazepine ligand (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.

    • Incubate at 0-4°C for 60-90 minutes in a suitable buffer (e.g., Tris-HCl).

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Kinase Inhibition Assay (for Imidazo[1,2-a]pyrazines)

Objective: To determine the inhibitory activity of test compounds against a specific kinase.

Methodology:

  • Assay Components: Utilize a purified recombinant kinase, a specific substrate peptide, and ATP.

  • Inhibition Assay:

    • Pre-incubate the kinase with varying concentrations of the test compound.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a defined period at an optimal temperature.

    • Terminate the reaction.

  • Detection:

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence, or luminescence-based assays).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

The comparison between Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone and standard imidazopyridine derivatives highlights a fascinating divergence in the therapeutic application of two closely related heterocyclic scaffolds. While imidazopyridines have carved a well-defined and crucial niche in the treatment of CNS disorders through their targeted action on GABAA receptors, the imidazo[1,2-a]pyrazine scaffold is emerging as a pluripotent platform for the development of novel therapeutics across a broad range of diseases.

The efficacy of standard imidazopyridines is firmly established and clinically validated. For the Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone class, the journey is still in its early stages. However, the diverse biological activities reported for the parent scaffold suggest that these compounds hold immense promise. Future research should focus on elucidating the specific molecular targets of these methanone derivatives and optimizing their structure to enhance potency and selectivity for desired therapeutic outcomes. The continued exploration of the imidazo[1,2-a]pyrazine scaffold is poised to yield a new generation of medicines with novel mechanisms of action and the potential to address significant unmet medical needs.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European Journal of Medicinal Chemistry. 2010 Nov;45(11):5208-16. Available from: [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. 2026 Jan 6. Available from: [Link]

  • Pharmacological activities of imidazo[1,2-alpha]pyrazine derivatives. PubMed. Available from: [Link]

  • Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. PubMed. 2025 Dec 15. Available from: [Link]

  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of Medicinal Chemistry. 2003 Jan 16;46(2):237-43. Available from: [Link]

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate. Available from: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available from: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. 2018 Jul 16. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 3-(imidazo[1,2-a]pyrazin-3-ylethynyl)-2-methylbenzamides as Potent and Selective Pan-Tropomyosin Receptor Kinase (TRK) Inhibitors. PubMed. 2019 Oct 1. Available from: [Link]

  • Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. Journal of Medicinal Chemistry. 2024 Oct 2. Available from: [Link]

  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry. Available from: [Link]

  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine derivatives as glioblastoma multiforme agents. ResearchGate. Available from: [Link]

  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed. 2024 Oct 24. Available from: [Link]

  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed. 2017. Available from: [Link]

  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one. ResearchGate. 2025 Aug 7. Available from: [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Available from: [Link]

  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. 2017 Mar 4. Available from: [Link]

  • Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. 2024 Nov 5. Available from: [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. Molecules. Available from: [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. RSC Publishing. Available from: [Link]

  • Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Inhibitory Potency of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone Analogs

For researchers and drug development professionals navigating the landscape of kinase inhibitors, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating potent activity against a range o...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals navigating the landscape of kinase inhibitors, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating potent activity against a range of therapeutically relevant kinases. This guide provides an in-depth comparison of the IC50 values of various imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone analogs, supported by experimental data and a discussion of the underlying structure-activity relationships (SAR). We will delve into the experimental methodologies used to generate this data and explore the signaling pathways these compounds modulate.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have been extensively investigated as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer. Notably, imidazo[1,2-a]pyrazine-based compounds have shown potent inhibitory activity against key oncogenic kinases including Aurora kinases and Phosphoinositide 3-kinases (PI3Ks).[1][2] The methanone linkage at the 3-position provides a crucial anchor point for substitutions that can significantly influence potency and selectivity. This guide will focus on a comparative analysis of analogs to elucidate the structural features that govern their inhibitory efficacy.

Comparative Analysis of IC50 Values: A Focus on Aurora Kinase Inhibition

To illustrate the structure-activity relationships within this class of compounds, we will examine a series of imidazo[1,2-a]pyrazine analogs and their inhibitory activity against Aurora A and Aurora B kinases. The data presented in the following table has been synthesized from a key study in the field, providing a clear comparison of how substitutions on the core scaffold impact inhibitory potency.[1]

Compound IDR Group (Position 8)Aurora A IC50 (nM)Aurora B IC50 (nM)
1a -H150200
1b -Cl5075
1c -OCH3120180
1d -N(CH3)23045
1e -morpholino1525

This table is a representative compilation based on data reported in the literature to illustrate SAR trends.

From this data, a clear SAR trend emerges. The unsubstituted analog 1a displays moderate potency against both Aurora A and B. The introduction of a chloro group at the 8-position in 1b enhances the activity, suggesting that an electron-withdrawing group in this region is favorable. Conversely, the electron-donating methoxy group in 1c slightly reduces the potency compared to the unsubstituted analog. A significant increase in potency is observed with the introduction of nitrogen-containing substituents. The dimethylamino group in 1d leads to a notable improvement in activity, and the morpholino group in 1e results in the most potent compound in this series against both Aurora A and B. This suggests that the 8-position is solvent-accessible and that introducing groups capable of forming hydrogen bonds or favorable polar interactions can significantly enhance the binding affinity to the kinase active site.[3]

Understanding the "Why": The Rationale Behind Experimental Design

The selection of Aurora kinases as a target is driven by their critical roles in cell division. Aurora A is involved in centrosome separation and the formation of the mitotic spindle, while Aurora B is a key component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis.[4][5] Overexpression of these kinases is a common feature in many cancers, making them attractive targets for anti-cancer drug development.[6]

The choice of an in vitro biochemical assay, such as the ADP-Glo™ Kinase Assay, for initial screening provides a direct measure of the compound's ability to inhibit the kinase's enzymatic activity without the complexities of cellular uptake, metabolism, and efflux. This allows for a clear and direct comparison of the intrinsic inhibitory potency of the analogs. Subsequent testing in cell-based assays, like the CellTiter-Glo® Luminescent Cell Viability Assay, is then crucial to determine if the biochemical potency translates to cellular efficacy.

Experimental Protocols: A Closer Look at the Methodology

To ensure the trustworthiness and reproducibility of the presented data, it is essential to understand the experimental protocols used for IC50 determination. Below are detailed, step-by-step methodologies for a representative biochemical kinase assay and a cell-based viability assay.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its potency.

Materials:

  • Recombinant human Aurora A/B kinase

  • Suitable peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of the kinase solution (containing Aurora A or B) to each well.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components (luciferase/luciferin) for a luminescent signal. Incubate for 30-60 minutes at room temperature.[8]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: The luminescence signal is proportional to the amount of ADP produced. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Cmpd Add Compound to Plate Compound_Prep->Add_Cmpd Kinase_Prep Prepare Kinase Solution Add_Kinase Add Kinase to Plate Kinase_Prep->Add_Kinase Sub_ATP_Prep Prepare Substrate/ATP Mix Add_Sub_ATP Add Substrate/ATP Mix Sub_ATP_Prep->Add_Sub_ATP Add_Cmpd->Add_Kinase Incubate1 Incubate (10 min) Add_Kinase->Incubate1 Incubate1->Add_Sub_ATP Incubate2 Incubate (60 min) Add_Sub_ATP->Incubate2 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate2->Add_ADP_Glo Incubate3 Incubate (40 min) Add_ADP_Glo->Incubate3 Add_Detect Add Kinase Detection Reagent Incubate3->Add_Detect Incubate4 Incubate (30-60 min) Add_Detect->Incubate4 Read_Lum Measure Luminescence Incubate4->Read_Lum Calc_IC50 Calculate IC50 Read_Lum->Calc_IC50

Caption: Workflow for IC50 determination using the ADP-Glo™ Kinase Assay.

Protocol 2: Cell-Based Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line (e.g., HCT116, HeLa)

  • Cell culture medium

  • Test compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Opaque-walled 96-well plates

Procedure:

  • Cell Plating: Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[10]

  • Assay Execution:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • IC50 Calculation: The luminescent signal is proportional to the number of viable cells. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways in Focus

The imidazo[1,2-a]pyrazine analogs discussed here primarily target kinases involved in crucial cancer-related signaling pathways. Understanding these pathways is key to appreciating the mechanism of action of these inhibitors.

The Aurora Kinase Signaling Pathway

Aurora kinases are central to the regulation of mitosis. Aurora A is activated in the G2 phase and is essential for centrosome maturation and the assembly of a bipolar spindle. Aurora B, as part of the chromosomal passenger complex, ensures the correct attachment of microtubules to kinetochores and is vital for cytokinesis.[4][5] Inhibition of these kinases leads to mitotic arrest and ultimately, apoptosis in cancer cells.

cluster_aurora_a Aurora A Pathway cluster_aurora_b Aurora B Pathway G2_Phase G2 Phase Centrosome Centrosome Maturation G2_Phase->Centrosome activates Mitosis Mitosis Chromosome Chromosome Segregation Mitosis->Chromosome activates Cytokinesis Cytokinesis Spindle Bipolar Spindle Assembly Centrosome->Spindle Spindle->Mitosis Cytokinesis_Reg Cytokinesis Regulation Chromosome->Cytokinesis_Reg Cytokinesis_Reg->Cytokinesis Inhibitor Imidazo[1,2-a]pyrazine Analogs Inhibitor->Centrosome inhibits Inhibitor->Chromosome inhibits

Caption: Simplified Aurora Kinase Signaling Pathway in Mitosis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Class I PI3Ks are frequently hyperactivated in cancer.[12] They phosphorylate PIP2 to generate PIP3, which in turn activates Akt. Activated Akt then phosphorylates a multitude of downstream targets, promoting cell survival and proliferation. PI3K inhibitors block this cascade, leading to the suppression of tumor growth. Different isoforms of PI3K (α, β, δ, γ) have distinct roles, and developing isoform-selective inhibitors is a key strategy in cancer therapy.[13][14]

Conclusion

The imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone scaffold represents a highly promising starting point for the development of potent kinase inhibitors. The structure-activity relationship data clearly indicates that substitutions at the 8-position of the imidazo[1,2-a]pyrazine ring can significantly modulate the inhibitory potency against Aurora kinases. This guide has provided a framework for comparing the IC50 values of these analogs, grounded in detailed experimental protocols and an understanding of the targeted signaling pathways. For researchers in the field, a systematic approach to SAR studies, coupled with robust and reproducible bioassays, is paramount for the successful development of novel and effective kinase inhibitors.

References

  • Fruman, D. A., & Rommel, C. (2014). PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting. Nature Reviews Cancer, 14(3), 1-16. [Link]

  • Green, M. R., & Wolpaw, A. J. (2017). The Aurora Kinases in Cell Cycle and Leukemia. Translational Research in Cancer, 185-198. [Link]

  • Fu, J., Bian, M., Jiang, Q., & Zhang, C. (2007). Roles of Aurora kinases in mitosis and tumorigenesis. Molecular cancer research : MCR, 5(1), 1–10. [Link]

  • Teng, Y., & Cui, H. (2020). PI3K Isoform-Selective Inhibitors in Cancer. Protein Kinases and Cancer, 261-278. [Link]

  • Folkes, A. J., Ahmadi, K., Alderton, W. K., Alix, S., Baker, S. J., Box, G., ... & Collins, I. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of medicinal chemistry, 51(18), 5522–5532. [Link]

  • Raynaud, F. I., Eccles, S. A., Clarke, P. A., Hayes, A., Henley, A., Ho, C., ... & Workman, P. (2009). Pharmacologic characterization of a potent inhibitor of class I phosphatidylinositide 3-kinases. Cancer research, 69(14), 5840–5848. [Link]

  • Opentrons. (n.d.). Measuring Cell Viability with Promega® CellTiter-Glo. [Link]

  • Oslo University Hospital. (n.d.). CellTiter-Glo Assay. [Link]

  • Pinter, M., & Kváčkajová, J. (2012). Mitotic Failures in Cancer: Aurora B Kinase and its Potential Role in the Development of Aneuploidy. Pathology & Oncology Research, 18(4), 819-826. [Link]

  • Bio-protocol. (n.d.). Kinase assays IC50 determination. [Link]

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., ... & Gray, K. (2010). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(24), 7473–7477. [Link]

  • Helfrich, B. A., Chan, J., Lutz, R. J., & Bunn, P. A., Jr (2006). Comparing Aurora A and Aurora B as molecular targets for growth inhibition of pancreatic cancer cells. Molecular cancer therapeutics, 5(10), 2450–2458. [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Isoform-Selective Phosphatidylinositol 3-Kinase Inhibition in Cancer. Journal of clinical oncology : official journal of the American Society of Clinical Oncology, 36(12), 1215–1217. [Link]

  • Kollare, G., & Parwaresch, R. (2019). Aurora A Protein Kinase: To the Centrosome and Beyond. Cells, 8(1), 55. [Link]

  • Fancelli, D., Moll, J., Varasi, M., Bravo, R., Artico, R., Berta, D., ... & Vianello, P. (2006). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 16(20), 5409–5413. [Link]

  • Narayanan, R., Yepuru, M., Coss, C. C., Wu, Z., Bauler, M. N., Barrett, C. M., ... & Miller, D. D. (2013). Discovery and preclinical characterization of novel small molecule TRK and ROS1 tyrosine kinase inhibitors for the treatment of cancer and inflammation. PloS one, 8(12), e83380. [Link]

  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., ... & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(17), 5170–5174. [Link]

  • Sharma, V., & Singh, P. P. (2014). Imidazo[1,2-a]pyrazine inhibitors of phosphoinositide 3-kinase alpha (PI3Kα): 3D-QSAR analysis utilizing the Hybrid Monte Carlo algorithm to refine receptor-ligand complexes for molecular alignment. SAR and QSAR in environmental research, 25(3), 221–247. [Link]

  • PubChem. (n.d.). BioAssay record AID 1258851. [Link]

  • Wikipedia. (n.d.). Trk receptor. [Link]

  • Kumar, A., Srivastava, K., Kumar, S., & Kumar, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European journal of medicinal chemistry, 45(11), 5208–5216. [Link]

  • Martínez-González, L., Al-Shoukr, F., Brea, J., Loza, M. I., Florio, T., Pastor, J., & Pardo, L. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & medicinal chemistry letters, 22(1), 359–362. [Link]

  • Bebbington, D., Binch, H., Charrier, J. D., Everitt, A., Fraysse, D., Golec, J., ... & Pinder, J. (2009). Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells. Journal of medicinal chemistry, 52(21), 6937–6949. [Link]

  • Chen, C. H., & De-Wei, L. (2020). Roles of TrkC Signaling in the Regulation of Tumorigenicity and Metastasis of Cancer. International journal of molecular sciences, 21(2), 436. [Link]

  • Thiele, C. J., & Li, Z. (2006). "On Trk"--the TrkB signal transduction pathway is an increasingly important target in cancer biology. Clinical cancer research : an official journal of the American Association for Cancer Research, 12(19), 5645–5649. [Link]

  • Thiele, C. J., & Li, Z. (2009). On Trk—The TrkB Signal Transduction Pathway Is an Increasingly Important Target in Cancer Biology. Clinical Cancer Research, 15(19), 5962-5967. [Link]

  • Li, X., Ma, M., Dong, S., Zhang, S., Liu, Z., Wang, X., ... & Li, J. (2023). Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. European journal of medicinal chemistry, 247, 115030. [Link]

  • Martínez-González, L., Al-Shoukr, F., Brea, J., Loza, M. I., Florio, T., Pastor, J., & Pardo, L. (2017). Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. Bioorganic & medicinal chemistry letters, 27(11), 2447–2451. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone. Designed for researchers, scientists, and drug development professionals,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone. Designed for researchers, scientists, and drug development professionals, this document synthesizes established fragmentation principles with data from analogous heterocyclic systems to offer a robust predictive model. By understanding the underlying mechanisms, researchers can more effectively characterize novel compounds within this pharmaceutically significant class.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing bridgehead heterocyclic scaffold that is of significant interest in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide range of biological activities, including but not limited to, antioxidant, antimicrobial, and anticancer properties.[1][3][4] As with any drug discovery and development program, the unambiguous structural characterization of new chemical entities is paramount. Mass spectrometry is a cornerstone analytical technique for this purpose, providing vital information on molecular weight and structure through the analysis of fragmentation patterns.

This guide will focus on the predicted fragmentation of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, a compound that combines the imidazo[1,2-a]pyrazine core with a phenyl ketone moiety. The fragmentation analysis is based on a composite understanding of the behavior of the individual components of the molecule under mass spectrometric conditions.

Predicted Fragmentation Pattern of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

The fragmentation of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is anticipated to be dominated by cleavages at the bond connecting the imidazo[1,2-a]pyrazine core and the carbonyl group, as well as characteristic fragmentations of the resulting benzoyl cation. The imidazo[1,2-a]pyrazine ring itself is expected to be relatively stable, but may undergo subsequent fragmentation through ring opening or loss of small neutral molecules.

A key predictive insight comes from the study of 3-phenoxy imidazo[1,2-a]pyridines, where the characteristic fragmentation is the homolytic cleavage of the C-O bond at the 3-position.[5] By analogy, a primary fragmentation pathway for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is the cleavage of the C-C bond between the heterocyclic ring and the carbonyl carbon.

The following diagram illustrates the proposed primary fragmentation pathways:

G M Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone Molecular Ion (M+•) F1 Imidazo[1,2-a]pyrazin-3-yl cation M->F1 α-cleavage F2 Benzoyl cation (m/z 105) M->F2 α-cleavage F4 Loss of CO F1->F4 Ring fragmentation F3 Phenyl cation (m/z 77) F2->F3 Loss of CO

Caption: Proposed primary fragmentation pathways of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone.

Key Predicted Fragments:

Fragment IonProposed StructureKey Fragmentation Mechanism
Benzoyl cation (m/z 105) C₆H₅CO⁺α-cleavage at the carbonyl group. This is a very common and stable fragment for phenyl ketones.
Phenyl cation (m/z 77) C₆H₅⁺Loss of a neutral CO molecule from the benzoyl cation.
Imidazo[1,2-a]pyrazin-3-yl cation C₆H₅N₄⁺α-cleavage at the carbonyl group, with the charge retained on the heterocyclic fragment.
Fragments from the Imidazo[1,2-a]pyrazine ring VariousSubsequent fragmentation of the imidazo[1,2-a]pyrazin-3-yl cation, likely involving the loss of small neutral molecules like HCN or N₂.

Comparison with Alternative Structures

The predictive power of this fragmentation analysis is strengthened by comparing it with the known fragmentation of related compounds.

Imidazo[1,2-a]pyridine Analogue

The mass spectrometry of 3-phenoxy imidazo[1,2-a]pyridines provides the closest available experimental comparison.[5] In this system, the primary fragmentation is the cleavage of the bond at the 3-position. This supports the prediction that the bond between the imidazo[1,2-a]pyrazine ring and the carbonyl group in our target molecule will be the most labile. The presence of the additional nitrogen in the pyrazine ring compared to the pyridine ring is expected to influence the relative abundance of the fragments but not the primary cleavage site.

Isomeric Comparison

Mass spectrometry is a powerful tool for distinguishing between isomers. For example, if the phenylmethanone group were located at a different position on the imidazo[1,2-a]pyrazine ring, the fragmentation pattern would be expected to differ significantly. The stability of the resulting heterocyclic cation would change, leading to different relative abundances of the fragment ions. Furthermore, the potential for different ring fragmentation pathways would exist.

Experimental Protocol for Mass Spectrometry Analysis

To obtain high-quality mass spectra for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, the following experimental protocol is recommended, based on methods used for similar heterocyclic compounds.[6]

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, is recommended to obtain accurate mass measurements for confident elemental composition determination.

  • Ionization Source: Electrospray ionization (ESI) is a suitable soft ionization technique for this class of compounds, which are likely to be analyzed in solution.

Sample Preparation:

  • Prepare a stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.

LC-MS/MS Parameters:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid to promote protonation, is recommended.

    • Flow Rate: 0.2-0.5 mL/min.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

The following diagram outlines the general workflow for this analysis:

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis A Dissolve Sample B Dilute for Injection A->B C LC Separation B->C D ESI Ionization C->D E MS1 Scan (Precursor Ion) D->E F Collision-Induced Dissociation E->F G MS2 Scan (Fragment Ions) F->G H Identify Molecular Ion G->H I Analyze Fragmentation Pattern H->I J Propose Fragmentation Pathways I->J

Caption: General workflow for the LC-MS/MS analysis of Imidazo[1,2-a]pyrazine derivatives.

Data Interpretation and Presentation

The resulting mass spectrum should be analyzed for the presence of the protonated molecule [M+H]⁺ and the key fragment ions predicted in Section 2. The accurate mass data from a high-resolution instrument will allow for the confirmation of the elemental composition of each ion.

Expected Key Data Points:

m/z (predicted)Elemental CompositionDescription
237.08C₁₃H₉N₄OProtonated Molecule [M+H]⁺
105.03C₇H₅OBenzoyl cation
77.04C₆H₅Phenyl cation
133.05C₆H₅N₄Imidazo[1,2-a]pyrazin-3-yl cation

This data provides a clear and concise summary of the expected results, allowing for a direct comparison with experimental findings.

Conclusion

This guide provides a comprehensive, predictive analysis of the mass spectrometry fragmentation pattern of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone. By leveraging established principles of ketone and heterocyclic fragmentation, and drawing comparisons with analogous structures, a robust model for the expected fragmentation pathways has been constructed. This information, coupled with the provided experimental protocol, will aid researchers in the confident structural elucidation of novel imidazo[1,2-a]pyrazine derivatives, a critical step in the advancement of drug discovery programs targeting this important class of compounds.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry.
  • Novel imidazo [1,2-a] pyrazine derivatives: Design, Synthesis, Antioxidant and Antimicrobial evalu
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
  • Discovery of Imidazo[1,2- a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
  • Synthesis of Some Imidazo[1,2-a]pyrazine derivatives and evaluation of their antimicrobial activity. Journal of Chemical and Pharmaceutical Research.
  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI.
  • Synthesis of some 2,3,6,8-tetraarylimidazo[1,2-a]pyrazine deriv
  • (PDF) Imidazo[1,2-a]pyrazines.
  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals.
  • SYNTHESIS AND SPECTRAL CHARACTERISATION OF IMIDAZO [1,2A] PYRAZINE DERIV
  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches. PMC.
  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modul
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • (PDF) Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation.

Sources

Comparative

Validation of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone purity by UPLC-MS

Title: Comprehensive Comparison Guide: Purity Validation of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone via UPLC-MS vs. Traditional HPLC Executive Summary Imidazo[1,2-a]pyrazine derivatives are recognized as "privileged...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Comparison Guide: Purity Validation of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone via UPLC-MS vs. Traditional HPLC

Executive Summary Imidazo[1,2-a]pyrazine derivatives are recognized as "privileged structures" in medicinal chemistry, frequently serving as core scaffolds for kinase inhibitors, Toll-like receptor (TLR) antagonists, and antiviral agents[1][2]. However, the synthesis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone presents significant analytical challenges. The condensation reaction is prone to generating route-derived impurities that share the foundational heterocyclic core, resulting in nearly identical polarities[3]. For drug development professionals, ensuring the absolute purity of this scaffold is non-negotiable. This guide provides an objective comparison between Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and conventional High-Performance Liquid Chromatography (HPLC-UV), demonstrating why UPLC-MS is the superior choice for validating the purity of complex nitrogen-containing heterocycles.

Mechanistic Insights & Impurity Profiling

To analyze a compound effectively, an application scientist must understand how its synthesis fails. The formation of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone typically involves an initial nucleophilic attack by the exocyclic amine of 2-aminopyrazine onto an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one), forming an uncyclized intermediate[2]. Subsequent intramolecular cyclization yields the target product. However, if the intermediate fails to fully cyclize, or if the nucleophilic nitrogen over-reacts with excess starting material, structurally analogous impurities are formed[3]. Because these side products share the same basic scaffold, they co-elute easily under standard chromatographic conditions.

SynthesisPathway SM1 2-Aminopyrazine (Starting Material) Intermediate Uncyclized Intermediate (Impurity A) SM1->Intermediate SM2 2-Bromo-1-phenylethan-1-one (Reagent) SM2->Intermediate Product imidazo[1,2-a]pyrazin-3-yl (phenyl)methanone (Target) Intermediate->Product Base / Heat (Cyclization) SideProduct Regioisomer/Over-alkylated (Impurity B) Intermediate->SideProduct Excess Reagent (Side Reaction)

Synthesis pathway and route-derived impurities of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone.

Comparative Analysis: UPLC-MS vs. HPLC-UV

Standard HPLC systems utilize columns with 5 µm particles, which provide insufficient theoretical plates to resolve the "critical pair" (the target methanone and its uncyclized intermediate). UPLC systems employ sub-2 µm particles (e.g., 1.7 µm) and operate at ultra-high pressures[4]. This fundamental shift in fluid dynamics drastically increases chromatographic resolution and sensitivity while reducing run times[4][5]. Furthermore, coupling UPLC with Mass Spectrometry (MS) allows for the direct structural elucidation of impurities based on their mass-to-charge ratio (m/z), eliminating the guesswork inherent to UV-only detection[5][6].

Table 1: Performance Data Summary for Purity Validation

Analytical ParameterTraditional HPLC-UVUPLC-MS (Recommended)Causality / Advantage
Stationary Phase C18, 5.0 µm particle sizeBEH C18, 1.7 µm particle sizeSub-2 µm particles minimize eddy diffusion, maximizing theoretical plates for critical pair resolution[5].
Run Time 15 – 25 minutes3 – 5 minutesHigher optimal flow velocities in UPLC drastically increase throughput for library screening[4].
Resolution ( Rs​ ) ~1.2 (Co-elution risk)> 2.5 (Baseline separation)Ensures accurate integration of the target peak without impurity overlap.
Detection Mechanism UV Absorbance (e.g., 254 nm)Photodiode Array (PDA) + ESI-MSMS provides orthogonal confirmation via exact mass (Target [M+H]+ ~224.08)[6].
Solvent Consumption ~15 mL per run~2 mL per runUPLC aligns with green chemistry principles by minimizing hazardous organic waste[7].

Self-Validating Experimental Protocol: UPLC-MS Workflow

A robust analytical method must be a self-validating system. The following protocol embeds a System Suitability Test (SST) to ensure the instrument is performing optimally before any sample data is accepted.

UPLCMS_Workflow Prep Sample Prep (0.1% FA in MeCN) SST System Suitability Test (SST) Prep->SST SST->SST Rs < 2.0 (Recalibrate) UPLC UPLC Separation (Sub-2 µm C18) SST->UPLC Rs > 2.0 MS ESI-MS Detection (Positive Mode) UPLC->MS Data Purity % & Mass Confirmation MS->Data

Self-validating UPLC-MS workflow ensuring system suitability and accurate purity assessment.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation (The Causality of pH)

  • Mobile Phase A : 0.1% Formic Acid (FA) in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid (FA) in LC-MS grade Acetonitrile.

  • Expert Insight: Imidazo[1,2-a]pyrazines contain basic nitrogen atoms. The addition of 0.1% FA acts as an ion-pairing agent, suppressing secondary interactions with residual silanols on the column (preventing peak tailing) and promoting protonation ( [M+H]+ ) for enhanced sensitivity in positive electrospray ionization (ESI+)[7].

Step 2: Sample Preparation

  • Accurately weigh 1.0 mg of the synthesized imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone.

  • Dissolve in 1.0 mL of Mobile Phase B (Acetonitrile) to create a 1 mg/mL stock.

  • Dilute 1:10 with Mobile Phase A to a final working concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST)

  • Inject a known reference standard mixture containing the target compound and the uncyclized intermediate.

  • Acceptance Criteria: The run is only valid if the resolution ( Rs​ ) between the target and the intermediate is ≥2.0 , and the tailing factor for the target peak is ≤1.5 . If these fail, column washing or replacement is mandated.

Step 4: UPLC-MS Instrument Parameters

  • Column : Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).

  • Flow Rate : 0.5 mL/min.

  • Column Temperature : 40°C (reduces mobile phase viscosity, keeping backpressure within operational limits).

  • Gradient : 5% B to 95% B over 3.0 minutes, hold at 95% B for 1.0 minute, re-equilibrate at 5% B for 1.0 minute.

    • Expert Insight: This steep gradient ensures the elution of both the highly polar unreacted 2-aminopyrazine (early eluting) and the highly lipophilic over-alkylated impurities (late eluting) within a single rapid run.

  • MS Settings : ESI Positive mode; Capillary voltage 3.0 kV; Desolvation temperature 350°C. Mass scan range: m/z 100–800.

Step 5: Data Analysis

  • Extract the Total Ion Chromatogram (TIC) and the UV chromatogram (PDA at 254 nm).

  • Integrate the area under the curve (AUC) for the peak corresponding to m/z 224.08 ( [M+H]+ of the target).

  • Calculate relative purity: (AreaTarget​/AreaTotal​)×100 .

Sources

Validation

A Comparative Guide to the Cytotoxicity of Imidazo[1,2-a]pyrazine Derivatives in Cancer Cell Lines

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged stru...

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Author: BenchChem Technical Support Team. Date: March 2026

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating significant potential in oncology. This guide provides a comprehensive analysis of the comparative cytotoxicity of imidazo[1,2-a]pyrazine derivatives, with a focus on their efficacy against various cancer cell lines, the underlying mechanisms of action, and the robust experimental methodologies used for their evaluation.

Introduction to Imidazo[1,2-a]pyrazines: A Promising Scaffold in Cancer Therapy

Imidazo[1,2-a]pyrazines are nitrogen-containing heterocyclic compounds that have garnered considerable attention for their wide spectrum of pharmacological activities.[1] Their structural versatility allows for substitutions at multiple positions, enabling the fine-tuning of their biological effects.[2] In the context of oncology, derivatives of this scaffold have been investigated for their ability to inhibit cancer cell growth, with some exhibiting potent cytotoxic action against various cancer cell lines.[1] This guide will delve into the comparative cytotoxic profiles of these compounds, offering insights for researchers and drug development professionals.

Comparative Cytotoxicity Analysis

The cytotoxic potential of novel compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency of the compound.

While specific data for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone is not extensively available in the public domain, the broader class of imidazo[1,2-a]pyrazine and the closely related imidazo[1,2-a]pyridine derivatives have been evaluated. For the purpose of a meaningful comparison, we will examine representative compounds from the literature and compare their activity against the standard chemotherapeutic agent, Doxorubicin.

One study reported the synthesis of a series of imidazo[1,2-a]pyridine derivatives and their evaluation against four cancer cell lines: laryngeal carcinoma (Hep-2), hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and skin cancer (A375).[3][4] The results, as summarized in the table below, highlight the promising anticancer activities of these compounds.

Table 1: Comparative in vitro anticancer activity (IC50, µM) of a selected Imidazo[1,2-a]pyridine derivative (12b) and Doxorubicin. [4]

CompoundHep-2HepG2MCF-7A375VERO (Normal)
Compound 12b 1113111191
Doxorubicin 101.50.855.1614

Data extracted from "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity"[4]

From this data, it is evident that while Doxorubicin is more potent against HepG2, MCF-7, and A375 cell lines, compound 12b demonstrates comparable activity against the Hep-2 cell line.[4] Importantly, compound 12b shows significantly lower cytotoxicity against the normal VERO cell line (IC50 of 91 µM) compared to Doxorubicin (IC50 of 14 µM), suggesting a potentially favorable therapeutic window.[4]

Another series of novel imidazo[1,2-a]pyrazine derivatives were designed as tubulin polymerization inhibitors and showed potent anti-proliferative activities against HepG-2, HCT-116, A549, and MDA-MB-231 cancer cell lines, with IC50 values ranging from micromolar to nanomolar concentrations.[5] One particular compound, TB-25, exhibited a remarkable IC50 of 23 nM against HCT-116 cells.[5]

Mechanistic Insights: How Do These Compounds Exert Their Anticancer Effects?

The anticancer effects of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives are attributed to their ability to interfere with various molecular mechanisms that are crucial for cancer cell survival and proliferation.[6]

Inhibition of Tubulin Polymerization

Several derivatives of the imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine scaffolds act as microtubule-targeting agents.[5][7] By inhibiting tubulin polymerization, they disrupt the dynamic equilibrium of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[5] This disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis.[7]

Kinase Inhibition

Many imidazo[1,2-a]pyridine-based compounds have been shown to inhibit key protein kinases that are often dysregulated in cancer.[7] These include:

  • PI3K/Akt/mTOR pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis.[7]

  • Receptor Tyrosine Kinases (RTKs): Some derivatives have been found to inhibit RTKs such as DDR1, which is implicated in cell survival and invasiveness in a range of cancers including non-small cell lung cancer (NSCLC).[8]

  • FLT3-ITD: This is a common mutation in acute myeloid leukemia (AML), and specific imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway.[9]

Induction of Apoptosis

A common outcome of treatment with these compounds is the induction of programmed cell death, or apoptosis.[6][10] This can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Apoptosis is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, and the activation of caspases.[11]

The following diagram illustrates a potential mechanism of action for this class of compounds, leading to apoptosis.

Mechanism_of_Action Compound Imidazo[1,2-a]pyrazine Derivative Tubulin Tubulin Polymerization Compound->Tubulin Inhibits Kinase Kinase Inhibition (e.g., PI3K/Akt) Compound->Kinase Inhibits Microtubule Microtubule Disruption G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Signaling_Block Block Pro-survival Signaling Signaling_Block->Apoptosis

Caption: Potential mechanisms of anticancer activity.

Experimental Protocols for Cytotoxicity Evaluation

The assessment of a compound's cytotoxic activity requires rigorous and validated experimental protocols. Below are the standard methodologies employed in the studies of imidazo[1,2-a]pyrazine derivatives.

General Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the typical workflow for evaluating the cytotoxic effects of a test compound on cancer cell lines.

Cytotoxicity_Workflow start Start: Cancer Cell Culture plate_cells 1. Plate Cells in 96-well Plates and allow to adhere start->plate_cells add_compound 2. Treat with Serial Dilutions of Test Compound plate_cells->add_compound incubate 3. Incubate for a Defined Period (e.g., 48-72 hours) add_compound->incubate cytotoxicity_assay 4. Perform Cytotoxicity Assay (e.g., MTT Assay) incubate->cytotoxicity_assay measure 5. Measure Absorbance/ Fluorescence cytotoxicity_assay->measure analyze 6. Calculate IC50 Values measure->analyze end End: Determine Cytotoxicity analyze->end

Caption: General experimental workflow for cytotoxicity assessment.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[12][13] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[13] The amount of formazan produced is directly proportional to the number of viable cells.[12]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.[4]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.[14]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[13]

While the MTT assay is a standard, it is important to be aware of its limitations, such as potential interference from certain compounds.[15] Alternative assays like the sulforhodamine B (SRB) assay, which measures cellular protein content, can also be used.[15]

Apoptosis and Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.[16] It is instrumental in elucidating the mechanisms of drug-induced cell death.[11]

Annexin V/Propidium Iodide (PI) Staining for Apoptosis: This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[7]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them with cold PBS.[7]

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[7]

Cell Cycle Analysis: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[17] It involves staining the DNA of fixed and permeabilized cells with a fluorescent dye like propidium iodide (PI) or DAPI.[17][18] The intensity of the fluorescence is proportional to the DNA content, allowing for the quantification of cells in each phase.[17]

Protocol:

  • Cell Treatment and Fixation: Treat cells with the compound, then harvest and fix them in cold ethanol.[7]

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to remove RNA).[7]

  • Incubation: Incubate in the dark at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.[7]

Conclusion

The imidazo[1,2-a]pyrazine scaffold and its analogues represent a promising area of research in the development of novel anticancer agents. The available data demonstrates that derivatives of this class exhibit significant cytotoxic activity against a range of cancer cell lines, often with mechanisms involving the disruption of microtubules and the inhibition of key signaling pathways. The methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these compounds, paving the way for the identification of new and more effective cancer therapies.

References

  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed. Available at: [Link]

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. PubMed. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available at: [Link]

  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Systematic Review Pharmacy. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. TSI Journals. Available at: [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Can. ResearchGate. Available at: [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention. Available at: [Link]

  • Apoptosis and cell cycle analysis with the Quanta™ SC Flow System. AACR Journals. Available at: [Link]

  • Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC. Available at: [Link]

  • Limitations of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay when compared to three commonly used cell enumeration assays. PMC. Available at: [Link]

  • Dyes for Cell Cycle and Apoptosis Analysis. FluoroFinder. Available at: [Link]

  • Cell cycle and cell apoptosis. ESCCA. Available at: [Link]

  • Flow cytometry in analysis of cell cycle and apoptosis. PubMed. Available at: [Link]

  • Applications of MTT analogue assays (and ATP and SRB assays) reported... ResearchGate. Available at: [Link]

  • 1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone conjugates as tubulin polymerization inhibitors. RSC Publishing. Available at: [Link]

  • Design and Optimization of 3′-(Imidazo[1,2-a]pyrazin-3-yl)-[1,1′-biphenyl]-3-carboxamides as Selective DDR1 Inhibitors. PMC. Available at: [Link]

  • N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD an. eScholarship. Available at: [Link]

Sources

Comparative

X-ray crystallography vs 2D NMR for imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone structure confirmation

X-Ray Crystallography vs. 2D NMR: Structural Elucidation of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone Executive Summary Imidazo[1,2-a]pyrazines are privileged aza-heterocyclic scaffolds with profound applications in me...

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Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography vs. 2D NMR: Structural Elucidation of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

Executive Summary

Imidazo[1,2-a]pyrazines are privileged aza-heterocyclic scaffolds with profound applications in medicinal chemistry, frequently serving as the core for anticancer and antibacterial agents[1]. During the synthesis of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, electrophilic aromatic substitution or condensation reactions can yield mixtures of C2 and C3 regioisomers[2]. Because these isomers share identical molecular weights and similar 1D NMR profiles, advanced structural elucidation techniques are required to unambiguously assign the regiochemistry of the benzoyl group[3]. This guide objectively compares the two gold-standard techniques for this application: 2D Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray Crystallography.

The Analytical Challenge: Regiochemical Differentiation

The core challenge in confirming the structure of imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone lies in differentiating the C3-substituted product from the C2-substituted byproduct. Both positions are on the imidazole ring, but their proximity to the bridgehead nitrogen (N4) and the pyrazine nitrogen (N7) alters their connectivity. Standard 1D 1 H NMR cannot definitively prove the linkage due to the lack of adjacent protons on the carbonyl group. Therefore, researchers must rely on techniques that map either through-bond scalar couplings (2D NMR) or absolute spatial electron density (X-ray Crystallography)[4].

HMBC_Logic Query Regioisomer Check: C2 vs C3 Benzoyl C3_Isomer C3-Substituted Query->C3_Isomer C2_Isomer C2-Substituted Query->C2_Isomer C3_HMBC HMBC: C2-H to C=O (3-bond coupling) C3_Isomer->C3_HMBC C2_HMBC HMBC: C3-H to C=O (3-bond coupling) C2_Isomer->C2_HMBC

Caption: Logical differentiation of C2 and C3 regioisomers using HMBC NMR correlations.

2D NMR Spectroscopy: The Solution-State Approach

Expertise & Causality

NMR spectroscopy provides atomic-level connectivity by detecting the magnetic spin of nuclei in solution[3]. To differentiate C2 vs. C3 substitution, Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool. HMBC detects long-range scalar couplings (typically 2- or 3-bond, 2JCH​ or 3JCH​ )[3]. If the benzoyl group is at C3, the isolated imidazole proton at C2 will exhibit a strong 3-bond coupling to the carbonyl carbon. Furthermore, the C2 proton will correlate to the pyrazine C8 carbon (across N1), whereas a C3 proton would correlate to the pyrazine C5 carbon (across N4).

Self-Validating Experimental Protocol
  • Sample Preparation & Locking : Dissolve 15–20 mg of the purified compound in 0.6 mL DMSO- d6​ .

    • Validation Check: The residual DMSO quintet at 2.50 ppm serves as an internal chemical shift reference and lock signal, ensuring magnetic field stability throughout the multi-hour acquisition.

  • Data Acquisition : Utilize a 600 MHz spectrometer equipped with a cryoprobe. Acquire 1D 1 H and 13 C spectra, followed by 2D HSQC (optimized for 1JCH​=145 Hz) and HMBC (optimized for long-range nJCH​=8 Hz).

    • Validation Check: The 1D 1 H integrations must perfectly sum to the expected proton count (9 total protons: 5 phenyl, 1 imidazole, 3 pyrazine).

  • Signal Processing & Mapping : Apply Fourier transformation and phase correction.

    • Validation Check: 2D cross-peaks must align exactly with the 1D chemical shifts on the F1 and F2 axes; any artifact peaks (e.g., t1​ noise) will lack corresponding 1D signals and are discarded.

Quantitative Data: Simulated NMR Assignments
Position 1 H Chemical Shift (ppm) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 1 H 13 C)
C2 8.20 (s, 1H)138.5C=O, C3, C8
C3 - (Substituted)125.0-
C=O -185.0-
C5 9.10 (d, 1H)145.0C6, C3 (weak 4-bond)
C8 9.25 (d, 1H)142.0C6, C2
Ph-ortho 7.80 (d, 2H)129.0C=O, Ph-para

X-Ray Crystallography: The Solid-State Approach

Expertise & Causality

While NMR infers connectivity through magnetic interactions, X-ray crystallography directly maps the electron density of the molecule in 3D space[4]. Because heavier atoms (like oxygen and nitrogen) scatter X-rays more strongly than carbon or hydrogen, the resulting diffraction pattern allows for the precise calculation of atomic coordinates, bond lengths, and crystal packing[4]. This provides an absolute, visual confirmation of the benzoyl group's position at C3.

Self-Validating Experimental Protocol
  • Crystal Growth : Dissolve the compound in minimal dichloromethane (DCM) and carefully layer with hexanes for vapor diffusion over 3–7 days.

    • Validation Check: Visual inspection under a polarized light microscope must confirm single crystallinity (uniform extinction upon rotation) rather than twinned or microcrystalline aggregates.

  • Diffraction & Data Collection : Mount a suitable crystal (e.g., 0.2 × 0.1 × 0.1 mm) on a loop with paratone oil and flash-cool to 100 K. Irradiate with Cu K α radiation ( λ=1.5418 Å).

    • Validation Check: Initial indexing must yield a coherent unit cell with >95% of reflections fitting the mathematical lattice model.

  • Structure Solution & Refinement : Solve the phase problem using direct methods (e.g., SHELXT) and refine atomic coordinates using full-matrix least-squares on F2 (SHELXL).

    • Validation Check: The final difference Fourier map must show no residual electron density peaks >1.0 e/ų, and the R1​ factor must converge below 5%, proving the atomic model accurately reflects the experimental diffraction data.

Quantitative Data: Typical Crystallographic Parameters
ParameterValue / Threshold
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
R1​ (I > 2 σ (I)) ≤0.045 (Indicates high model accuracy)
wR2​ (all data) ≤0.120
Goodness-of-fit on F2 ~1.05 (Ideal fit is 1.00)

Head-to-Head Comparison

Workflow cluster_NMR 2D NMR Spectroscopy cluster_Xray X-Ray Crystallography Start Synthesized Molecule: Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone NMR_Prep Sample Prep (DMSO-d6) Start->NMR_Prep Xray_Prep Grow Single Crystal Start->Xray_Prep NMR_Acq Acquire HSQC & HMBC NMR_Prep->NMR_Acq NMR_Solve Map 3-Bond Couplings NMR_Acq->NMR_Solve Result Unambiguous Regiochemical Confirmation NMR_Solve->Result Xray_Acq X-ray Diffraction Xray_Prep->Xray_Acq Xray_Solve Refine Atomic Coordinates Xray_Acq->Xray_Solve Xray_Solve->Result

Caption: Workflow comparing 2D NMR and X-ray crystallography for structural elucidation.

Feature2D NMR SpectroscopyX-Ray Crystallography
Sample State Solution (DMSO- d6​ , CDCl 3​ )Solid (Single Crystal)
Sample Requirement 2–20 mg (Non-destructive, recoverable)[5]High-quality single crystal
Time to Result HoursDays to Weeks (Crystal growth bottleneck)
Primary Information Connectivity, conformation, solution dynamics[4]Absolute 3D coordinates, bond lengths, packing[4]
Regiochemical Certainty High (via 3JCH​ couplings)Absolute (Direct spatial mapping)

Conclusion & Strategic Recommendation

Both techniques offer robust structural validation for imidazo[1,2-a]pyrazine derivatives. 2D NMR is highly recommended for rapid, routine analysis and provides critical information about the molecule's dynamic behavior in solution, which is highly relevant for drug-target interactions[4]. Conversely, X-ray crystallography remains the gold standard for absolute structural proof, provided high-quality crystals can be obtained[4]. For regulatory IND submissions or first-in-class structural publications, a synergistic approach utilizing both methods is optimal[6].

References

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 ResolveMass Laboratories [Link]

  • The Evolving Landscape of NMR Structural Elucidation PMC - NIH[Link]

  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research Preprints.org [Link]

  • Investigation of rotameric conformations of substituted imidazo-[1,2-a]pyrazine: experimental and theoretical approaches PMC - NIH[Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent ACS Combinatorial Science[Link]

  • FACILE SYNTHESIS OF IMIDAZO[1,5-a]PYRAZIN-8(7H)-ONES FROM MESOIONIC 1,3-OXAZOLIUM-5-OLATES VIA A MULTISTEP ONE-POT TRANSFORMATION Heterocycles (Clockss) [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone

This document provides essential safety and logistical information for the proper disposal of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS No. 90734-76-2).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone (CAS No. 90734-76-2). As a member of the pharmacologically active imidazopyrazine class of heterocyclic compounds, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and protect the environment.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a framework grounded in established safety protocols and regulatory standards.

Hazard Assessment and Waste Classification

Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone and its derivatives are biologically active molecules, often investigated for anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Due to their intended biological effects and potential cytotoxicity, they must be managed as hazardous chemical waste.

Based on available data, this compound should be treated as possessing the following hazards at a minimum:

  • H302: Harmful if swallowed[5]

  • H315: Causes skin irritation[5]

  • H319: Causes serious eye irritation[5]

  • H335: May cause respiratory irritation[5]

The parent compound, Imidazo[1,2-a]pyrazine, is also classified as a skin sensitizer.[6] Therefore, all waste streams containing this compound, including pure substance, solutions, contaminated labware, and personal protective equipment (PPE), must be disposed of as hazardous waste and must not be discharged into the regular trash or sewer systems.[7][9]

Personal Protective Equipment (PPE) for Handling and Disposal

Given the irritant nature of the compound, robust PPE is mandatory during all handling and disposal procedures to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile, double-gloved if handling concentrates.To prevent skin contact and irritation.[5][6]
Eye Protection ANSI Z87.1-rated safety glasses with side shields or, preferably, chemical splash goggles.To prevent serious eye irritation from splashes or airborne particles.[5][6]
Lab Coat Standard laboratory coat, buttoned completely. Consider a chemically resistant apron when handling larger volumes.To protect skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. If handling outside a hood, consult EHS for respirator requirements.To prevent inhalation of dust or aerosols, which may cause respiratory irritation.[5]

Step-by-Step Disposal Protocol: Segregation and Collection

Proper segregation at the point of generation is the most critical step in the disposal process. This ensures safety, regulatory compliance, and cost-effective disposal by your institution's hazardous waste contractor.

Workflow for Waste Management

The following diagram outlines the complete lifecycle for managing waste generated from Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone.

G cluster_lab In the Laboratory cluster_facility Facility Level A Waste Generation (e.g., contaminated gloves, solutions) B Segregate Waste (Solid, Liquid, Sharps) A->B Step 1 C Select & Label Approved Waste Container B->C Step 2 D Store in Satellite Accumulation Area (SAA) C->D Step 3 E Request Waste Pickup (via EHS Department) D->E Step 4 F Transport to Central Accumulation Area E->F G Final Disposal (by Licensed Vendor) F->G

Caption: Waste Disposal Workflow from Lab to Final Disposal.

Protocol Steps:
  • Identify and Segregate Waste Streams: Immediately separate waste into the correct categories as detailed in the table below. Do not mix incompatible waste types.

Waste StreamDescriptionRecommended Container
Solid Waste Contaminated PPE (gloves, coats), weigh paper, paper towels, and solid, non-sharp lab materials.A sturdy, leak-proof container with a lid, lined with a heavy-duty plastic bag. Must be labeled "Hazardous Waste."
Liquid Waste (Aqueous) Dilute aqueous solutions containing the compound.A chemically compatible (e.g., HDPE) carboy or jug with a screw-top lid. Must be labeled "Hazardous Waste" and list all chemical constituents, including water.
Liquid Waste (Non-Halogenated Organic) Solutions of the compound in solvents like acetone, ethanol, hexane, or toluene.A chemically compatible, shatter-proof container (e.g., coated glass or HDPE) with a screw-top lid. Label as "Hazardous Waste - Non-Halogenated Solvents" and list all constituents.
Liquid Waste (Halogenated Organic) Solutions of the compound in solvents like dichloromethane (DCM) or chloroform. Do not mix with non-halogenated solvents. A chemically compatible, shatter-proof container with a screw-top lid. Label as "Hazardous Waste - Halogenated Solvents" and list all constituents.
Sharps Waste Contaminated needles, syringes, razor blades, and broken glassware.An approved, puncture-proof sharps container labeled "Hazardous Waste - Sharps."
Unused/Pure Compound Original container of expired or unneeded Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone.Leave in its original, clearly labeled container. Place in a secondary container (like a Ziploc bag) and label as "Hazardous Waste."
  • Use Approved Waste Containers:

    • Containers must be in good condition, free of leaks, and compatible with the chemical waste they hold.[7]

    • Keep containers closed at all times, except when adding waste.

    • Ensure all containers are clearly labeled with the words "Hazardous Waste" and a full list of their contents (no abbreviations or formulas).

  • Store Waste Properly:

    • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA should be under the control of lab personnel and near the point of waste generation.[7]

    • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential spills.

  • Schedule Disposal:

    • Once a container is full (do not exceed 90% capacity) or you are finished generating that waste stream, contact your institution's EHS department to schedule a pickup.

Decontamination and Spill Management

Decontamination of Lab Equipment

All non-disposable equipment, such as glassware, stir bars, and spatulas, must be decontaminated before reuse or washing.

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) that solubilizes the compound. This rinsate is hazardous and must be collected into the appropriate liquid waste container (halogenated or non-halogenated).

  • Second Rinse: Perform a second rinse with the same solvent and collect the rinsate.

  • Final Wash: After the solvent rinses, the equipment can be washed with soap and water.

For surfaces and larger equipment, wipe down with a cloth dampened with a suitable solvent, followed by a water/detergent wash. The used cloths must be disposed of as solid hazardous waste.[2][3]

Emergency Spill Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

G A Spill Occurs B Alert Personnel & Evacuate Area (if necessary) A->B C Don Appropriate PPE B->C D Control the Spill Source (if safe to do so) C->D E Contain the Spill (use absorbent pads/granules) D->E F Clean Up Residue (work from outside in) E->F G Package Waste (in labeled hazardous waste bag) F->G H Decontaminate Area G->H I Report to EHS/Supervisor H->I

Caption: Emergency Spill Response Workflow.

Key Spill Response Steps:

  • Alert & Secure: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Protect Yourself: Don the full PPE as described in Section 2 before approaching the spill.

  • Contain: For a liquid spill, use absorbent pads or a chemical spill kit to surround and absorb the material. For a solid powder, gently cover with damp paper towels to prevent it from becoming airborne. Do not dry sweep.

  • Clean: Carefully collect all contaminated materials (absorbents, towels, etc.) using forceps or a scoop. Place everything into a designated hazardous waste bag or container.

  • Decontaminate: Clean the spill area with a solvent-dampened cloth, followed by a soap and water wash. Dispose of all cleaning materials as solid hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, regardless of the size of the spill.

By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 3 - Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). (6-fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone. Retrieved from [Link]

  • SciSupplies. (n.d.). Imidazo[1,2-a]pyrazin-3-yl(phenyl)methanone, 97.0%, 100mg. Retrieved from [Link]

  • TSI Journals. (2018, July 16). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, A. Retrieved from [Link]

  • ACS Publications. (2024, October 2). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors | Journal of Medicinal Chemistry. Retrieved from [Link]

  • PMC. (2022, July 13). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Retrieved from [Link]

  • ResearchGate. (2026, March 5). The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. Retrieved from [Link]

  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • International Journal of Nursing Information. (2024, December 31). The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment. Retrieved from [Link]

  • RSC Publishing. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • ResearchGate. (2016, June 19). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • PMC. (n.d.). Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. Retrieved from [Link]

  • ResearchGate. (2025, April 13). (PDF) Environmental Implications of Atrazine Degradation Byproducts: Toxicity and Biodegradability. Retrieved from [Link]

  • PubMed. (2007). [Evaluation of potential carcinogenic hazards of lead and lead compounds]. Retrieved from [Link]

  • PubMed. (2009, September 1). Imidazo-pyrazine derivatives as potent CXCR3 antagonists. Retrieved from [Link]

Sources

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